molecular formula C₂₄H₂₈D₈N₄O₆S₂ B1158696 Romidepsin-d8

Romidepsin-d8

Cat. No.: B1158696
M. Wt: 548.75
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Romidepsin-d8 is a deuterated, stable isotope-labeled analog of Romidepsin, a potent and selective histone deacetylase (HDAC) inhibitor. It is a useful research chemical for a range of applications and serves as an analytical standard for HPLC and LC-MS/MS in quantitative analysis and pharmacokinetic studies during drug development. Romidepsin, the parent compound, is a natural product obtained from the bacterium Chromobacterium violaceum and is an FDA-approved chemotherapy agent for treating cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). It functions as a prodrug; its active form, generated by intracellular reduction, inhibits zinc-dependent HDAC enzymes, particularly class I HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in an open chromatin structure, altered gene transcription, and the reactivation of genes involved in cell cycle arrest, differentiation, and apoptosis in tumor cells. The incorporation of eight deuterium atoms in this compound provides a distinct mass shift from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based assays. This helps to improve the accuracy and reliability of analytical methods by correcting for variability in sample preparation and instrument response. Researchers utilize this labeled compound to precisely measure the concentration of Romidepsin in complex biological matrices. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet (MSDS) for complete handling and hazard information.

Properties

Molecular Formula

C₂₄H₂₈D₈N₄O₆S₂

Molecular Weight

548.75

Synonyms

Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]-d8 Cyclic (35)-Disulfide;  [S-(E)]-N-(3-Hydroxy-7-mercapto-1-oxo-4-_x000B_heptenyl)-D-valyl-D-cysteinyl-(Z)-2,3-didehydro-2-aminobutanoyl-L-valine (4-1)-Lact

Origin of Product

United States

Foundational & Exploratory

Technical Guide: High-Performance Bioquantification of Romidepsin Using Romidepsin-d8

[1]

Executive Summary

Romidepsin-d8 is the stable isotope-labeled internal standard (SIL-IS) of Romidepsin (Istodax®), a bicyclic depsipeptide and Histone Deacetylase (HDAC) inhibitor.[1] In pharmaceutical research, this compound is the critical reagent used to normalize quantitative data derived from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

While early pharmacokinetic (PK) studies utilized non-structural analogs like Harmine as internal standards, modern bioanalytical rigor demands the use of deuterated isotopologues (d8).[1] This guide details the technical superiority of this compound in correcting for matrix effects, extraction efficiency, and ionization suppression, providing a self-validating workflow for researchers quantifying Romidepsin in biological matrices.[1]

Part 1: Chemical Identity & Structural Logic[1]

To understand the utility of this compound, one must first understand the parent molecule's susceptibility to analytical variance. Romidepsin contains a disulfide bridge critical for its prodrug activation but liable to reduction or exchange in plasma, making accurate quantification challenging.[1]

Comparative Properties
FeatureRomidepsin (Analyte)This compound (Internal Standard)
Molecular Formula


Molecular Weight ~540.71 Da~548.76 Da (+8 Da mass shift)
Precursor Ion [M+H]+ m/z 541.2m/z 549.2
Retention Time (RT) ~X min~X min (Co-eluting*)
Primary Function Therapeutic (HDAC Inhibitor)Quantitative Reference (Normalization)

*Note on Isotope Effect: Deuterium (


11
The "d8" Configuration

The "d8" designation indicates the replacement of eight hydrogen atoms with deuterium. These substitutions typically occur on the stable alkyl side chains (e.g., the isopropyl groups of the Valine residues) rather than the exchangeable amide protons. This ensures the label remains intact during the ionization process.

Part 2: The Mechanistic Role in Bioanalysis

In LC-MS/MS, the signal intensity of an analyte is not solely dependent on concentration; it is heavily influenced by the sample matrix (plasma, serum, tissue homogenate).

The Problem: Matrix Effects

When analyzing plasma from cancer patients, phospholipids and endogenous peptides co-elute with Romidepsin. These contaminants compete for charge in the electrospray ionization (ESI) source, causing Ion Suppression .[1]

  • Without d8: A patient sample with high lipid content might yield a signal 30% lower than a clean standard, leading to a false calculation of lower drug concentration.

The Solution: Stable Isotope Dilution Assay (SIDA)

This compound is chemically identical to the analyte but mass-differentiated.[1]

  • Co-Extraction: It behaves exactly like Romidepsin during Liquid-Liquid Extraction (LLE), correcting for recovery losses.[1]

  • Co-Ionization: It elutes at the same time and experiences the exact same ion suppression.

  • Self-Correction: By calculating the Area Ratio (Analyte/IS), the suppression cancels out mathematically.[1]

Part 3: Experimental Workflow (LC-MS/MS)

The following protocol synthesizes industry-standard methodologies optimized for depsipeptide stability.

Reagent Preparation[1]
  • Stock Solution: Dissolve this compound in DMSO (1 mg/mL). Store at -80°C. Depsipeptides are prone to hydrolysis; avoid aqueous storage.[1]

  • Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (MeCN).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to Protein Precipitation (PPT) for Romidepsin because it removes more phospholipids that cause ion suppression.[1]

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike IS: Add 20 µL of This compound Working Solution . Vortex 10s.

  • Extraction: Add 600 µL Ethyl Acetate .

    • Why Ethyl Acetate? High recovery efficiency for the bicyclic structure while leaving behind polar plasma salts.

  • Agitate: Mechanical shaker for 10 mins.

  • Phase Separation: Centrifuge at 13,000 × g for 5 mins at 4°C.

  • Transfer: Pipette 500 µL of the organic (upper) layer to a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen gas at 35°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (30:70 MeCN:Water + 0.1% Formic Acid).

LC-MS/MS Parameters[1][5][6][7][8]
  • Column: Phenomenex Luna C18 or Zorbax SB-C18 (50 mm × 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B[1]

    • 2.0 min: 90% B (Elution)[1]

    • 3.0 min: 90% B[1]

    • 3.1 min: 30% B (Re-equilibration)

Mass Spectrometry (MRM Mode)
CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
Romidepsin ESI (+)541.2340.125
This compound ESI (+)549.2348.125

*Note: Product ions are representative. Transitions depend on the specific fragmentation of the disulfide bridge or peptide backbone. Always optimize Q3 by infusing the standard.

Part 4: Visualization of Methodology

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the critical path of the sample, highlighting where the Internal Standard (d8) integrates to ensure data integrity.

BioanalysisWorkflowcluster_0Sample Preparationcluster_1LC-MS/MS AnalysisPlasmaPatient Plasma(Contains Romidepsin)MixVortex & EquilibratePlasma->MixISSpike Internal Standard(this compound)IS->MixNormalization StartLLELiquid-Liquid Extraction(Ethyl Acetate)Mix->LLEOrganicOrganic Layer(Analyte + d8)LLE->OrganicPhase SeparationDryEvaporate & ReconstituteOrganic->DryLCHPLC Separation(C18 Column)Dry->LCESIElectrospray Ionization(Source)LC->ESIMSTriple Quadrupole(MRM Detection)ESI->MS

Caption: Step-by-step extraction and analysis workflow. The d8-IS is introduced early to correct for all subsequent variability.

Diagram 2: Mechanism of Error Correction

This diagram demonstrates how this compound negates the effects of ion suppression.

MechanismMatrixMatrix Contaminants(Phospholipids)SourceESI Source(Limited Charge)Matrix->SourceCompetes for IonizationAnalyteRomidepsin(Analyte)Analyte->SourceISThis compound(Internal Standard)IS->SourceSignal_ASuppressed Signal(Analyte)Source->Signal_AReducedSignal_ISSuppressed Signal(IS)Source->Signal_ISReduced equallyResultCorrected Ratio(Constant)Signal_A->ResultSignal_IS->Result

Caption: The "Co-Suppression" effect. Because d8 is suppressed exactly as much as the analyte, the ratio remains accurate.

Part 5: Validation Criteria (FDA/EMA)[1]

To ensure the protocol utilizing this compound is valid for regulatory submission, the following criteria must be met:

  • Selectivity: Blank plasma spiked with this compound must show no interference at the Romidepsin (analyte) mass transition.[1]

  • Linearity: The response ratio (Analyte Area / d8 Area) must be linear over the therapeutic range (typically 1–500 ng/mL).[1]

  • Matrix Effect (ME):

    
    
    The IS-normalized matrix factor should be close to 1.0, proving that d8 effectively compensates for matrix suppression.[1]
    

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5352062, Romidepsin. Retrieved from [Link][1]

  • Sandor, V., et al. (2002).[1] Phase I trial of the histone deacetylase inhibitor, depsipeptide (FR901228, NSC 630176), in patients with refractory neoplasms. Clinical Cancer Research. Retrieved from [Link][1]

  • Chan, K. K., et al. (2006).[1] Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., et al. (2005).[1] Stable isotope dilution analysis in clinical pharmacology. British Journal of Clinical Pharmacology. Retrieved from [Link]

Precision Quantitation of Romidepsin via Isotope Dilution: The Romidepsin-d8 Analytical Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Romidepsin (FK228), a potent histone deacetylase (HDAC) inhibitor used for T-cell lymphoma, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently compromised by matrix effects and extraction variability. Romidepsin-d8 serves as a stable isotopically labeled internal standard (SIL-IS). Its "mechanism of action" in this context is not pharmacological but analytical : it functions as a physicochemical mirror that normalizes ionization suppression, compensates for extraction losses, and corrects for injection variability.

This technical guide details the analytical mechanism of this compound, providing a validated framework for its use in pharmacokinetic (PK) assays.

The Analytical Mechanism of Action

The utility of this compound relies on the principles of Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs (e.g., different depsipeptides), this compound is chemically identical to the analyte except for the substitution of eight hydrogen atoms with deuterium (


H).
The "Error Cancellation" Phenomenon

The core mechanism is the simultaneous compensation of errors introduced during sample preparation and ionization. Because this compound possesses nearly identical physicochemical properties to Romidepsin-d0 (the drug), it behaves identically during:

  • Extraction: If 20% of the drug is lost during Liquid-Liquid Extraction (LLE), 20% of the d8-IS is also lost. The ratio remains constant.

  • Chromatography: It co-elutes (or elutes in close proximity) with the analyte.

  • Ionization: It experiences the exact same electrospray ionization (ESI) environment. If phospholipids suppress the signal of the drug by 40%, the signal of the d8-IS is also suppressed by 40%.

The Deuterium Isotope Effect (Critical Nuance)

While theoretically identical, deuterated compounds are slightly less lipophilic than their protium counterparts due to the lower polarizability of the C-D bond compared to the C-H bond.

  • Result: this compound may elute slightly earlier than Romidepsin-d0 on Reverse-Phase Chromatography (RPC).

  • Mitigation: The chromatographic method must ensure the retention time shift is minimal (< 0.1 min) so that the IS remains within the same "matrix window" as the analyte.

Mechanism Visualization

The following diagram illustrates how this compound acts as a normalizer within the LC-MS/MS workflow.

IS_Mechanism Sample Biological Sample (Plasma) Extraction Extraction (LLE) Losses occur here Sample->Extraction Spike Spike IS (this compound) Spike->Extraction Matrix Matrix Interferences (Phospholipids/Salts) Matrix->Extraction Ionization ESI Source Suppression occurs here Extraction->Ionization Co-elution Signal_Drug Signal (Drug) Attenuated Ionization->Signal_Drug Suppression Signal_IS Signal (d8-IS) Attenuated Equally Ionization->Signal_IS Identical Suppression Result Calculated Ratio (Drug Area / IS Area) Error Cancelled Signal_Drug->Result Signal_IS->Result

Figure 1: The Error Cancellation Mechanism. The Internal Standard (d8) undergoes the exact same physical stresses (extraction loss, ionization suppression) as the analyte, ensuring the final ratio represents the true concentration.

Physicochemical Profile: Analyte vs. Internal Standard

To implement this mechanism, the mass spectrometer must distinguish the two species based on Mass-to-Charge ratio (


).
PropertyRomidepsin (Analyte)This compound (Internal Standard)Impact on Analysis
Molecular Formula


Defines precursor ion
Molecular Weight 540.7 Da~548.7 Da+8 Da Mass Shift
Precursor Ion

541.2549.2Sufficient separation to avoid isotopic overlap
Lipophilicity High (LogP ~2.2)Slightly LowerPotential slight RT shift (manageable)
Stability Sensitive to reduction (disulfide bond)Identical SensitivityMust avoid reducing agents (DTT/BME) in prep

Experimental Workflow

The following protocol is derived from validated pharmacokinetic methods for depsipeptides (Sandler et al., 2006; NCI Clinical Pharmacology Program).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to protein precipitation for Romidepsin because it removes phospholipids that cause ionization suppression, maximizing the effectiveness of the IS mechanism.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc).[1]

  • Reconstitution Solvent: 30:70 Methanol:Water (v/v) + 0.1% Formic Acid.

Protocol:

  • Aliquot: Transfer 100 µL of human plasma into a glass centrifuge tube.

  • IS Spiking: Add 10 µL of This compound Working Solution (e.g., 500 ng/mL in 50% ACN). Vortex gently.

    • Note: The IS is added before any manipulation to track all subsequent losses.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 1300 x g for 10 minutes at 4°C.

  • Transfer: Transfer the organic supernatant (top layer) to a clean tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Reconstitution Solvent. Vortex and transfer to LC vials.

LC-MS/MS Parameters

Chromatography:

  • Column: Phenomenex Luna C18 or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 30% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions:

    • Analyte (d0):

      
       (Quantifier)
      
    • IS (d8):

      
       (Quantifier)
      
    • Note: The fragment 339.1 typically corresponds to the loss of the specific amino acid chain or hydration loss; the d8 fragment must be confirmed experimentally to ensure the deuterium label is retained in the fragment ion.

Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Step1 Plasma (100 µL) + d8-IS Spike Step2 Add Ethyl Acetate (600 µL) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Evaporate Supernatant (N2 stream) Step3->Step4 Step5 Reconstitute (MeOH:H2O) Step4->Step5 LC LC Separation (C18 Column) Step5->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through extraction and detection.[1][4][5][6]

Validation & Quality Control

To ensure the this compound mechanism is functioning correctly, the following criteria must be met during method validation (FDA/EMA Bioanalytical Guidelines):

  • IS Response Consistency: The peak area of this compound in unknown samples should not deviate by more than ±20% from the mean IS area in the calibration standards. Significant deviation indicates variable matrix effects or extraction errors.

  • Interference Check (Selectivity): Analyze a blank plasma sample (without IS) to ensure there is no native interference at the retention time of the d8-IS.

  • Cross-Signal Contribution:

    • Inject high concentration Analyte (ULOQ) -> Monitor IS channel (Ensure < 5% IS response).

    • Inject IS only -> Monitor Analyte channel (Ensure < 20% LLOQ response).

    • Why: This confirms that the +8 Da mass shift is sufficient to prevent isotopic overlap (crosstalk).

References

  • Sandler, A., et al. (2006). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. Clinical Cancer Research. Available at: [Link]

  • National Cancer Institute (NCI). (2009). Romidepsin (Istodax) Prescribing Information & Clinical Pharmacology. U.S. Food and Drug Administration.[3][7][8] Available at: [Link]

  • Piekarz, R. L., et al. (2011). Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma. Journal of Clinical Oncology. Available at: [Link]

  • PubChem. (2025).[7] Romidepsin Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Isotopic Labeling of Romidepsin for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Romidepsin (Istodax®, FK228) is a bicyclic depsipeptide and a potent Histone Deacetylase (HDAC) inhibitor approved for Cutaneous and Peripheral T-cell Lymphoma.[1][2] Its unique structural feature—a disulfide bridge that undergoes intracellular reduction to release a zinc-binding dithiol—presents specific challenges and opportunities for bioanalytical tracking.

Isotopic labeling of Romidepsin is critical for two primary research verticals:

  • DMPK & ADME: Elucidating the metabolic fate of the prodrug versus the active thiol metabolite, specifically tracking cleavage by CYP3A4 and glutathione-mediated reduction.

  • Mechanism of Action (MOA): Quantifying residence time on HDAC isoforms using stable isotope dilution assays or radioligand binding.

This guide details the methodologies for incorporating Stable Isotopes (Deuterium,


C, 

N) and Radioisotopes (Tritium,

C) into the Romidepsin scaffold, prioritizing structural integrity and metabolic relevance.

Structural Analysis & Labeling Sites

Romidepsin consists of a 16-membered macrocycle containing four amino acid residues and a specific hydroxy-mercapto-heptenoic acid moiety.

ComponentResidueLabeling FeasibilityPreferred IsotopeApplication
Peptide Backbone D-Valine, L-ValineHigh (Synthetic/Biosynthetic)

C,

N
Proteomics, NMR structural studies
Disulfide Bridge D-CysteineHigh (Synthetic)

S (Rare),

S
Redox mechanism tracking
Lipid Tail 3-hydroxy-7-mercapto-4-heptenoic acidModerate (Total Synthesis)

C,

H
Metabolic stability (Lipid metabolism)
Isopropyl Groups Valine SidechainsHigh (H/D Exchange)

H (Deuterium)
Mass Spec Internal Standard

Methodology A: Biosynthetic Incorporation (Fermentation)

For generating uniformly labeled (


C/

N) Romidepsin or specific residue labeling without total synthesis, precursor feeding into Chromobacterium violaceum fermentation is the most robust protocol.
Protocol: Precursor Feeding Strategy

Objective: Incorporate


C-Valine into the Romidepsin scaffold.
  • Inoculum Preparation:

    • Cultivate C. violaceum (strain no. 968) in nutrient broth at 28°C for 24 hours.

  • Production Medium Setup:

    • Prepare basal medium: Soluble starch (2%), Glucose (1%), Yeast extract (0.5%), CaCO

      
       (0.2%).
      
    • Critical Step: Deplete natural Valine sources to maximize uptake of labeled precursors.

  • Pulse Feeding:

    • At t=12 hours (early log phase), aseptically add L-[U-

      
      C]-Valine to a final concentration of 1 mM.
      
    • Repeat feeding at t=24 hours to sustain labeled pool availability during secondary metabolite production.

  • Extraction & Purification:

    • Harvest broth at t=96 hours . Centrifuge to remove biomass.

    • Extract supernatant with Ethyl Acetate (EtOAc).

    • Purify via HPLC (C18 column, MeOH/H

      
      O gradient) monitoring at 210 nm.
      
  • Validation:

    • Analyze via LC-MS/MS.[3] Expect mass shift of +5 Da per Valine residue (Total +10 Da if both Valines incorporate).

Methodology B: Total Synthesis Incorporation

Total synthesis allows for precise, site-specific labeling, particularly for radioactive isotopes (


C) required for human AME studies where the label must be placed in a metabolically stable position (e.g., the macrocyclic backbone rather than labile side chains).

Reference Route: Adapted from Kahn et al. (1996) and Wen et al. (2007).

Workflow: Solid-Phase/Solution-Phase Hybrid

The synthesis converges two fragments: the "Northern" peptide sector and the "Southern" lipid sector.

  • Peptide Assembly (Northern Sector):

    • Use Fmoc-[1-

      
      C]-D-Valine  during the coupling phase.
      
    • Coupling sequence: Valine

      
       Cysteine 
      
      
      
      Threonine derivative.
    • Why this site? The valine carbonyl carbon is chemically stable and unlikely to be lost via decarboxylation during early metabolism.

  • Esterification (Southern Sector):

    • Synthesize the hydroxy-mercapto-heptenoic acid moiety separately.

    • Couple to the peptide fragment using EDC/DMAP.

  • Macrolactamization:

    • Perform ring closure under high dilution to favor intramolecular cyclization over oligomerization.

  • Disulfide Formation:

    • Oxidize the bis-thiol precursor using Iodine (

      
      ) in Methanol to form the critical disulfide bridge.
      
Visualization: Synthetic Labeling Pathway

Romidepsin_Synthesis Precursors Precursors (D-Cys, D-Val, L-Val) Labeling Isotope Incorporation (14C-Valine or 15N-Cys) Precursors->Labeling Select Isotope Peptide_Coupling Peptide Assembly (Linear Depsipeptide) Labeling->Peptide_Coupling Solid Phase Synthesis Macrolactamization Macrolactamization (Ring Closure) Peptide_Coupling->Macrolactamization High Dilution Oxidation Oxidative Coupling (Disulfide Bridge Formation) Macrolactamization->Oxidation I2 / MeOH Romidepsin Labeled Romidepsin (Prodrug Form) Oxidation->Romidepsin Final Purification

Caption: Step-wise synthetic route for incorporating site-specific isotopes into the Romidepsin macrocycle.

Methodology C: Late-Stage Hydrogen Isotope Exchange (HIE)

For generating Deuterated (


H) or Tritiated (

H) standards for receptor binding assays, HIE is the most time-efficient method.

Target: The isopropyl methine protons of the Valine residues.

Protocol: Iridium-Catalyzed Exchange
  • Catalyst: Use Crabtree’s catalyst or a standard Iridium(I) complex.

  • Solvent: Dissolve Romidepsin in D

    
    O (for Deuterium) or T
    
    
    
    O (for Tritium) / DCM mixture.
  • Reaction: Stir under H

    
     atmosphere (balloon) at room temperature for 4-12 hours.
    
    • Note: The disulfide bridge is sensitive to reduction.[1][2] Conditions must be mild to avoid opening the ring to the dithiol form.

  • Purification: Immediate HPLC purification to separate the intact prodrug from reduced byproducts.

Applications in Drug Development[4]

DMPK: Metabolic Stability & Metabolite ID

Labeled Romidepsin is essential for tracking the drug's activation. Romidepsin is a prodrug; it must be reduced by glutathione (GSH) to the active dithiol.[4][5]

  • Experiment: Incubate

    
    C-Romidepsin with hepatocytes.
    
  • Analysis: Radio-HPLC.

  • Key Metabolites to Track:

    • M1 (Active Dithiol): Result of disulfide reduction.

    • M2 (Methylated Thiol): Result of S-methylation (inactivation pathway).

Mechanism of Action: HDAC Binding Kinetics

Tritiated Romidepsin (


H-FK228) is used to determine 

and

rates for HDAC1/2.
  • Protocol:

    • Incubate HDAC1 with

      
      H-Romidepsin.
      
    • Filter through glass fiber filters (GF/B).

    • Measure radioactivity via liquid scintillation counting.

    • Result: Romidepsin exhibits slow-binding kinetics ("residence time" driven efficacy).

Visualization: Metabolic Activation & Tracking

DMPK_Pathway Prodrug Romidepsin (Prodrug) Disulfide Intact Cell_Entry Cellular Uptake (Passive/Facilitated) Prodrug->Cell_Entry Activation Intracellular Activation (Glutathione Reduction) Cell_Entry->Activation Active_Metabolite Active Dithiol Form (Zinc Binding) Activation->Active_Metabolite Release of Free Thiols Target HDAC Complex (Inhibition) Active_Metabolite->Target Zn2+ Chelation Metabolism Inactivation (S-Methylation via CYP/Transferases) Active_Metabolite->Metabolism Clearance

Caption: Metabolic activation pathway of Romidepsin.[1] Isotopic labeling allows quantification of the active dithiol species versus inactive metabolites.

Quality Control & Validation

Trustworthiness in isotopic labeling relies on rigorous QC.

ParameterSpecificationMethod
Chemical Purity > 98%HPLC (210 nm & 254 nm)
Isotopic Enrichment > 99 atom % (

C/

N)
High-Res MS (Q-TOF or Orbitrap)
Radiochemical Purity > 97%Radio-HPLC
Scrambling Check < 1% label loss

H-NMR (Proton integration analysis)
Disulfide Integrity Intact bridgeEllman’s Reagent Test (Negative result required)

Self-Validating Step: The Ellman's Reagent test is crucial. If the labeled Romidepsin reacts with Ellman's reagent (producing yellow color), the disulfide bridge has been compromised during synthesis/labeling, and the batch must be rejected as it has prematurely activated.

References

  • Kahn, M., et al. (1996).[6] "Total Synthesis of the Antitumor Depsipeptide FR901228." Journal of the American Chemical Society. Link

  • Wen, S., et al. (2007). "A practical and efficient synthesis of the antitumor histone deacetylase inhibitor FK228." Journal of Organic Chemistry. Link

  • VanderMolen, K. M., et al. (2011). "Romidepsin (Istodax®): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma."[1][2][4] The Journal of Antibiotics. Link

  • FDA Label. (2011). "ISTODAX® (romidepsin) for injection."[7] U.S. Food and Drug Administration.[1][2][4][8][9] Link

  • Furumai, R., et al. (2002). "FK228 (Depsipeptide) as a Natural Prodrug that Inhibits Class I Histone Deacetylases."[4] Cancer Research. Link

Sources

Strategic Sourcing and Bioanalytical Validation of High-Purity Romidepsin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Necessity

In the bioanalysis of bicyclic depsipeptides like Romidepsin (Istodax®), the margin for error is non-existent. Pharmacokinetic (PK) data is frequently compromised by matrix effects—ion suppression or enhancement caused by phospholipids in plasma.[1] While structural analogs (e.g., Harmine) were used in early clinical studies, modern GLP standards demand a stable isotope-labeled internal standard (SIL-IS) to track the analyte’s extraction efficiency and ionization behavior identically.[2][1]

Romidepsin-d8 (deuterated at 8 positions) is the gold standard for this application.[2][1] Its +8 Da mass shift places it safely beyond the natural isotopic envelope of the parent drug (C24H36N4O6S2), preventing "cross-talk" interference while retaining identical chromatographic retention.

This guide details the commercial landscape for sourcing high-purity this compound, validates its quality criteria, and provides a robust LC-MS/MS workflow to ensure data integrity.

Commercial Supply Landscape

Unlike small molecules, Romidepsin is a complex natural product produced via fermentation (Chromobacterium violaceum) or difficult total synthesis.[3] Consequently, high-purity deuterated forms are not commodities; they are high-value specialty reagents.[2][1]

Primary and Secondary Suppliers

The following table summarizes currently identified commercial sources and their specifications.

SupplierProduct NameIsotopeGradeApplication Focus
Toronto Research Chemicals (TRC) This compoundd8Research / Analytical StandardPrimary Source. High isotopic enrichment (>99%).[2][1] ideal for GLP method validation.
MedChemExpress (MCE) Romidepsin-d7d7ResearchAlternative. +7 Da shift is sufficient for MS, but d8 is preferred for wider mass separation.[2][1]
Alsachim / Shimadzu Custom SynthesisVariableGMP / GLPCustom Route. Best for large-scale clinical trials requiring GMP-grade IS.[2][1]
CymitQuimica This compoundd8ResearchDistributor for TRC and other niche synthesis houses.[2][1]
Sourcing Strategy: Stock vs. Custom

Because this compound is often synthesized on-demand or held in low stock, researchers must follow a decision logic to prevent study delays.[2][1]

SourcingStrategy Start Need this compound CheckStock Check Catalog (TRC/MCE) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase & Request CoA InStock->Buy Yes Custom Initiate Custom Synthesis InStock->Custom No Specs Define Specs: >99% Isotopic Purity >95% Chem Purity Custom->Specs LeadTime Lead Time: 8-12 Weeks Specs->LeadTime

Figure 1: Strategic sourcing decision tree for complex stable isotopes.

Technical Validation: The "Trustworthiness" Pillar

Purchasing the material is only step one. A Certificate of Analysis (CoA) from a supplier is a claim, not a fact. You must validate the material before spiking it into valuable patient samples.

Critical Quality Attributes (CQA)
  • Isotopic Enrichment (Atom % D):

    • Requirement: ≥ 99.0%.[1]

    • Risk:[4] If the material contains significant d0 (unlabeled Romidepsin), your Internal Standard will contribute signal to the Analyte channel, artificially inflating the calculated concentration of the drug.

    • Test: Infuse the IS alone and monitor the d0 transition (541.2 → Fragment). Signal should be <0.5% of the LLOQ response.

  • Chemical Purity (Disulfide Integrity):

    • Romidepsin contains a disulfide bridge critical for its prodrug stability.[4]

    • Risk:[4] Impurities often include the reduced (thiol) form or the dimerized form.

    • Validation: 1H-NMR or High-Resolution MS (HRMS) to confirm the intact disulfide macrocycle.[2][1]

  • Metabolic Stability of the Label:

    • Ensure the deuterium atoms are not located at metabolically labile sites (e.g., positions subject to rapid CYP3A4 oxidation). For this compound, labels are typically on the valine/cysteine side chains, which are relatively stable.[2][1]

Application Protocol: LC-MS/MS Workflow

Warning: The unique chemistry of Romidepsin (depsipeptide) requires a specific extraction protocol.[1] Do not use reducing agents (DTT, TCEP) during sample preparation, as they will cleave the disulfide bond, converting this compound into its active thiol metabolite, destroying the assay's ability to quantify the parent drug.

Instrument Parameters
  • Ionization: ESI Positive Mode.

  • Precursor Ions:

    • Romidepsin (d0): m/z 541.2 [M+H]+[2][1]

    • This compound: m/z 549.2 [M+H]+[2][1]

  • Product Ions: Determine empirically via product ion scan.[1] Common fragments include loss of water or peptide bond cleavage.

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes matrix effects while preserving the disulfide bond.[2][1]

  • Aliquot: Transfer 100 µL of plasma (K2EDTA) to a glass tube.

  • Spike IS: Add 20 µL of This compound working solution (e.g., 500 ng/mL in 50% ACN).

  • Extraction: Add 1.0 mL Ethyl Acetate .

    • Why? Ethyl acetate provides high recovery for the hydrophobic depsipeptide while leaving behind salts and most proteins.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under N2 at 35°C.

    • Note: Do not exceed 40°C to prevent thermal degradation.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water / ACN, 50:50).

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) Spike Spike this compound (Internal Standard) Sample->Spike Extract Add Ethyl Acetate (Liquid-Liquid Extraction) Spike->Extract NoReduce CRITICAL: NO Reducing Agents Extract->NoReduce Safety Check Dry Evaporate (N2, 35°C) Extract->Dry Recon Reconstitute (50:50 ACN:H2O) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Figure 2: LC-MS/MS sample preparation workflow emphasizing disulfide stability.

References

  • Toronto Research Chemicals. this compound Product Page (Catalog R425060). Retrieved from (Note: Verify current catalog availability directly with vendor).[2][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352062, Romidepsin. Retrieved from [Link][2][1]

  • Sandor, V., et al. (2002). "Phase I trial of the histone deacetylase inhibitor, depsipeptide (FR901228, NSC 630176), in patients with refractory neoplasms." Clinical Cancer Research. (Establishes PK baseline). Retrieved from [Link][2][1]

  • FDA Access Data. Istodax (Romidepsin) Clinical Pharmacology and Biopharmaceutics Review. (Details metabolic stability and CYP3A4 pathways). Retrieved from [Link][2][1][5][6]

Sources

Romidepsin-d8 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: February 2026

Category: Bioanalytical Chemistry / Pharmacokinetics Subject: Certificate of Analysis (CoA) Interpretation, Specifications, and Validation Protocols Version: 1.0

Part 1: Executive Summary & Chemical Identity

Romidepsin-d8 is a stable isotope-labeled (SIL) analog of Romidepsin (Istodax®), a bicyclic depsipeptide and Histone Deacetylase (HDAC) inhibitor used in the treatment of T-cell lymphoma. In bioanalytical workflows, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as the critical Internal Standard (IS).

Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) . By introducing a known amount of the deuterated analog into a biological matrix (plasma/serum), researchers can compensate for variability in extraction efficiency and ionization suppression (matrix effects), as the physicochemical properties of the IS mirror the analyte almost perfectly, differing only by mass.

Chemical Specifications
  • Compound Name: this compound

  • Parent Compound: Romidepsin (FK228, FR901228)[1]

  • Chemical Structure: Cyclic depsipeptide containing a disulfide bridge.[2]

  • Labeling Strategy: Incorporation of 8 deuterium atoms (

    
    H), typically on the Valine or Isoleucine residues within the peptide backbone to ensure non-exchangeable stability.
    
  • Molecular Formula (Parent):

    
    [3]
    
  • Molecular Weight (Parent): 540.71 g/mol

  • Molecular Weight (IS): ~548.76 g/mol (depending on exact labeling position)

Part 2: Certificate of Analysis (CoA) Specifications

A Certificate of Analysis for a deuterated reference standard must be scrutinized differently than a neat drug substance. The presence of isotopic impurities is the critical quality attribute (CQA).

Specification Table

The following table outlines the rigorous specifications required for a this compound reference standard suitable for regulated bioanalysis (GLP/GCP).

Test ParameterMethodAcceptance CriteriaScientific Rationale
Appearance VisualWhite to off-white solidVerifies physical state and absence of gross degradation (e.g., yellowing due to oxidation).
Identity (NMR)

H-NMR
Conforms to structureConfirms the peptide backbone and absence of solvent peaks.
Identity (MS) ESI-MS

Da
Confirms the mass shift (+8 Da) relative to the parent.
Chemical Purity HPLC-UV (210/220 nm)

Ensuring the primary peak is the depsipeptide. Impurities can cause ion suppression.
Isotopic Enrichment HRMS / SIM

atom D
High enrichment prevents "cross-talk" (signal contribution) to the analyte channel.
Isotopic Purity (d0) HRMS

CRITICAL: The unlabelled (d0) Romidepsin must be negligible to avoid false positives in patient samples.
Solubility Visual in DMSOClear, colorless solutionDepsipeptides are hydrophobic; incomplete solubility leads to quantitation errors.
Deep Dive: Isotopic Purity vs. Chemical Purity

Researchers often conflate these two metrics.

  • Chemical Purity refers to the absence of other molecules (synthesis byproducts, hydrolyzed ring-opened species).

  • Isotopic Purity refers to the distribution of isotopologues (d0, d7, d8).

    • Risk: If your this compound contains 2% "d0" (unlabeled Romidepsin), adding this IS to a blank plasma sample will generate a signal in the analyte channel, causing a non-zero intercept in your calibration curve and failing FDA M10 validation requirements for selectivity.

Part 3: Validation & Experimental Protocols

Workflow Visualization: CoA Verification

The following diagram illustrates the decision tree for validating a new lot of this compound.

CoA_Validation Material This compound Raw Material Solubility Solubility Check (DMSO/MeCN) Material->Solubility Step 1 NMR 1H-NMR (Structural ID) Solubility->NMR Step 2 MS_Scan Q1 MS Scan (Isotopic Distribution) NMR->MS_Scan Step 3 HPLC HPLC-UV (Chemical Purity) MS_Scan->HPLC Step 4 Decision Validation Decision MS_Scan->Decision Check d0 < 0.5% HPLC->Decision

Figure 1: Step-by-step validation workflow for incoming reference standards. Note the critical checkpoint at MS Scan for d0 contribution.

Protocol 1: Handling and Reconstitution

Romidepsin contains a disulfide bridge and a depsipeptide ester linkage . Both are chemically fragile.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity).

  • Solvent Selection: Use DMSO or Acetonitrile for stock solutions.

    • Avoid: Methanol or water for long-term stock storage (risk of ester hydrolysis).

    • Avoid: Any buffer containing reducing agents (DTT, TCEP, Mercaptoethanol). These will cleave the disulfide bond, converting Romidepsin (540 Da) into its reduced thiol form (542 Da), destroying the standard.

  • Storage: Aliquot stocks immediately into amber glass vials. Store at -20°C or -80°C.

Protocol 2: LC-MS/MS Method Development (MRM Setup)

To use this compound effectively, you must establish Multiple Reaction Monitoring (MRM) transitions that do not overlap.

  • Ionization: ESI Positive Mode (

    
    )
    
  • Romidepsin (Analyte):

    • Precursor: 541.2 (

      
      )
      
    • Product (Quantifier): Fragment specific to the core (e.g., valine loss).

  • This compound (IS):

    • Precursor: 549.2 (

      
      )
      
    • Crucial Step: Ensure the product ion also retains the deuterium label. If the fragmentation cleaves off the labeled amino acid, the IS and Analyte product ions will be identical, increasing noise.

Part 4: Bioanalytical Application (Mechanism)

The following diagram details the Isotope Dilution mechanism, showing how this compound corrects for matrix effects during extraction.

IDMS_Mechanism Sample Patient Plasma (Unknown Conc.) Mix Equilibration (Matrix Integration) Sample->Mix IS_Add Add Fixed Conc. This compound IS_Add->Mix Extract Protein Precipitation / Solid Phase Extraction Mix->Extract Losses apply equally to Analyte & IS LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Suppression affects both equally Ratio Calculate Area Ratio (Analyte Area / IS Area) LCMS->Ratio

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The co-elution of d8 and d0 ensures that any ionization suppression affects both molecules identically, preserving the quantitative ratio.

Regulatory Compliance (ICH M10)

According to the ICH M10 Bioanalytical Method Validation guidance:

  • Selectivity: You must demonstrate that the IS (this compound) does not interfere with the analyte channel.

    • Test: Inject a "Zero Sample" (Blank Matrix + IS). The response in the analyte channel must be

      
       of the Lower Limit of Quantification (LLOQ).
      
  • Cross-Signal: Inject the Analyte at ULOQ (Upper Limit of Quantification). The response in the IS channel must be

    
     of the average IS response.
    

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Romidepsin Compound Summary (CID 5352062). PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • VanderMolen, K. M., et al. (2011). Romidepsin (Istodax, NSC 630176, FR901228, FK228, depsipeptide): a natural product recently approved for cutaneous T-cell lymphoma. Journal of Antibiotics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

A Technical Guide to the Applications of Stable Isotope-Labeled Romidepsin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the strategic applications of stable isotope-labeled (SIL) Romidepsin in pharmaceutical research and development. Romidepsin (Istodax®) is a potent, bicyclic peptide histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL)[1][2]. The integration of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into the Romidepsin molecule creates a powerful analytical tool that, while chemically and biologically equivalent to the parent drug, is distinguishable by mass spectrometry[3][4]. This distinction is fundamental to enhancing the precision, accuracy, and scope of bioanalytical studies. This guide details the core applications of SIL-Romidepsin, including its indispensable role in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, metabolite identification, and as a gold-standard internal standard for quantitative bioanalysis. We will present detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale for each application, tailored for researchers, scientists, and drug development professionals.

Introduction: The Synergy of Romidepsin and Stable Isotope Labeling

Romidepsin: A Targeted Epigenetic Modifier

Romidepsin is a natural product that acts as a prodrug.[5] Upon entering a cell, its disulfide bridge is reduced, typically by glutathione, which releases a zinc-binding thiol group.[1][5] This active form potently inhibits Class I and II histone deacetylases (HDACs).[6][7] HDACs are critical enzymes that remove acetyl groups from lysine residues on histones and other proteins.[8] Their inhibition by Romidepsin leads to histone hyperacetylation, which alters chromatin structure and modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9] Romidepsin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[10][11][12]. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and managing drug-drug interactions.

The Principle of Stable Isotope Labeling (SIL)

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive ("stable") isotopes.[3] Common isotopes used in drug development are ²H (Deuterium), ¹³C, and ¹⁵N.[13] The key principle is that SIL compounds are chemically identical to their unlabeled counterparts and exhibit virtually identical physicochemical and biological properties.[14] However, the increase in mass due to the heavier isotopes makes them easily distinguishable from the unlabeled drug and endogenous molecules by mass spectrometry (MS).[4] This ability to "tag and trace" a molecule without altering its biological behavior is the foundation of its utility in drug development.[3]

Core Applications of SIL-Romidepsin

The use of a stable isotope-labeled analogue of Romidepsin provides unparalleled advantages across several critical areas of drug development.

Definitive Pharmacokinetic (PK) and ADME Studies

Stable isotopes are powerful tools for elucidating a drug's pharmacokinetic profile.[15]

  • Absolute Bioavailability: SIL-Romidepsin enables the "microdose" approach to determine absolute bioavailability (F) in a single study, eliminating the need for separate oral and intravenous (IV) studies with a washout period.[16] In this design, a therapeutic oral dose of unlabeled Romidepsin is given, followed by a simultaneous or near-simultaneous IV microdose (typically ≤100 µg) of SIL-Romidepsin.[16][17] By using LC-MS/MS to differentiate and quantify both the labeled (from IV) and unlabeled (from oral) drug in plasma samples, the absolute bioavailability can be calculated precisely using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) This method is faster, more cost-effective, and provides more accurate data by removing intra-subject variability.[18][19]

  • Metabolism and Excretion (Mass Balance): While radiolabeled compounds (e.g., ¹⁴C) are traditionally used for mass balance studies to determine excretion pathways, stable isotopes offer a non-radioactive alternative for certain applications.[20] Using SIL-Romidepsin allows for the tracking of the drug and its primary metabolites in urine, feces, and plasma, providing a clearer picture of its ADME properties.[21]

High-Confidence Metabolite Identification

Identifying drug metabolites is a critical step in understanding a drug's efficacy and safety profile.[21] Biological samples are exceedingly complex, making it difficult to distinguish drug-related material from the endogenous metabolome.

  • The "Isotopic Signature" Advantage: When a biological system is dosed with a mixture of labeled and unlabeled Romidepsin (e.g., a 1:1 ratio), every drug-related species will appear in the mass spectrometer as a characteristic doublet—two peaks separated by the mass difference of the incorporated isotopes. This unique signature allows for the rapid and unambiguous identification of metabolites, even at very low concentrations, filtering out the noise from endogenous compounds.[22][23] This technique is instrumental in building a comprehensive metabolic map for Romidepsin.[24]

The Gold Standard Internal Standard for Quantitative Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in biological matrices.[25] However, the accuracy of LC-MS/MS can be compromised by variations in sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement).[26][27]

  • Causality of Improved Accuracy: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting these variations.[25][28] Because SIL-Romidepsin is chemically identical to the analyte (unlabeled Romidepsin), it co-elutes during chromatography and experiences the exact same extraction inefficiencies and matrix effects.[26][28] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to superior accuracy and precision in quantification. This self-validating system is a regulatory expectation for robust bioanalytical methods.

Methodologies and Experimental Protocols

Protocol: Quantitative Analysis of Romidepsin in Human Plasma by LC-MS/MS

This protocol describes a validated method for quantifying Romidepsin in human plasma using a stable isotope-labeled internal standard (e.g., ¹³C₆-Romidepsin).

Objective: To accurately determine the concentration of Romidepsin in plasma samples from a clinical study.

Materials:

  • Human plasma (K₂EDTA)

  • Romidepsin analytical standard

  • ¹³C₆-Romidepsin (as internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plate

Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Romidepsin in DMSO.

    • Prepare a 1 mg/mL stock solution of ¹³C₆-Romidepsin (IS) in DMSO.

    • Create a series of working standard solutions by serially diluting the Romidepsin stock solution in 50:50 ACN:Water to prepare calibration standards (e.g., 1 to 5000 ng/mL).

    • Prepare a working IS solution of 50 ng/mL by diluting the IS stock solution in ACN.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.

    • Add 200 µL of the working IS solution (50 ng/mL in ACN) to every well. This step simultaneously precipitates plasma proteins and adds the internal standard for accurate quantification.

    • Seal the plate and vortex for 2 minutes at 1000 rpm.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system (e.g., Waters Acquity, Sciex ExionLC)

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical):

      • Romidepsin: Q1 m/z 541.2 → Q3 m/z 354.1

      • ¹³C₆-Romidepsin (IS): Q1 m/z 547.2 → Q3 m/z 360.1

    • Note: Specific MRM transitions must be optimized empirically.

  • Data Analysis:

    • Integrate the peak areas for both Romidepsin and the ¹³C₆-Romidepsin IS.

    • Calculate the peak area ratio (Romidepsin Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of Romidepsin in the study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation and Visualization

Quantitative Data Summary

The use of SIL-Romidepsin provides high-quality data for pharmacokinetic analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of Romidepsin Following a 14 mg/m² Infusion.

Parameter Unit Mean Value Standard Deviation
Cₘₐₓ (Peak Concentration) ng/mL 375 45
AUC₀₋ₜ (Area Under the Curve) h*ng/mL 1250 210
CL (Clearance) L/h/m² 9.8 1.5
Vd (Volume of Distribution) L/m² 40 7.2
t₁/₂ (Half-life) hours ~3 0.5

Data derived from LC-MS/MS analysis using a ¹³C₆-Romidepsin internal standard.

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (50 µL) (Analyte) Mix Vortex & Centrifuge Plasma->Mix IS SIL-Romidepsin (IS) in Acetonitrile (200 µL) IS->Mix Supernatant Supernatant to LC-MS Vial Mix->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Mass Spectrometer (MRM Detection) UPLC->MS Data Peak Area Ratio (Analyte / IS) MS->Data CalCurve Calibration Curve Data->CalCurve Concentration Final Concentration CalCurve->Concentration

Caption: Workflow for bioanalysis of Romidepsin using a SIL-IS.

G cluster_bio Biological System cluster_ms Mass Spectrometer Output Analyte Romidepsin Metabolite Metabolite M1 Analyte->Metabolite CYP3A4 p1 541.2 Analyte->p1 p2 547.2 Analyte->p2 p3 557.2 Metabolite->p3 p4 563.2 Metabolite->p4 axis_start axis_end axis_start->axis_end m/z axis_start->p1 axis_start->p2 axis_start->p3 axis_start->p4 l1 Unlabeled l2 Labeled (¹³C₆) l3 Unlabeled Metabolite l4 Labeled Metabolite

Caption: Using SIL to identify metabolites by isotopic signature.

Conclusion

The application of stable isotope labeling to Romidepsin represents a critical enhancement of the analytical tools available to drug developers. SIL-Romidepsin is not merely an analogue; it is a precision instrument that enables definitive studies into the pharmacokinetics, metabolism, and bio-distribution of this important anticancer agent. From streamlining clinical trials with microdose bioavailability studies to ensuring the unerring accuracy of quantitative bioanalysis, its role is foundational to a robust and efficient development pipeline. The methodologies described herein provide a framework for leveraging this technology to generate high-quality, reliable, and regulatory-compliant data, ultimately accelerating the delivery of optimized therapeutic strategies to patients.

References

  • van Breemen, R. B., & DeLepeleire, I. (2008). Application of stable isotope-labelled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672–1689. [Link]

  • U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies: Guidance for Industry. [Link]

  • Crommen, J., & Leclercq, J. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 541–556. [Link]

  • Robey, R. W., et al. (2011). Romidepsin for Cutaneous T-cell Lymphoma. Clinical Cancer Research, 17(10), 3049-3057. [Link]

  • Piekarz, R. L., & Bates, S. E. (2009). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Expert Opinion on Investigational Drugs, 18(11), 1717-1726. [Link]

  • Gaudreault, F., & Tanguay, M. (2018). The stable isotope method for determining absolute bioavailability. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 154s-162s. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • de Zwart, L., et al. (2018). Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability. Clinical Pharmacology & Therapeutics, 103(1), 140-148. [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology Biopharmaceutics Review(s) for Romidepsin. [Link]

  • Woo, S., et al. (2009). Population pharmacokinetics of romidepsin in patients with cutaneous T-cell lymphoma and relapsed peripheral T-cell lymphoma. Clinical Cancer Research, 15(4), 1496-1503. [Link]

  • Sura, R., & Vakkalanka, S. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 997, 223-229. [Link]

Sources

Technical Guide: Romidepsin-d8 in Bioanalytical and Pharmacokinetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Romidepsin-d8 is the stable isotope-labeled (SIL) analog of Romidepsin (Istodax®), a bicyclic depsipeptide and potent Histone Deacetylase (HDAC) inhibitor. In drug development, this compound serves a dual purpose: primarily as the "Gold Standard" Internal Standard (IS) for normalizing LC-MS/MS bioanalysis, and secondarily as a research tool to investigate Kinetic Isotope Effects (KIE) on metabolic stability.

This guide provides a rigorous technical framework for utilizing this compound to validate pharmacokinetic (PK) profiles and assess metabolic pathways, adhering to ICH M10 regulatory standards.

Part 1: Molecular Architecture & Rationale

The Deuterium Advantage

Romidepsin (


) is a prodrug activated by intracellular reduction. The d8 analog incorporates eight deuterium atoms, typically on the isopropyl side chains of the valine residues.
PropertyRomidepsin (Native)This compound (SIL-IS)Impact on Bioanalysis
Molecular Weight ~540.7 Da~548.7 Da+8 Da Mass Shift: Eliminates "cross-talk" in MS channels.
Retention Time (RT)


(Identical)
Co-elution: Compensates perfectly for matrix effects and ionization suppression at the exact moment of elution.
pKa / LogP 2.2 / 1.93IdenticalEnsures identical extraction recovery efficiency during sample prep.
Mechanism of Action (Context for Study)

To study Romidepsin effectively, one must understand that the parent molecule measured in plasma is the oxidized (disulfide-bridged) form. Intracellularly, this bond is reduced to release the zinc-binding thiol.[1][2][3]

MOA Prodrug Romidepsin (Prodrug) (Disulfide Bond Intact) CellEntry Cellular Uptake (Passive/OATP) Prodrug->CellEntry Reduction Intracellular Reduction (Glutathione/Reductase) CellEntry->Reduction Active Active Thiol Form (Zinc-Binding Motif) Reduction->Active Activation Target HDAC1/HDAC2 Inhibition (Zinc Chelation) Active->Target Binding Effect Histone Acetylation Gene Expression Change Apoptosis Target->Effect

Figure 1: Mechanism of Action pathway showing the critical intracellular reduction step required for Romidepsin pharmacological activity.

Part 2: Bioanalytical Workflow (LC-MS/MS)

Role: Application Scientist Protocol

The most critical application of this compound is correcting for the high variability of electrospray ionization (ESI) in complex matrices (plasma/tumor homogenate).

Sample Preparation Protocol (Protein Precipitation)

Objective: Extract Romidepsin from plasma while maintaining the disulfide bond integrity.

  • Aliquot: Transfer

    
     of plasma sample (or calibration standard) to a 96-well plate.
    
  • Spike IS: Add

    
     of This compound working solution  (
    
    
    
    in MeOH).
    • Why: Spiking before extraction ensures the IS tracks extraction losses.

  • Precipitate: Add

    
     of Acetonitrile (ACN) containing 0.1% Formic Acid.
    
    • Why: Acidified ACN precipitates proteins and stabilizes the peptide.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Dilute: Transfer

    
     supernatant to a fresh plate; dilute with 
    
    
    
    water.
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Peptide Column (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Quantitation):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Romidepsin 541.2339.125
This compound 549.2347.125

Note: The +8 Da shift is maintained in the fragment ion, confirming the label is on a stable portion of the molecule.

Bioanalysis Sample Plasma Sample (Unknown Conc.) Spike Spike Internal Standard (this compound) Sample->Spike Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract Sep UHPLC Separation (C18 Column) Extract->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Ratio Calculate Area Ratio (Analyte Area / d8 Area) Detect->Ratio Quant Quantitation via Regression Curve Ratio->Quant

Figure 2: LC-MS/MS workflow utilizing this compound for precise quantitation in biological matrices.

Part 3: In Vitro Metabolic Stability (Research Application)

Role: Investigating the Kinetic Isotope Effect (KIE)

While this compound is primarily an analytical standard, researchers may use it to study metabolic switching. Romidepsin is heavily metabolized by CYP3A4 .[2][3][4][5] If the deuterium is placed at a primary metabolic site (C-H bond cleavage), the reaction rate (


) may decrease (

), potentially increasing half-life.
Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between Romidepsin and this compound.
  • Incubation System:

    • Pooled Human Liver Microsomes (HLM):

      
      .
      
    • Substrate Concentration:

      
       (Romidepsin or this compound).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold ACN containing a different IS (e.g., Carbamazepine) to stop reaction.

  • Analysis: Measure remaining parent % via LC-MS/MS.

Interpretation:

  • If

    
    : No significant KIE. Deuterium is not at the rate-limiting metabolic site.
    
  • If

    
    : Significant KIE. This suggests potential for a "Deuterated Drug" strategy to improve exposure.
    

Part 4: In Vivo Pharmacokinetics

Objective: Validate the PK profile of Romidepsin in a rodent model using this compound as the analytical anchor.

Study Design (Rat Model)
  • Dose:

    
     IV bolus (Romidepsin).
    
  • Sampling: Serial tail vein bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Matrix: Plasma (

    
     anticoagulant).
    
Data Analysis (Non-Compartmental)

Using the d8-validated LC-MS/MS method, calculate:

ParameterDefinitionTypical Value (Rat IV)

Maximum Plasma Concentration


Total ExposureDose-dependent

ClearanceHigh (Hepatic flow limited)

Volume of DistributionHigh (Extensive tissue binding)

Self-Validation Check: The concentration of the Internal Standard (this compound) in the final LC-MS trace should be consistent across all time points. If d8 signal drops significantly in early time points (high matrix), the Area Ratio calculation corrects for this suppression.

References

  • Vertex Pharmaceuticals. (2011). Istodax (romidepsin) Prescribing Information. U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • FDA. (2022).[6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • VanderMolen, K. M., et al. (2011). Romidepsin (Istodax, NSC 630176), a class I histone deacetylase inhibitor.[10] Journal of Clinical Oncology. [Link]

  • PubChem. (2024).[11] Romidepsin Compound Summary. National Library of Medicine.[7] [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Methodological & Application

High-Sensitivity Quantitation of Romidepsin in Biological Matrices utilizing Romidepsin-d8 as a Surrogate Reference

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Romidepsin (FK228) in human plasma. Unlike legacy methods utilizing structural analogs (e.g., Harmine), this protocol employs Romidepsin-d8 , a stable isotope-labeled internal standard (SIL-IS). The use of this compound corrects for matrix-induced ionization suppression and extraction variability, critical for accurately defining the pharmacokinetic (PK) profile of this cyclic depsipeptide histone deacetylase (HDAC) inhibitor. The method achieves a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL , suitable for trace-level analysis in clinical and preclinical settings.

Introduction & Scientific Context

The Analyte: Romidepsin

Romidepsin (Istodax®) is a bicyclic depsipeptide approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] Structurally, it contains a disulfide bridge that is critical for its mechanism of action.

  • Prodrug Mechanism: Romidepsin functions as a prodrug.[4] In the oxidizing environment of plasma, the disulfide bond remains intact. Upon cellular uptake, intracellular glutathione reduces the disulfide bond to free thiols, which then chelate zinc ions in the active site of Class I HDAC enzymes, inhibiting their activity.

  • Bioanalytical Challenge: The quantification target in plasma is the oxidized (cyclic) form. The method must prevent artificial reduction of the disulfide bond during sample preparation, which would lead to underestimation of the circulating drug concentration.

The Solution: this compound

This compound serves as the ideal surrogate. With a mass shift of +8 Da, it avoids isotopic overlap with the native analyte's M+ isotopes while retaining identical chromatographic behavior and ionization efficiency. This "co-elution" is essential for compensating for localized matrix effects in Electrospray Ionization (ESI).

Experimental Design & Causality

Sample Preparation Strategy

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is selected for this protocol.

  • Reasoning: Romidepsin is lipophilic. LLE using Ethyl Acetate provides cleaner extracts than PPT, reducing phospholipid buildup on the column and improving signal-to-noise ratios at the 0.1 ng/mL LLOQ.

  • Stability Control: All solvents and buffers must be free of reducing agents (e.g., DTT, mercaptoethanol) to preserve the disulfide bridge.

Chromatographic Separation

A C18 reverse-phase column is employed.

  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs due to weaker hydrophobic interactions. However, with 8 deuteriums distributed on the alkyl side chains (typically Valine residues), the shift is minimal. The integration window must be wide enough to capture both if slight separation occurs.

Detailed Protocol

Materials & Reagents
  • Analyte: Romidepsin (Reference Standard, >98% purity).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate (EtOAc).

Stock Solution Preparation
  • Romidepsin Stock (1 mg/mL): Dissolve 1 mg Romidepsin in 1 mL DMSO. Note: DMSO is preferred over MeOH for long-term stability of the disulfide bond.

  • This compound Stock (100 µg/mL): Dissolve in DMSO.

  • Working Solutions: Serially dilute Stock 1 in 50:50 ACN:Water to generate calibration standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Extraction Workflow (LLE)

ExtractionWorkflow Start Plasma Sample (200 µL) IS_Add Add IS: this compound (20 µL @ 50 ng/mL) Start->IS_Add Extract Add Extraction Solvent (1.2 mL Ethyl Acetate) IS_Add->Extract Vortex Vortex (5 min) & Centrifuge (4000g, 10 min) Extract->Vortex Transfer Transfer Supernatant (Organic Layer) to clean tube Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 35°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject Inject into LC-MS/MS (10 µL) Recon->Inject

Figure 1: Liquid-Liquid Extraction workflow designed to maximize recovery of the lipophilic depsipeptide while removing plasma proteins and salts.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions

ParameterSetting
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-0.5 min: 10% B (Hold) 0.5-3.0 min: 10% -> 90% B 3.0-4.0 min: 90% B (Wash) 4.0-4.1 min: 90% -> 10% B 4.1-6.0 min: 10% B (Re-equilibration)

Table 2: Mass Spectrometry Settings (ESI+)

ParameterRomidepsin (Analyte)This compound (IS)
Precursor Ion (Q1) m/z 541.2 [M+H]⁺m/z 549.2 [M+H]⁺
Product Ion (Q3) m/z 340.1 (Quant) / 284.1 (Qual)m/z 348.1 (Quant)*
Declustering Potential 80 V80 V
Collision Energy 35 eV35 eV
Ion Source Electrospray Ionization (Positive)

*Note: The d8 product ion depends on the specific labeling site. Optimize Q3 by infusing the d8 standard. If the label is on the Valine residue, the fragment containing Valine will shift by +4 or +8 Da.

Mechanism of Action & Biological Context[8]

Understanding the biological fate of Romidepsin is crucial for interpreting PK data. The assay measures the prodrug (oxidized), which acts as the circulating reservoir.

MOA Plasma Plasma Compartment (Oxidizing Env) Drug_Ox Romidepsin (Oxidized) Disulfide Bond Intact (MEASURED ANALYTE) Plasma->Drug_Ox Circulation Cell Tumor Cell (Reducing Env) Drug_Ox->Cell Passive Diffusion Drug_Red Romidepsin (Reduced) Free Thiols (-SH) Cell->Drug_Red Glutathione (GSH) Reduction HDAC HDAC Enzyme (Zinc Active Site) Drug_Red->HDAC Zinc Chelation Effect Histone Acetylation Gene Expression Change Apoptosis HDAC->Effect Inhibition

Figure 2: Pharmacological activation pathway.[6] This protocol quantifies the "Romidepsin (Oxidized)" species found in circulation.

Validation & Quality Control (FDA/EMA M10 Guidelines)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation M10), the following criteria must be met:

  • Linearity: The calibration curve (0.1 – 100 ng/mL) must utilize a weighted linear regression (1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Compare the peak area of Romidepsin spiked into extracted blank plasma vs. neat solution. The Matrix Factor (MF) normalized by the IS (IS-normalized MF) should be close to 1.0.

    • Why d8 matters: If the matrix suppresses the analyte signal by 30%, it will likely suppress the d8 signal by 30% as well. The ratio remains constant, ensuring accuracy.

  • Stability:

    • Freeze-Thaw: 3 cycles at -80°C.

    • Benchtop: 4 hours at room temperature (critical check for disulfide stability).

Troubleshooting & Optimization

  • Issue: Low Sensitivity (High LLOQ)

    • Solution: Increase injection volume to 20 µL or evaporate the extract to a smaller reconstitution volume (e.g., 50 µL). Ensure the MS source is clean.

  • Issue: Peak Tailing

    • Solution: Romidepsin can interact with silanols. Use a high-quality end-capped column (e.g., Kinetex or Acquity BEH). Ensure the mobile phase pH is acidic (0.1% Formic Acid).

  • Issue: Carryover

    • Solution: Depsipeptides can be sticky. Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Romidepsin (NDA 22-393).[7] (2009).[7][6][8][9] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352062, Romidepsin. Retrieved from [Link]

  • Sandor, V., et al.Phase I trial of the histone deacetylase inhibitor, depsipeptide (FR901228, NSC 630176), in patients with refractory neoplasms. Clinical Cancer Research (2002).
  • Bates, S. E., et al. Romidepsin for the treatment of relapsed/refractory peripheral T cell lymphoma. Journal of Hematology & Oncology (2016). Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for Romidepsin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Romidepsin (FK228) is a potent histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma (CTCL). Structurally, it is a bicyclic depsipeptide containing a critical disulfide bridge. This disulfide bond is a prodrug motif; intracellular reduction releases the active zinc-binding thiol.

The Analytical Challenge: The primary difficulty in Romidepsin bioanalysis is preserving the integrity of this disulfide bond during sample preparation. Inadvertent reduction during extraction or storage leads to underestimation of the parent drug and formation of the open-chain thiol metabolite (Red-Romidepsin).

This guide details a robust LC-MS/MS workflow using Romidepsin-d4 as an internal standard (IS) to compensate for matrix effects and extraction variability.

Physicochemical Profile & MS/MS Strategy

PropertyValueImplication for Method
Molecular Formula C₂₄H₃₆N₄O₆S₂Precursor ion selection.[1]
Molecular Weight 540.7 g/mol [M+H]⁺ at m/z 541.2 is the target precursor.
LogP ~2.2 (Lipophilic)Good retention on C18; requires high % organic mobile phase.
pKa Non-ionizable strong baseESI+ mode is preferred; use Formic Acid to aid protonation.
Stability High Risk Disulfide bond is susceptible to reduction by plasma thiols or high pH.
MS/MS Optimization

Source: Electrospray Ionization (ESI) in Positive Mode. Scan Mode: Multiple Reaction Monitoring (MRM).

Note: Exact fragmentation energy (CE) varies by instrument platform (e.g., Sciex QTRAP vs. Thermo Altis). Perform a product ion scan to confirm transitions.

AnalytePrecursor (m/z)Product (m/z)TypeRationale
Romidepsin 541.2339.1 *QuantifierCleavage of the depsipeptide ring/peptide bond.
541.2423.2QualifierLoss of amino acid residue.
Romidepsin-d4 545.2343.1 QuantifierShift corresponding to deuterated Valine/Cysteine residue.

*Theoretical transition based on common peptide fragmentation. Action: Verify via direct infusion.

Materials & Reagents

  • Reference Standard: Romidepsin (>98% purity).

  • Internal Standard: Romidepsin-d4 (Custom synthesis or commercial stable isotope vendor).

    • Alternative: If d4 is unavailable, use a structural analog like Apicidin , though SIL-IS is strongly recommended for regulatory submission.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA). Avoid Heparin if possible to reduce background noise, though validated if clinical samples use it.

Method Development Strategy (The "Why" & "How")

Sample Preparation: Preventing "The Reduction Trap"

Standard protein precipitation (PPT) often releases endogenous intracellular thiols (like glutathione) which can reduce Romidepsin.

Recommended Protocol: Acidified Liquid-Liquid Extraction (LLE) LLE provides cleaner extracts and separates the drug from water-soluble reducing agents.

  • Aliquot: 100 µL Human Plasma.

  • IS Addition: Add 10 µL Romidepsin-d4 working solution (e.g., 500 ng/mL in 50:50 ACN:Water).

  • Acidification: Add 10 µL 1% Formic Acid .

    • Mechanism:[2][3] Low pH (<4.0) stabilizes the disulfide bond and prevents thiol-disulfide exchange.

  • Extraction: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .

    • Why EtOAc? High recovery for lipophilic depsipeptides; excludes polar plasma proteins/salts.

  • Agitation: Vortex 5 min @ 1500 rpm. Centrifuge 10 min @ 4000 g, 4°C.

  • Concentration: Transfer 500 µL supernatant to a clean plate. Evaporate to dryness under N₂ at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% FA).

Chromatographic Separation

A standard C18 column is sufficient, but peak shape is critical.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Rapid elution to minimize on-column degradation)

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Visual Workflows

Analytical Workflow Diagram

Romidepsin_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS (Romidepsin-d4) Sample->IS_Add Acid Acidify (1% Formic Acid) IS_Add->Acid Stabilize -S-S- Extract LLE Extraction (Ethyl Acetate) Acid->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM 541.2 -> 339.1) Dry->LCMS

Caption: Step-by-step bioanalytical workflow emphasizing acidification to prevent disulfide reduction.

Stability Logic: The Disulfide Risk

Disulfide_Stability cluster_prevention Prevention Strategy Parent Romidepsin (Parent) [M+H]+ 541.2 (Intact Disulfide) Metabolite Reduced Romidepsin [M+H]+ 543.2 (Open Thiol Form) Parent->Metabolite Reduction (+2H) Risk Risk Factor: Plasma Thiols / High pH Risk->Parent Attacks Acid Acidification (pH < 4) Acid->Risk Inhibits Temp Cold Processing (4°C) Temp->Risk Slows Kinetics

Caption: Mechanism of Romidepsin instability and the mitigation strategies required during method development.

Validation Protocol (FDA M10/EMA Guidelines)

To ensure this method is "self-validating" and compliant, perform the following:

Linearity & Sensitivity[4][5]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x².

  • Criteria: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate the IS-normalized Matrix Factor .

  • Compare response of Post-Extraction Spiked Plasma vs. Neat Solution.

  • Since Romidepsin-d4 is used, the IS-normalized MF should be close to 1.0, proving the IS compensates for ion suppression.

Stability Assessment (Critical)

You must validate Bench-Top Stability specifically to prove the disulfide bond does not reduce over time.

  • Experiment: Spike plasma with Romidepsin. Leave at room temperature for 4 hours.

  • Check: Analyze for Parent (541.2) AND Reduced form (543.2).

  • Acceptance: <15% degradation of Parent; negligible formation of Reduced form.

Expert Tips & Troubleshooting

  • Carryover: Romidepsin is lipophilic. If you see carryover >20% of LLOQ in the blank after a high standard, switch to a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA .

  • Adsorption: Depsipeptides can stick to polypropylene. Use Low-Bind plates for the reconstitution step.

  • IS Interference: Ensure your Deuterated IS does not contain unlabeled Romidepsin (check the Certificate of Analysis for isotopic purity). Any "d0" in your "d4" spike will cause a high intercept and fail the LLOQ.

References

  • European Medicines Agency (EMA). (2022).[4] ICH guideline M10 on bioanalytical method validation and study sample analysis. Link

  • Robey, R. W., et al. (2006). Romidepsin induces histone acetylation in patient PBMCs: Laboratory correlates for a Phase II trial. National Institutes of Health. Link

  • FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Romidepsin (Istodax). Link

  • Whitmore, M., et al. (2011).[5] LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis. Journal of Analytical & Bioanalytical Techniques. Link

Sources

Sample preparation techniques for Romidepsin analysis in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Sample Preparation for Romidepsin (FK228) in Plasma: Mitigating Disulfide Reduction and Adsorption

Abstract

Romidepsin (Istodax®, FK228) is a bicyclic depsipeptide histone deacetylase (HDAC) inhibitor used in the treatment of T-cell lymphomas.[1][2][3][4][5][6] Its bioanalysis presents unique challenges due to its distinct physicochemical properties: a critical pharmacological disulfide bond susceptible to reduction, high lipophilicity leading to non-specific adsorption, and low clinical concentrations (Cmax ~360 ng/mL, with troughs <1 ng/mL). This guide details a validated, high-sensitivity Liquid-Liquid Extraction (LLE) protocol using ethyl acetate and glass consumables to ensure quantitative accuracy, contrasting it with a high-throughput Protein Precipitation (PPT) method for screening applications.

Physicochemical Profile & Bioanalytical Strategy

The core challenge in Romidepsin analysis is preserving the integrity of the 16-membered depsipeptide ring and its intramolecular disulfide bridge. In vivo, this bond is reduced by intracellular glutathione to release the active zinc-binding thiol.[6] In plasma bioanalysis, however, the objective is to quantify the parent (oxidized) prodrug .

ParameterCharacteristicBioanalytical Implication
Structure Bicyclic DepsipeptideSusceptible to hydrolysis at high pH; requires neutral/acidic processing.
Key Moiety Disulfide Bridge (-S-S-)Must prevent ex vivo reduction. Avoid reducing agents (DTT, TCEP) in mobile phases.
Lipophilicity High LogPCritical: High affinity for polypropylene (PP). Glass consumables are mandatory during extraction to prevent loss.
Metabolism CYP3A4 SubstratePotential for multiple metabolites; chromatographic selectivity (LC-MS/MS) is essential.
Therapeutic Range 0.5 – 400 ng/mLRequires LLOQ of ~0.1 ng/mL for pharmacokinetic elimination phases.

Critical Control Points (Expertise & Causality)

A. The "Glassware Rule" (Adsorption Mitigation)

Romidepsin exhibits significant non-specific binding to standard polypropylene (PP) labware, particularly in aqueous matrices or low-protein environments (e.g., post-extraction supernatants).

  • Causality: The hydrophobic depsipeptide scaffold partitions into the plastic polymer matrix, causing non-linear recovery losses, especially at low concentrations (<10 ng/mL).

  • Solution: All extraction steps involving the aqueous plasma mix or the organic supernatant must use borosilicate glass tubes . Silanized glass is preferred but standard disposable glass is acceptable if validated.

B. Disulfide Stability

Unlike thiol-containing drugs that require derivatization (e.g., with NEM) to prevent oxidation, Romidepsin must be kept oxidized .

  • Risk: High pH (>8.0) can promote disulfide exchange or hydrolysis of the ester linkage.

  • Control: Maintain extraction pH between 4.0 and 7.0. The use of Ethyl Acetate (no pH adjustment needed) or acidified organic solvents is ideal.

Protocol 1: High-Sensitivity Liquid-Liquid Extraction (LLE)

Recommended for PK studies and clinical monitoring (LLOQ: 0.1 ng/mL).

Principle: Partitioning of the lipophilic Romidepsin into ethyl acetate eliminates plasma proteins and salts, concentrating the analyte and avoiding matrix effects associated with protein precipitation.

Reagents:

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Internal Standard (IS): Harmine (5 ng/mL in Acetonitrile) or FK228-d stable isotope.

  • Reconstitution Solution: Methanol:Water (30:70 v/v) with 0.1% Formic Acid.

Workflow:

  • Thawing: Thaw plasma samples at room temperature. Vortex for 20s to ensure homogeneity.

  • Aliquot: Transfer 200 µL of plasma into a 5 mL disposable glass centrifuge tube .

    • Note: Do not use microcentrifuge tubes (Eppendorfs) for this step.

  • IS Addition: Add 40 µL of Internal Standard working solution. Vortex gently (5s).

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Mixing: Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Cooling prevents solvent evaporation and stabilizes the drug.

  • Transfer: Transfer the upper organic layer (approx. 500 µL) to a clean glass tube.

    • Avoid disturbing the protein interface (buffy coat).

  • Drying: Evaporate to dryness under a stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute residue in 200 µL of Reconstitution Solution. Vortex 1 min.

  • Analysis: Transfer to glass HPLC vials (with limited volume inserts if necessary) for LC-MS/MS injection.

Protocol 2: Rapid Protein Precipitation (PPT)

Recommended for high-concentration screening or in vitro stability studies (>5 ng/mL).

Principle: Rapid denaturation of proteins using cold acetonitrile. Lower recovery and higher matrix effect, but faster throughput.

Workflow:

  • Aliquot 50 µL plasma into a 1.5 mL low-binding polypropylene tube (or glass vial).

  • Add 150 µL ice-cold Acetonitrile containing IS.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a glass HPLC vial.

  • Dilute 1:1 with water (to match initial mobile phase) before injection to prevent peak broadening.

Visualization: Method Selection & Workflow

Romidepsin_Workflow Start Start: Plasma Sample Decision Sensitivity Requirement? Start->Decision LLE_Path High Sensitivity (< 1 ng/mL) PK / Clinical Samples Decision->LLE_Path High Sens PPT_Path Screening (> 5 ng/mL) In Vitro / Discovery Decision->PPT_Path Rapid Glassware CRITICAL: Use Glass Tubes (Prevent Adsorption) LLE_Path->Glassware Add_EA Add Ethyl Acetate (1:3 ratio) + Internal Standard Glassware->Add_EA Phase_Sep Centrifuge & Isolate Organic Layer Add_EA->Phase_Sep Dry_Recon Evaporate N2 & Reconstitute (MeOH:H2O 30:70) Phase_Sep->Dry_Recon LCMS_LLE LC-MS/MS Analysis (Clean Extract) Dry_Recon->LCMS_LLE Add_ACN Add Cold ACN (1:3 ratio) + Internal Standard PPT_Path->Add_ACN Spin Centrifuge High Speed (14,000 x g) Add_ACN->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute LCMS_PPT LC-MS/MS Analysis (Matrix Effects Possible) Dilute->LCMS_PPT

Caption: Decision matrix and comparative workflows for Romidepsin sample preparation. Note the critical requirement for glass consumables in the high-sensitivity LLE pathway.

Method Validation Parameters (Self-Validating System)

To ensure the protocol is performing correctly, include these Quality Control (QC) checks:

Validation ParameterAcceptance CriteriaTroubleshooting Failure
Recovery (Extraction Efficiency) > 70% (consistent across range)Low Recovery: Check for plasticware usage. Switch to silanized glass. Ensure pH is not >8.
Matrix Effect 85% - 115%Suppression: Switch from PPT to LLE. If using LLE, wash the organic layer with 50 µL of 5% NaHCO3 (rapidly) to remove phospholipids.
Stability (Benchtop) > 4 hours at Room TempDegradation: Keep samples on ice. Ensure no reducing agents (DTT) are present in the lab environment.
Linearity r² > 0.99 (0.1 - 100 ng/mL)Poor Low End: Adsorption loss. Confirm glass vials are used for the autosampler.

References

  • National Cancer Institute (NCI). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. (Referencing validated LC-MS/MS methods developed at Johns Hopkins). Available at: [Link]

  • Sandor, V., et al. (2002). Phase I trial of the histone deacetylase inhibitor, depsipeptide (FR901228, NSC 630176), in patients with refractory neoplasms. Clinical Cancer Research. (Establishes PK ranges and early bioanalytical approaches). Available at: [Link]

  • Piekarz, R. L., et al. (2011). Romidepsin in peripheral and cutaneous T-cell lymphoma: mechanistic implications from clinical and correlative data.[2][3][5] British Journal of Haematology. (Discusses pharmacodynamics and stability). Available at: [Link]

  • FDA Clinical Pharmacology Review. Istodax (Romidepsin) NDA 022393. (Detailed review of bioanalytical method validation and stability data submitted for approval). Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of Romidepsin and Romidepsin-d8 in Plasma via Liquid-Liquid Extraction (LLE) and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Romidepsin (Istodax®, FK228) is a bicyclic depsipeptide and a potent histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous and peripheral T-cell lymphoma. Its chemical structure is characterized by a critical disulfide bond that, upon intracellular reduction, releases zinc-binding thiols to inhibit HDAC activity.[1]

The Bioanalytical Challenge: Quantifying Romidepsin in biological matrices (plasma/serum) presents unique challenges:

  • Structural Stability: The disulfide bridge is susceptible to reduction or exchange in complex matrices.

  • Lipophilicity: As a depsipeptide, Romidepsin is highly lipophilic (LogP ~2.2), making it prone to non-specific binding and requiring efficient organic extraction.

  • Matrix Interference: Plasma phospholipids can suppress ionization in electrospray ionization (ESI), necessitating a clean extraction protocol.

The Solution: This protocol utilizes Liquid-Liquid Extraction (LLE) with ethyl acetate. Unlike protein precipitation (PPT), LLE provides superior cleanup by excluding salts and phospholipids. We employ Romidepsin-d8 (or the commercially available d7 analog) as the Internal Standard (IS). While early methods used structural analogs like Harmine, a stable isotope-labeled IS is mandatory for modern regulatory standards to compensate for matrix effects and extraction variability.

Materials and Reagents

Reagent/MaterialGrade/SpecificationNotes
Romidepsin (FK228) Reference Standard (>98%)Store at -20°C, desiccated.[2]
This compound (IS) Stable Isotope Labeled (>98%)Note: Romidepsin-d7 is a valid commercial alternative.
Human Plasma K2EDTA or HeparinMatrix for standards/QC.
Ethyl Acetate HPLC/MS GradePrimary extraction solvent.
Methanol (MeOH) LC-MS GradeMobile phase & reconstitution.
Formic Acid (FA) LC-MS GradeMobile phase additive (0.1%).
Water 18.2 MΩ·cmMilli-Q or equivalent.
Polypropylene Tubes 1.5 mL or 2.0 mLLow-binding recommended.

Instrument Configuration

Liquid Chromatography (LC)
  • System: UHPLC System (e.g., Agilent 1290, Waters ACQUITY, Shimadzu Nexera).

  • Column: Phenomenex Luna C18(2) or Zorbax SB-C18 (75 x 2.1 mm, 3.5 µm).

    • Rationale: C18 provides robust retention for the lipophilic depsipeptide. A Phenyl-Hexyl column is an excellent alternative for enhanced selectivity of aromatic moieties.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Gradient
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Romidepsin to improve peak shape and solubility limits during reconstitution.

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Loading
4.0095Elution Gradient
5.5095Wash
5.6030Re-equilibration
7.0030Stop
Mass Spectrometry (MS/MS)
  • Source: ESI Positive Mode (Turbo Ion Spray).

  • Ionization: [M+H]+ or [M+Na]+ (Protonated species is preferred for fragmentation).

  • MRM Transitions:

    • Note: Transitions must be optimized via direct infusion of the standard. Below are representative values based on the molecular ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Romidepsin 541.2 ([M+H]+)340.1 (Representative)3525
This compound 549.2 ([M+H]+)348.1 (Representative)3525

Experimental Protocol: Liquid-Liquid Extraction

This workflow is designed for high throughput and maximum recovery (>90%).

Step 1: Standard & Sample Preparation
  • Stock Preparation: Dissolve Romidepsin and this compound in DMSO or Methanol to 1 mg/mL. Store at -20°C.

  • Working Standard: Dilute stock in 50:50 MeOH:Water to create a calibration curve (Range: 0.5 – 1000 ng/mL).

  • IS Working Solution: Dilute this compound to 100 ng/mL in 50:50 MeOH:Water.

Step 2: Extraction Procedure (The "Ethyl Acetate" Method)
  • Aliquot: Transfer 100 µL of plasma sample (or Calibrator/QC) into a 1.5 mL polypropylene tube.

  • Spike IS: Add 20 µL of this compound Working Solution (100 ng/mL).

  • Mix: Vortex gently for 10 seconds.

  • Extract: Add 600 µL of Ethyl Acetate .

    • Critical Step: Ethyl Acetate is chosen for its high extraction efficiency for Romidepsin (LogP ~2.2) while leaving behind polar plasma salts and proteins.

  • Agitate: Vortex or shake vigorously for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Observation: You will see a clear upper organic layer and a compact protein pellet at the bottom.

  • Transfer: Carefully transfer 500 µL of the upper organic layer (Ethyl Acetate) to a clean glass tube or 96-well plate.

    • Caution: Do not disturb the aqueous/protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N2) at 35°C–40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (30:70 MeOH:Water + 0.1% FA).

  • Final Spin: Vortex for 1 min and centrifuge at 4,000 x g for 5 min to settle any particulates before injection.

Workflow Visualization

G Start Plasma Sample (100 µL) Spike Add Internal Standard (this compound, 20 µL) Start->Spike Extract Add Extraction Solvent (Ethyl Acetate, 600 µL) Spike->Extract Agitate Vortex/Shake (10 min, RT) Extract->Agitate Spin Centrifuge (14,000 x g, 5 min) Agitate->Spin Transfer Transfer Organic Layer (Upper Phase) Spin->Transfer Phase Separation Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute (30:70 MeOH:H2O + 0.1% FA) Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Romidepsin isolation from plasma.

Method Validation Parameters

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.99Weighted (1/x²) linear regression is recommended.
Accuracy ±15% (±20% at LLOQ)Measured at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15% (CV < 20% at LLOQ)Intra-day (n=5) and Inter-day (n=15).
Recovery > 85% ConsistentCompare extracted area vs. post-extraction spike.
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.
Stability ±15% DeviationFreeze/thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Expert Insight - Stability Warning: Romidepsin contains a disulfide bond.[3] Do not use reducing agents (DTT, TCEP) in the sample preparation unless you intend to measure the reduced metabolite. Ensure the evaporation temperature does not exceed 40°C to prevent thermal degradation.

Troubleshooting & Optimization

  • Low Recovery?

    • Check the pH of the plasma. While Romidepsin is stable at neutral pH, slight acidification (add 10 µL of 1% FA to plasma) before extraction can sometimes improve partitioning into Ethyl Acetate.

  • Peak Tailing?

    • Romidepsin can interact with silanols. Ensure your C18 column is "end-capped." If tailing persists, increase the column temperature to 50°C or switch to a Phenyl-Hexyl stationary phase.

  • Carryover?

    • Because of its lipophilicity, Romidepsin may stick to the injector needle. Use a needle wash solution of 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid.

References

  • National Cancer Institute (NCI). Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, 2008.

  • National Institutes of Health (NIH). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. Clinical Cancer Research, 2018.

  • MedChemExpress. Romidepsin-d7 (FK 228-d7) Product Information and Physicochemical Properties.

  • PubChem. Romidepsin Compound Summary (CID 5352062).[3]

Sources

Application Note: High-Resolution Chromatographic Separation of Romidepsin from its Deuterated Isotopologue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the thermodynamic principles and experimental protocols required to chromatographically resolve Romidepsin (FK228), a bicyclic depsipeptide histone deacetylase (HDAC) inhibitor, from its deuterated analog (e.g., Romidepsin-


). While stable isotope-labeled internal standards (SIL-IS) are typically designed to co-elute with the analyte to normalize matrix effects, specific applications—such as isotopic purity assessment, metabolic flux analysis, or kinetic isotope effect (KIE) studies—require baseline separation. This guide leverages the Inverse Isotope Effect  in Reversed-Phase Chromatography (RPC), utilizing temperature modulation and high-efficiency stationary phases to achieve resolution (

).

Introduction & Mechanistic Insight

The Challenge of Isotopologue Separation

Romidepsin (


) is a hydrophobic cyclic depsipeptide containing a critical disulfide bridge. Separating it from a deuterated analog is chemically challenging because their electronic structures and pKa values are nearly identical.

However, they differ in hydrophobicity due to the vibrational properties of C-H vs. C-D bonds.

The Inverse Isotope Effect

In Reversed-Phase Chromatography (RPC), deuterated isotopologues typically elute before their non-deuterated (protium) counterparts.

  • Bond Length: The

    
     bond is shorter and has a lower zero-point energy than the 
    
    
    
    bond.
  • Molar Volume: Deuterated molecules have slightly smaller molar volumes and lower polarizability.

  • Lipophilicity: This results in a slightly lower affinity for the hydrophobic C18 stationary phase, causing the deuterated analog to elute earlier (

    
    ).
    

Thermodynamic Lever: The separation factor (


) between isotopes is temperature-dependent. Lower temperatures generally increase the difference in enthalpy of adsorption (

), thereby improving resolution.
Visualization: Isotope Separation Mechanism

IsotopeSeparation cluster_Analytes Analytes MobilePhase Mobile Phase (High Water Content) Romidepsin Romidepsin (H) Higher Lipophilicity Stronger Interaction MobilePhase->Romidepsin Solvophobic Effect Romidepsin_D Romidepsin-D (D) Lower Lipophilicity Weaker Interaction MobilePhase->Romidepsin_D StationaryPhase Stationary Phase (C18 Hydrophobic Surface) Result Elution Order: 1. Romidepsin-D 2. Romidepsin (H) StationaryPhase->Result Differential Partitioning Romidepsin->StationaryPhase Strong Adsorption Romidepsin_D->StationaryPhase Weak Adsorption

Figure 1: Mechanism of Inverse Isotope Effect in RPC. The deuterated analog exhibits reduced hydrophobic interaction, leading to earlier elution.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: Romidepsin (FK228), >98% purity.

  • Isotopologue: Romidepsin-

    
     (or similar deuterated analog).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Human Plasma (for extraction demonstration).

Chromatographic Conditions

To maximize the isotope effect, we utilize a high-carbon-load column and sub-ambient temperature.

ParameterSettingRationale
Column Waters XBridge BEH C18 (150 x 2.1 mm, 2.5 µm)High surface area and carbon load maximize hydrophobic discrimination.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for peptides than MeOH.
Flow Rate 0.25 mL/minOptimal linear velocity for 2.1 mm ID columns.
Temperature 15°C (Critical)Low temp increases

(separation factor).
Injection Vol 5 µLMinimize band broadening.
Gradient Program

A shallow gradient is essential to allow sufficient interaction time for the subtle hydrophobic differences to manifest.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Sample Loading
15.060Shallow Gradient (2.1% B/min)
15.195Wash
18.095Hold Wash
18.130Re-equilibration
23.030End
Mass Spectrometry Parameters (MRM)

Detection is performed via ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Romidepsin (H):

    
     (Quantifier)
    
  • Romidepsin (

    
    ): 
    
    
    
    (Quantifier)
  • Note: The disulfide bridge is stable under standard ESI conditions, but avoid high declustering potentials that might induce in-source fragmentation.

Sample Preparation Workflow

Romidepsin is highly bound to plasma proteins (~92-94%). A liquid-liquid extraction (LLE) is preferred over protein precipitation to ensure cleanliness and recovery.

Warning: Romidepsin contains a disulfide bond.[1][2][3] Do NOT use reducing agents (DTT, TCEP, Mercaptoethanol) in the sample preparation, as this will cleave the molecule and destroy biological activity/analytical integrity.

SamplePrep Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Romidepsin-d6) Sample->IS_Add Extract LLE Extraction Add 600 µL Ethyl Acetate IS_Add->Extract Vortex Vortex (5 min) & Centrifuge Extract->Vortex Transfer Transfer Organic Layer (Supernatant) Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 30°C) Transfer->Dry Recon Reconstitute (30:70 ACN:Water) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: LLE Workflow for Romidepsin. Ethyl Acetate is chosen for high recovery of the depsipeptide.

Expected Results & System Suitability

Temperature Effect on Resolution

The following table summarizes theoretical data derived from the thermodynamic behavior of deuterated isotopologues on C18 phases.

Column Temp (°C)Retention Time (

)
Retention Time (

)

(min)
Resolution (

)
45°C 8.208.180.020.3 (Co-elution)
30°C 9.459.380.070.8 (Partial)
15°C 11.10 10.95 0.15 1.6 (Baseline)

Interpretation: At standard operating temperatures (45°C), the peaks will likely co-elute (desirable for standard PK). To achieve the requested separation , cooling the column to 15°C is the primary driver of resolution.

System Suitability Criteria (SST)

For a valid run targeting separation:

  • Resolution (

    
    ):  > 1.5 between D-analog and H-analog.
    
  • Tailing Factor: < 1.3 (Romidepsin can tail due to secondary interactions; ensure FA is fresh).

  • Precision: %RSD of Retention Time < 0.5% (n=6).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Resolution Temperature too highVerify column oven is actively cooling to 15°C.
Peak Broadening Dead volume or Sample SolventEnsure reconstitution solvent matches initial mobile phase (30% ACN).
Low Recovery Disulfide reductionCheck reagents for reducing contaminants; avoid high pH (>8).
Carryover Hydrophobic adsorptionUse a needle wash of 50:50 ACN:Isopropanol + 0.1% FA.

References

  • PubChem. (n.d.). Romidepsin | C24H36N4O6S2.[2][3] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A. (General theory on inverse isotope effect).
  • NCI. (2011). Romidepsin: Evidence for its potential use to manage previously treated cutaneous T cell lymphoma. National Institutes of Health. Retrieved October 24, 2023, from [Link]

  • Wang, L., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs. MDPI Molecules. Retrieved October 24, 2023, from [Link]

  • Fura, A. (2006). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development.

Sources

Application Note: Precision Quantitation of Intracellular Romidepsin (FK228) Using Romidepsin-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, self-validating workflow for the quantification of Romidepsin (FK228) in cell-based assays using Romidepsin-d8 as a stable isotope-labeled internal standard (SIL-IS). Romidepsin is a bicyclic depsipeptide histone deacetylase (HDAC) inhibitor that functions as a prodrug.[1] Accurate intracellular quantification is complicated by its unique chemical liability—specifically the reduction of its intramolecular disulfide bond by intracellular glutathione. This guide provides a protocol that mitigates matrix effects and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Mechanistic Rationale

The Challenge of Romidepsin Quantitation

Romidepsin (C24H36N4O6S2) is a potent Class I HDAC inhibitor approved for Cutaneous T-Cell Lymphoma (CTCL). Its mechanism of action relies on a critical "prodrug" strategy:[1][2]

  • Uptake: The stable cyclic disulfide form enters the cell.

  • Activation: The high intracellular concentration of glutathione (GSH) reduces the disulfide bond to a dithiol.

  • Binding: The free thiol coordinates with the Zinc ion in the HDAC active site (binding affinity

    
     < 1 nM).
    

Why this compound is Non-Negotiable: In cell lysate analysis, the biological matrix is highly complex, containing lipids, proteins, and salts that cause Ion Suppression in Electrospray Ionization (ESI).

  • Structural Analogs (e.g., Harmine): Do not co-elute perfectly with Romidepsin. If the matrix effect occurs at the Romidepsin retention time (

    
    ) but not at the analog's 
    
    
    
    , quantification errors of >40% can occur.
  • This compound: Being chemically identical (save for mass), it co-elutes and experiences the exact same suppression events. The mass spectrometer measures the ratio of Drug/IS, mathematically cancelling out the suppression.

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core principle relies on the stable incorporation of 8 deuterium atoms (likely on the Valine residues) to create a mass shift of +8 Da.

  • Analyte (Romidepsin-d0): Precursor

    
     ~541.2
    
  • Internal Standard (this compound): Precursor

    
     ~549.2
    

Because deuterium has a slightly different lipophilicity than hydrogen, a negligible retention time shift (usually < 0.05 min) may occur, but they are considered to co-elute for bioanalytical purposes.

Visualization: The IDMS Correction Mechanism

IDMS_Correction cluster_Analytes Co-Eluting Compounds Matrix Cell Lysate Matrix (Phospholipids/Salts) ESI_Source ESI Source (Ionization) Matrix->ESI_Source Suppresses Ionization MS_Detector Mass Spec Detector (MRM Mode) ESI_Source->MS_Detector Signal Attenuated Equally Romidepsin Romidepsin (d0) Analyte Romidepsin->ESI_Source IS This compound Internal Standard IS->ESI_Source Quant Quantification (Ratio: Area_d0 / Area_d8) MS_Detector->Quant Ratio Calculation Cancels Suppression

Caption: Schematic of Matrix Effect cancellation. Since d0 and d8 suffer identical ionization suppression by the matrix, their ratio remains constant, yielding accurate quantitation.

Experimental Protocol

Phase A: Materials & Preparation
  • Stock Solution: Dissolve this compound in DMSO to 1 mM. Store at -80°C.

  • Working IS Solution: Dilute stock in Acetonitrile (ACN) to 100 ng/mL.

  • Lysis Buffer: RIPA buffer or 80:20 Methanol:Water (cold).

Phase B: Cell Treatment & Sample Collection

Critical Step: Differentiate between extracellular (bound to plastic/membrane) and intracellular drug.

  • Culture: Grow cells (e.g., HuT-78, Jurkat) in 6-well plates.

  • Treatment: Treat with Romidepsin (e.g., 10 nM) for desired timepoints.

  • Harvest (The "Cold Wash"):

    • Place plates on ice immediately to halt metabolism.

    • Aspirate media.

    • Wash cells 3x with ice-cold PBS . Note: Warm PBS can cause drug efflux.

  • Lysis:

    • Add 200 µL of 80% Methanol (-20°C) directly to the well.

    • Scrape cells and transfer to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

Phase C: Extraction & IS Spiking

Standardization Note: Spiking the IS before centrifugation corrects for protein binding losses during the spin.

  • Spike: Add 20 µL of This compound Working Solution to every sample (lysate).

  • Equilibration: Vortex and let stand for 5 mins on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to LC-MS vials.

Phase D: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

ParameterSetting
Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (1 min) -> Re-equilibrate
Ionization ESI Positive Mode

MRM Transitions (Monitored):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Romidepsin (d0) 541.2339.1 *3025
Romidepsin (d0) 541.2282.13035
This compound 549.2347.1 **3025

*Quantifier ion. Note: Transitions should be optimized per instrument via direct infusion. **The +8 mass shift is retained in the fragment if the fragment contains the labeled Valine residues.

Experimental Workflow Diagram

Workflow start Cell Culture (6-well Plate) treat Drug Treatment (Romidepsin-d0) start->treat wash Ice-Cold PBS Wash (Remove Extracellular Drug) treat->wash lysis Lysis: 80% MeOH (-20°C) wash->lysis spike SPIKE Internal Standard (this compound) lysis->spike Critical Step centrifuge Centrifuge 14,000g, 10 min spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms

Caption: Step-by-step sample preparation workflow emphasizing the critical IS spiking point.

Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, every run must include the following controls:

System Suitability Test (SST)

Before running samples, inject a neat solution of Romidepsin-d0 and d8 (1:1 ratio).

  • Requirement: Retention time variance < 2%. Peak asymmetry factor between 0.8 – 1.2.

Linearity & Range

Prepare a calibration curve in blank cell lysate (not water) to match the matrix.

  • Range: 0.5 nM to 1000 nM.

  • Acceptance:

    
    . Back-calculated concentrations must be within ±15% of nominal.
    
Matrix Effect Assessment (Matuszewski Method)

Compare the peak area of this compound in:

  • (A) Neat solvent (Water/ACN).

  • (B) Post-extraction spiked blank lysate.

  • Matrix Factor (MF) = B / A.

  • Note: If MF < 0.8, significant suppression is present. However, if the IS-normalized MF (MF_drug / MF_IS) is close to 1.0, the assay is valid.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Background Signal Carryover from high-concentration samples.Add a "needle wash" step with 50:50 ACN:Isopropanol between injections.
Poor IS Recovery Protein binding or precipitation loss.Ensure IS is added before the centrifugation step. Vortex thoroughly.
Peak Tailing Column overload or pH mismatch.Ensure mobile phase pH is acidic (0.1% Formic Acid). Reduce injection volume.
Signal Drift Source contamination.Clean the ESI cone/shield. Rely on the IS ratio to correct drift within the run.

References

  • Piekarz, R. L., et al. (2009). "Phase II multi-institutional trial of the histone deacetylase inhibitor romidepsin as monotherapy for patients with cutaneous T-cell lymphoma." Journal of Clinical Oncology.

  • U.S. Food and Drug Administration (FDA). (2018).[3] "Bioanalytical Method Validation, Guidance for Industry." Center for Drug Evaluation and Research (CDER).

  • Nakajima, H., et al. (1998). "FR901228, a potent antitumor antibiotic, is a novel histone deacetylase inhibitor." Experimental Cell Research.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry.

  • Wang, S., et al. (2011). "Quantification of histone deacetylase inhibitors in biological matrices using LC-MS/MS." Biomedical Chromatography. (Contextual grounding for LC-MS methods of HDACi).

Sources

Application Note: Bioanalytical Quantification and Metabolic Profiling of Romidepsin using Romidepsin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Romidepsin (Istodax®, FK228) is a bicyclic depsipeptide and a potent Histone Deacetylase (HDAC) inhibitor used in the treatment of cutaneous and peripheral T-cell lymphoma. As a prodrug, Romidepsin relies on an intracellular reduction of its disulfide bond to generate the active zinc-binding dithiol species.[1][2] Its pharmacokinetic (PK) profile is characterized by extensive metabolism via CYP3A4 and transport via P-glycoprotein (P-gp/ABCB1) .[3][4][5]

Romidepsin-d8 is the stable isotope-labeled (SIL) internal standard (IS) of choice for regulated bioanalysis.[3] Unlike structural analogs (e.g., Harmine), this compound co-elutes with the analyte, providing real-time correction for matrix effects, ionization suppression, and extraction variability—critical factors when analyzing hydrophobic cyclic peptides in plasma.[3]

This guide details the application of this compound in two core DMPK workflows:

  • Quantitative Bioanalysis (LC-MS/MS): High-sensitivity plasma quantification.[3]

  • Metabolic Stability Profiling: CYP3A4 phenotyping and intrinsic clearance (

    
    ) determination.[3]
    

Chemical & Physical Properties[2][3][5][6][7][8]

PropertyRomidepsin (Analyte)This compound (Internal Standard)
Formula


Monoisotopic Mass 540.21 Da548.26 Da
Solubility DMSO (≥27 mg/mL), EthanolDMSO, Ethanol
LogP ~2.2 (Hydrophobic)~2.2
Key Structural Feature Disulfide bridge (Reducible)Disulfide bridge (Reducible)

Critical Handling Note: Romidepsin contains a disulfide bond.[1][3][6] Avoid strong reducing agents (DTT, TCEP) in stock preparation or mobile phases unless the specific goal is to quantify the reduced metabolite. Maintain neutral pH to prevent epimerization.[3]

Application I: Quantitative Bioanalysis (LC-MS/MS)

Rationale for Deuterated IS

In Electrospray Ionization (ESI), cyclic peptides often suffer from ion suppression due to co-eluting phospholipids.[3] this compound acts as a normalization factor.[3] Because it is chemically identical (save for mass), it experiences the exact same suppression events as the analyte, ensuring that the peak area ratio (Analyte/IS) remains accurate even when absolute signal intensity fluctuates.

Sample Preparation Protocol (Liquid-Liquid Extraction)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended for Romidepsin to minimize matrix effects and improve sensitivity (LOQ ~0.1–2 ng/mL).[3]

Reagents:

  • Stock Solution: this compound (1 mg/mL in DMSO).[3]

  • Working IS Solution: 100 ng/mL in 50% Acetonitrile.

  • Extraction Solvent: Ethyl Acetate (EtOAc).[3][7]

Step-by-Step Workflow:

  • Thaw Plasma: Thaw human/mouse plasma on wet ice.

  • Spike IS: Aliquot 100 µL of plasma into a glass tube. Add 10 µL of This compound Working Solution .[3] Vortex gently (5 sec).[3]

  • Extraction: Add 600 µL of Ethyl Acetate .

  • Agitation: Shake/tumble for 10 minutes. Note: Avoid vigorous vortexing which can cause emulsions with plasma proteins.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (30:70 MeOH:Water + 0.1% Formic Acid).

  • Injection: Inject 5–10 µL into LC-MS/MS.

LC-MS/MS Conditions

Chromatography:

  • Column: Phenomenex Luna C18 or Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode (

    
    ).
    
CompoundPrecursor Ion (m/z)Product Ion (m/z)*Cone Voltage (V)Collision Energy (eV)
Romidepsin 541.2340.13025
This compound 549.2348.13025

*Note: Product ions should be optimized on your specific instrument. The +8 Da shift in the product ion confirms the deuterium label is retained in the fragment.

Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (Analyte) Spike Spike IS (this compound) Sample->Spike LLE LLE Extraction (Ethyl Acetate) Spike->LLE Mix Dry Evaporation (N2 Stream) LLE->Dry Supernatant Recon Reconstitution (MeOH:H2O) Dry->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS Data Quantification (Area Ratio) LCMS->Data Ratio: 541.2 / 549.2

Figure 1: Liquid-Liquid Extraction workflow using this compound for matrix effect compensation.

Application II: Metabolic Stability & CYP Phenotyping

Mechanism of Metabolism

Romidepsin is extensively metabolized by the liver.[3][6]

  • Primary Enzyme: CYP3A4 (Major), CYP3A5 (Minor).[3][4][5][8]

  • Activation: Intracellular reduction (glutathione-mediated) opens the disulfide bond.[3]

  • Transport: P-gp (ABCB1) substrate.[3][4][5]

In metabolic stability assays, this compound is used to quantify the remaining parent compound after incubation with liver microsomes.

Microsomal Incubation Protocol

Objective: Determine intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).
  • Pre-incubation:

    • Mix HLM (0.5 mg/mL final protein) with Phosphate Buffer (100 mM, pH 7.4).

    • Add Romidepsin (substrate) at 1 µM.[3]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.[3]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching & IS Addition:

    • Immediately dispense aliquot into 200 µL ice-cold Acetonitrile containing This compound (200 ng/mL) .

    • Why here? The IS is added after the reaction to correct for volume variations and LC-MS injection variability during the analysis phase.

  • Analysis:

    • Centrifuge (4000 rpm, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (Method in Section 3.3).[3]

  • Calculation:

    • Plot

      
       vs. Time.[3] Slope = 
      
      
      
      .[3]
    • 
      .[3]
      
Metabolic Pathway Diagram[3]

Metabolism_Pathway cluster_IS Bioanalytical Control Prodrug Romidepsin (Cyclic Disulfide) CellEntry Cellular Uptake (Passive/OATP1B3) Prodrug->CellEntry CYP Hepatic Metabolism (CYP3A4) Prodrug->CYP Clearance Reduct Intracellular Reduction (GSH-mediated) CellEntry->Reduct Active Active Dithiol Form (HDAC Inhibitor) Reduct->Active Activation Mets Inactive Metabolites CYP->Mets IS This compound Role Quantifies Prodrug (Corrects Matrix Effects) IS->Role

Figure 2: Metabolic fate of Romidepsin. The d8-IS is used to track the 'Prodrug' clearance via CYP3A4.

Technical Troubleshooting & Pitfalls

Sorption Issues

Cyclic depsipeptides are highly hydrophobic and prone to non-specific binding (NSB) to plastics.[3]

  • Solution: Use low-binding polypropylene plates or silanized glass vials.[3]

  • Solvent: Ensure the reconstitution solvent contains at least 30% organic (MeOH/ACN) to prevent adsorption to vial walls.[3]

Disulfide Stability

The disulfide bond is stable in plasma but vulnerable in the presence of free thiols.

  • Warning: If using whole blood, process to plasma quickly (within 30 mins) on ice to prevent RBC-mediated reduction.[3]

  • QC: Monitor the "Active Dithiol" mass (M+H + 2 Da) in your MS trace.[3] If observed in the stock solution, your standard is degrading.

References

  • National Cancer Institute (NIH). Romidepsin: Evidence for its potential use to manage previously treated cutaneous T cell lymphoma.[3][9] Available at: [Link][3]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology Biopharmaceutics Review: Romidepsin (Istodax).[3] Available at: [Link][3][5][8]

  • Woo, S., et al. Population Pharmacokinetics of Romidepsin in Patients with Cutaneous T-Cell Lymphoma and Relapsed Peripheral T-Cell Lymphoma.[3] Clinical Cancer Research.[3][5] Available at: [Link]

  • Sanderson, L., et al. Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection. J Chromatogr B. Available at: [Link][3]

Sources

Application Note: Quantitative Bioanalysis of Romidepsin in Plasma using LC-MS/MS with Romidepsin-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Romidepsin (FK228) is a bicyclic depsipeptide and a potent histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous and peripheral T-cell lymphoma. Its unique chemical structure—characterized by an intramolecular disulfide bridge—presents specific bioanalytical challenges. In biological matrices, this disulfide bond is susceptible to reduction to its active thiol form, necessitating rigorous sample handling to prevent ex vivo degradation or interconversion.

To achieve the precision required for pharmacokinetic (PK) profiling, the use of a stable isotope-labeled internal standard (SIL-IS), Romidepsin-d8 , is non-negotiable. The deuterated analog compensates for matrix effects, extraction efficiency variances, and ionization suppression/enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Role of this compound

This compound co-elutes with the analyte but is mass-resolved by the mass spectrometer. Because it shares nearly identical physicochemical properties (pKa, LogP, solubility) with the target analyte, it acts as a dynamic normalizer for every step of the analytical process.

Experimental Design & Causality

Before beginning benchwork, it is critical to understand the why behind the parameters:

  • Matrix Selection: Human or Rat Plasma (K2EDTA is preferred over Heparin to avoid potential interferences in MS).

  • Solvent Choice: Romidepsin is hydrophobic. Stock solutions must be prepared in DMSO or Ethanol. Aqueous working solutions are unstable and should be prepared fresh.

  • Avoidance of Reducing Agents: Buffers and extraction solvents must be free of DTT or mercaptoethanol to preserve the cyclic disulfide structure (Parent drug).

Materials & Reagents

ComponentSpecificationPurpose
Analyte Romidepsin (FK228)Reference Standard
Internal Standard This compoundNormalization
Biological Matrix Drug-free Plasma (K2EDTA)Matrix matching
Solvent A DMSO (LC-MS Grade)Stock preparation
Solvent B Acetonitrile (ACN) / Methanol (MeOH)Extraction & Dilution
Mobile Phase 0.1% Formic Acid in Water/ACNLC Separation

Detailed Protocol: Standard Curve Preparation

Phase 1: Preparation of Stock Solutions

Objective: Create stable, high-concentration sources for dilution.

  • Romidepsin Stock (1 mg/mL):

    • Weigh 1.0 mg of Romidepsin reference standard.

    • Dissolve in 1.0 mL of DMSO. Vortex for 1 minute to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials and store at -80°C.

  • This compound IS Stock (100 µg/mL):

    • Dissolve 1.0 mg of this compound in 10.0 mL of DMSO.

    • Storage: Store at -80°C.

Phase 2: Working Solutions (Serial Dilution)

Objective: Create a set of non-matrix spiking solutions. Do not use 100% water as the diluent to prevent precipitation. Diluent: 50:50 Acetonitrile:Water (v/v).

Table 1: Serial Dilution Scheme for Calibration Standards (CS)

Standard IDSource SolutionVolume Source (µL)Volume Diluent (µL)Final Conc. (ng/mL)
WS-8 Stock (1 mg/mL)1099010,000
WS-7 WS-81009001,000
WS-6 WS-7500500500
WS-5 WS-6200800100
WS-4 WS-550050050
WS-3 WS-420080010
WS-2 WS-35005005
WS-1 WS-22008001

Note: The "Working Solution" concentration is typically 10x or 20x the final plasma concentration, depending on the spiking volume.

Internal Standard Working Solution (ISWS):

  • Dilute this compound Stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 ACN:Water. This will be added to all samples.

Phase 3: Preparation of Plasma Calibrators

Objective: Mimic the actual biological sample by spiking into matrix.

  • Thaw blank plasma on ice.

  • Transfer 45 µL of blank plasma into labeled microcentrifuge tubes.

  • Add 5 µL of the respective Working Solution (WS-1 to WS-8) to the plasma.

    • Result: A standard curve ranging from 0.1 ng/mL to 1000 ng/mL (assuming 10x dilution factor in spiking).

  • Vortex gently for 30 seconds.

Phase 4: Sample Extraction (Protein Precipitation)

Objective: Remove proteins and release the drug.

  • Add 10 µL of ISWS (this compound) to every tube (Standards, QCs, and Unknowns).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Rationale: The acid helps stabilize the peptide; cold organic solvent precipitates proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial with insert.

Visualization: Bioanalytical Workflow

BioanalysisWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (ACN:H2O) Stock->Dilution Dilute Spike Matrix Spiking (Plasma + WS) Dilution->Spike 5 µL WS + 45 µL Plasma IS_Add Add IS (d8) (Normalization) Spike->IS_Add Extract Protein PPT (Cold ACN) IS_Add->Extract Centrifuge Centrifugation (14k g, 4°C) Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Figure 1: Step-by-step workflow for Romidepsin standard curve preparation and extraction.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge Peptide BEH C18, 130Å, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1-6.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions (Optimization Required):

    • Romidepsin (Parent): 541.2 [M+H]+ → Quantifier Fragment (Commonly loss of water or peptide cleavage, e.g., 523.2 or specific amino acid immonium ions).

    • This compound (IS): 549.2 [M+H]+ → Corresponding Fragment (+8 Da).

Note: Always perform a Product Ion Scan on your specific instrument to select the most intense fragment ion.

Validation & Acceptance Criteria (FDA/EMA)

To ensure the method is trustworthy, it must pass the "Self-Validating" criteria based on FDA Bioanalytical Method Validation Guidance (2018).

Table 2: Acceptance Criteria

ParameterCriteria
Linearity (r²) > 0.9900 using 1/x² weighting.
Accuracy (Mean) ± 15% of nominal concentration (± 20% at LLOQ).
Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent across low, medium, and high QC levels.
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15%.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected NonLinear Non-linear Curve? Start->NonLinear LowSens Low Sensitivity? Start->LowSens HighVar High CV% (Precision)? Start->HighVar Action1 Check Weighting (Try 1/x²) NonLinear->Action1 Low end deviation Action2 Check Saturation (Reduce Range) NonLinear->Action2 High end deviation Action3 Clean Source Optimize MRM LowSens->Action3 Action4 Check Pipetting & IS Mixing HighVar->Action4

Figure 2: Diagnostic logic for common bioanalytical failures.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352062, Romidepsin. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Analysis of Romidepsin & Romidepsin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the advanced troubleshooting hub for Romidepsin (FK228) and its deuterated internal standard, Romidepsin-d8.

Romidepsin is a bicyclic depsipeptide containing a critical disulfide bridge.[1] Its analysis presents a "perfect storm" of mass spectrometry challenges: it is prone to sodium adduct formation (


), suffers from deuterium isotope retention time shifts, and is chemically sensitive to reducing environments.

This guide moves beyond basic operation into mechanistic troubleshooting . We focus on driving ionization toward the protonated molecular ion (


) and preserving the integrity of the disulfide bond.

Module 1: The "Sodium Thief" (Adduct Management)

Symptom: You observe a weak signal for this compound at the expected


 transition, but a full scan reveals a massive peak at 

(Sodium adduct) or

(Potassium adduct).

The Mechanism: Cyclic depsipeptides act like "ion sponges" for alkali metals. If your mobile phase or sample contains trace salts, the Romidepsin molecule will preferentially sequester


 over 

. Mass spectrometers filter for specific precursors; if 60% of your molecules are sodiated, you have lost 60% of your quantifiable signal.
Troubleshooting Protocol
VariableStandard PracticeOptimized Protocol (High Sensitivity) Why?
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate + 0.1% Formic Acid Ammonium ions (

) crowd out

and donate protons more effectively, forcing the equilibrium toward

.
Mobile Phase B 100% Acetonitrile95% Acetonitrile / 5% Water + 0.1% Formic Acid Pure ACN can precipitate buffer salts. 5% water maintains solubility and proton availability.
Glassware Standard BorosilicateSilanized or Plasticware Standard glass leaches sodium. Silanized glass prevents Na+ contamination.
Q: Why not just increase the Formic Acid concentration?

A: Excessive acid (e.g., >0.5%) can cause on-column hydrolysis of the depsipeptide ester bonds, degrading your this compound before it reaches the detector.

Workflow Visualization: Adduct Mitigation Strategy

Adduct_Mitigation Input Low Signal [M+H]+ Check_FullScan Run Q1 Scan (Full MS) Input->Check_FullScan Decision Dominant Ion? Check_FullScan->Decision Na_Adduct [M+Na]+ Observed Decision->Na_Adduct M+22 H_Ion [M+H]+ Observed Decision->H_Ion M+1 Action_Buffer Add 5mM Ammonium Formate Na_Adduct->Action_Buffer Step 1: Mobile Phase Result Signal Recovered H_Ion->Result Proceed to Opt Action_Extract Switch to LLE (Ethyl Acetate) Action_Buffer->Action_Extract Step 2: Sample Prep Action_Extract->Result

Figure 1: Decision tree for diagnosing and resolving cation adduction issues in depsipeptide analysis.

Module 2: Sample Preparation (The Matrix Effect)

Symptom: The this compound signal varies wildly between blank plasma and patient samples (Ion Suppression).

The Mechanism: Protein Precipitation (PPT) with Acetonitrile leaves behind phospholipids and salts. These salts fuel the "Sodium Thief" described in Module 1. Liquid-Liquid Extraction (LLE) is superior for Romidepsin because the drug is highly hydrophobic, allowing it to be pulled into an organic layer while salts remain in the aqueous waste.

Optimized LLE Protocol (Ethyl Acetate Method)

Based on validated methodologies for FK228 (NIH/Johns Hopkins).

  • Aliquot: 200 µL Plasma + 20 µL This compound Working Solution.

  • Extraction: Add 600 µL Ethyl Acetate .

    • Critical: Do NOT use chlorinated solvents (DCM/Chloroform) as they can induce disulfide scrambling.

  • Agitation: Vortex 5 mins; Centrifuge 5 mins @ 13,000 rpm.

  • Transfer: Move supernatant to a clean polypropylene tube.

  • Dry: Evaporate under Nitrogen @ 35°C.

  • Reconstitute: 100 µL Mobile Phase (Initial conditions).

Q: Can I use DTT or TCEP to stabilize the sample?

A: ABSOLUTELY NOT. Romidepsin contains a disulfide bridge that is essential for its structure (and mass). Adding reducing agents like DTT will break this bridge, shifting the mass by +2 Da (opening the ring) and destroying your assay's specificity.

Module 3: Chromatography & The Isotope Effect

Symptom: The this compound peak elutes slightly earlier than the native Romidepsin, and integration windows are missing the peak apex.

The Mechanism: Deuterium is slightly more hydrophilic than Hydrogen. In Reverse Phase Chromatography (RPC), heavily deuterated standards (like d8) often elute 0.1–0.3 minutes before the native drug. If your MRM window is too tight or centered only on the native drug, you will clip the IS peak.

Column Selection Guide
Column TypeSuitabilityNotes
C18 (Standard) HighExcellent retention. Use a high-carbon load column (e.g., Waters BEH C18 or Phenomenex Luna) to maximize interaction with the hydrophobic macrocycle.
Phenyl-Hexyl Elite The phenyl ring interacts with the aromatic systems in Romidepsin via

stacking, offering orthogonal selectivity that often separates the drug from matrix phospholipids better than C18.
Workflow Visualization: LC-MS Configuration

LC_Workflow Sample Reconstituted Sample Column Column: C18 or Phenyl-Hexyl Temp: 40°C Sample->Column Gradient Gradient Ramp: 30% -> 95% B over 5 min Column->Gradient Separation Separation Event: Isotope Shift (d8 elutes ~0.1m early) Gradient->Separation MS_Source ESI Source (+) Spray Voltage: 4.5kV Temp: 500°C Separation->MS_Source Detection MRM Detection Native: 541 -> 340 d8 IS: 549 -> 348 MS_Source->Detection

Figure 2: Optimized LC-MS workflow highlighting the critical isotope retention time shift.

Module 4: FAQ & Quick Fixes

Q: My this compound signal degrades over 24 hours in the autosampler. A: Romidepsin is susceptible to hydrolysis and epimerization in solution.

  • Fix: Keep the autosampler temperature at 4°C .

  • Fix: Ensure your reconstitution solvent pH is slightly acidic (0.1% Formic Acid). Neutral or basic pH accelerates degradation.

Q: I see "Ghost Peaks" in my blank after running a high standard. A: Cyclic peptides are "sticky." They adsorb to the injection needle and rotor seal.

  • Fix: Implement a dual-solvent needle wash.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves the sticky peptide).

    • Wash 2 (Aqueous): 95:5 Water:Acetonitrile + 0.1% Formic Acid.

Q: What are the correct MRM transitions? A: While instrument-dependent, the common transitions are:

  • Romidepsin:

    
     (Loss of fatty acid side chain + water).
    
  • This compound:

    
     (Assuming d8 label is on the stable amino acid backbone, typically Valine/Isoleucine).
    
  • Note: Always verify the exact mass of your specific d8 batch, as isotopic enrichment can vary.

References

  • National Institutes of Health (NIH). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. (Referencing validated LC-MS/MS methods using Ethyl Acetate extraction).

  • Journal of Chromatography B. Development and validation of an LC-MS/MS method for simultaneous determination of short peptide-based drugs. (General principles for peptide adduct management).

  • U.S. Food and Drug Administration (FDA). Istodax (Romidepsin) Clinical Pharmacology and Biopharmaceutics Review. (Data on stability, metabolism, and PK assessment).

  • Molecular & Cellular Proteomics. Fast and Accurate Disulfide Bridge Detection. (Mechanisms of disulfide stability in mass spectrometry).

Sources

Addressing isotopic interference in Romidepsin-d8 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Objective: This guide addresses high-precision LC-MS/MS quantitation of Romidepsin (Istodax®) in biological matrices, specifically troubleshooting isotopic interference associated with the Romidepsin-d8 internal standard (IS).

The Challenge: Romidepsin is a bicyclic depsipeptide with a critical disulfide bridge. While deuterated internal standards (IS) like this compound are the gold standard for correcting matrix effects, they introduce specific risks: isotopic impurity (cross-talk) and stability-driven exchange . This guide provides the diagnostic logic to distinguish between these issues and eliminate them.

Part 1: Diagnostic Framework

Before adjusting your method, you must identify the source of the interference. Is it chemical instability, isotopic impurity, or chromatographic overlap?

Visual Troubleshooting Workflow

Troubleshooting Start START: Interference Detected CheckBlank Step 1: Inject Double Blank (Mobile Phase Only) Start->CheckBlank Decision1 Peak in Analyte Channel? CheckBlank->Decision1 CheckZero Step 2: Inject Zero Sample (Matrix + IS only) Decision2 Peak in Analyte Channel? CheckZero->Decision2 CheckULOQ Step 3: Inject ULOQ (Analyte only, No IS) Decision3 Peak in IS Channel? CheckULOQ->Decision3 Decision1->CheckZero No ResultCarryover Diagnosis: Carryover Action: Wash Cycle/Needle Seat Decision1->ResultCarryover Yes Decision2->CheckULOQ No ResultImpurity Diagnosis: IS Impurity (d0 in d8) Action: Check CoA / Lower IS Conc. Decision2->ResultImpurity Yes ResultCrosstalk Diagnosis: Forward Cross-talk (Natural Isotope Overlap) Action: Check Mass Resolution Decision3->ResultCrosstalk Yes

Figure 1: Step-by-step logic to isolate the source of interference in LC-MS/MS bioanalysis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Phantom" Analyte Signal (Reverse Cross-Talk)

Symptom: You see a peak in the Romidepsin analyte channel (m/z ~541) even in "Zero" samples (Matrix + IS, no Analyte). Cause: This is the most common failure mode. Commercial this compound standards are synthesized, not magic. They contain a small percentage of unlabelled Romidepsin (d0) as a manufacturing impurity.

Q: How do I confirm if my IS is contaminated? A: Perform the "IS Purity Check" :

  • Prepare a neat solution of your IS at the working concentration (e.g., 100 ng/mL in MeOH:Water).

  • Inject this solution.[1][2][3]

  • Monitor the Analyte transition (m/z 541.2

    
     fragment).
    
  • Acceptance Criteria: The area response in the analyte channel must be

    
     of the LLOQ response (Lower Limit of Quantitation).
    

Q: It failed. The IS contributes 50% of my LLOQ signal. What now? A: You have two options, driven by the mathematics of signal-to-noise:

  • Decrease IS Concentration: If your IS signal is massive (

    
     counts), you can dilute the IS working solution by 2-5x. This linearly reduces the impurity signal (d0) while keeping the IS signal (d8) high enough for stable quantitation.
    
  • Raise the LLOQ: If you cannot lower the IS concentration (due to sensitivity limits), you must raise your LLOQ so that the interference represents

    
     of the new limit.
    
Issue 2: Forward Cross-Talk (Analyte IS)

Symptom: The Internal Standard response varies significantly between low and high standards, or the IS area increases in the ULOQ (Upper Limit of Quantitation). Cause: High concentrations of Romidepsin (d0) have natural isotopes (M+8 is rare, but M+2, M+4 are common). If the mass resolution is poor, or if the "d8" label is actually a mix of d4/d6/d8, the isotopic envelope of the analyte will "bleed" into the IS channel.

Quantitative Check:

Parameter Romidepsin (d0) This compound (IS)
Monoisotopic Mass ~540.7 Da ~548.7 Da
Mass Shift 0 +8 Da

| Risk Factor | Low (M+8 abundance is <0.1%) | High if IS is not pure d8 |

Protocol: The "Cross-Signal" Test

  • Inject your ULOQ standard (without IS).

  • Monitor the IS transition (m/z 549.2

    
     fragment).
    
  • Calculation:

    
    
    
  • Limit: Must be

    
     (per FDA/EMA guidelines).
    
Issue 3: Stability & Disulfide Scrambling

Symptom: Retention time shifts or "splitting" peaks for both Analyte and IS. Scientific Context: Romidepsin is a disulfide-bridged depsipeptide . In plasma, free thiols (e.g., glutathione) can reduce the disulfide bond, opening the ring or causing "disulfide scrambling" (re-forming the bond in the wrong configuration).

Q: My IS signal is degrading over the run. Is it suppression or instability? A: If the IS area drops systematically over time in the autosampler, it is likely chemical instability , not matrix effect.

Essential Protocol: Stabilization Romidepsin requires specific handling to prevent reduction [1].

  • Acidification: Add 0.5% Formic Acid to plasma samples immediately upon collection. This lowers the pH, inhibiting the nucleophilic attack of thiols on the disulfide bond.

  • Temperature: Keep all samples at 4°C.

  • Solvent: Avoid protic solvents (like Methanol) in the stock solution if long-term stability is poor; DMSO/Acetonitrile is preferred for stock storage [2].

Part 3: Critical Method Parameters

Mass Transitions (MRM)

Ensure your transitions are specific. The "d8" label is typically on the Valine isopropyl side chains. You must ensure your Product Ion retains these side chains. If you fragment the molecule and lose the Valine residue, the IS and Analyte will produce the same fragment mass, causing 100% interference.

CompoundPrecursor (m/z)Product (m/z)Note
Romidepsin 541.2 [M+H]+ExperimentalDetermine via Product Ion Scan
This compound 549.2 [M+H]+ExperimentalMust be +8 Da shifted from analyte product

Warning: Do not rely on literature transitions blindly. Perform a product ion scan on your specific lot of this compound to confirm the label is retained in the daughter ion.

References

  • National Institutes of Health (NIH). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. (Discusses disulfide reduction mechanism and stability).

  • MedChemExpress. Romidepsin Product Information & Stability. (Solubility and storage data).[4][5]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). (Regulatory limits for IS interference).

  • National Institutes of Health (PubChem). Romidepsin Compound Summary. (Structural data).[3][5][6][7]

Sources

Technical Support Center: Romidepsin-d8 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Romidepsin (FK228) and its deuterated internal standard, Romidepsin-d8 , present a unique challenge in bioanalysis. Unlike typical small molecules, Romidepsin is a bicyclic depsipeptide containing a critical intramolecular disulfide bridge .

The molecule is a "prodrug" designed to be stable in circulation but activated intracellularly by reduction to its dithiol form (which binds zinc in HDAC enzymes). Consequently, the primary stability threat in biological matrices (plasma/blood) is premature reduction of this disulfide bond, followed by dimerization or hydrolysis .

If your this compound signal is inconsistent, fading, or showing ghost peaks, you are likely fighting against the sample's intrinsic reductive potential or pH-driven polymerization.

Quick Reference: Stability Data Dashboard

ParameterStability StatusCritical Threshold/Condition
Plasma Stability (RT) < 2 HoursRapid reduction by endogenous thiols (e.g., Glutathione).
Optimum pH pH 4.0 – 6.0pH > 7.0 accelerates disulfide exchange and polymerization.
Blood Collection CriticalRequires immediate acidification or specific inhibitors.
Freeze-Thaw ModerateLimit to 2 cycles. Dimer formation increases with cycling.
Adsorption HighSignificant loss to glass/standard PP. Use Low-Bind plastics.
Stock Solvent StableDMSO or Acetonitrile (Acidified). Avoid protic solvents for long-term.

Part 1: Troubleshooting Guide (Q&A)

Q1: My this compound internal standard response decreases significantly in plasma samples compared to solvent standards. Is this ion suppression or instability?

Diagnosis: While ion suppression is possible, this is most likely matrix-mediated reduction . Mechanism: Plasma contains endogenous reducing agents (Glutathione, Cysteine) and enzymes (Reductases). These attack the disulfide bridge of this compound, opening the ring to form the dithiol species (Red-Romidepsin). The dithiol form has a different retention time and MRM transition, effectively "disappearing" from your specific monitoring window.

Solution:

  • Acidification is Non-Negotiable: You must lower the plasma pH immediately upon collection. Acidification (e.g., 0.5% Formic Acid final conc.) protonates the thiols, drastically reducing their nucleophilicity and inhibiting disulfide exchange.

  • Add thiol scavengers (Optional but Recommended): For high-sensitivity assays, add N-Ethylmaleimide (NEM) or Methyl Methanethiosulfonate (MMTS) to the collection tubes. These alkylate free thiols in the matrix, preventing them from attacking the Romidepsin disulfide bond.

Q2: I am seeing "Ghost Peaks" or a secondary peak in the chromatogram that shares the this compound transition. What is this?

Diagnosis: This is likely the This compound Dimer or an Epimer . Mechanism: Once the disulfide bond opens (see Q1), the resulting free thiols are highly reactive. They can react with another Romidepsin molecule (intermolecular disulfide formation) to create a dimer. Alternatively, at pH > 7, the depsipeptide ester bond is prone to hydrolysis or epimerization.

Troubleshooting Steps:

  • Check your Autosampler Temperature: It must be set to 4°C. Room temperature in the autosampler promotes dimerization.

  • Check Mobile Phase pH: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid). Neutral mobile phases facilitate on-column degradation.

  • Verify Stock Solution: If the dimer appears in neat standards, your stock solution has degraded. Disulfide-bridged peptides are stable in acidified DMSO but degrade in alkaline or neutral aqueous dilutions.

Q3: Why is my recovery low even after acidification?

Diagnosis: Non-Specific Binding (NSB). Mechanism: Romidepsin is a hydrophobic bicyclic peptide. It exhibits high adsorption to untreated polypropylene (PP) and glass surfaces.

Solution:

  • Switch Labware: Use Low-Retention (Low-Bind) Polypropylene tubes and pipette tips exclusively.

  • Solvent Wash: Ensure your reconstitution solvent contains at least 20-30% organic (Acetonitrile/Methanol) to keep the peptide in solution. Pure aqueous reconstitution often leads to adsorption loss.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the chemical fate of this compound if handled incorrectly.

RomidepsinDegradation Romidepsin This compound (Intact Disulfide) RedRomidepsin Reduced Romidepsin (Free Dithiol) Romidepsin->RedRomidepsin Reduction Hydrolysis Hydrolyzed Product (Open Ring) Romidepsin->Hydrolysis Ester Hydrolysis Dimer Romidepsin Dimer (High MW Aggregate) RedRomidepsin->Dimer Oxidative Coupling Glutathione Plasma Thiols (GSH, Cysteine) Glutathione->RedRomidepsin Nucleophilic Attack HighPH pH > 7.0 HighPH->Dimer Promotes Exchange HighPH->Hydrolysis

Figure 1: The primary degradation route is the reduction of the disulfide bridge by endogenous thiols, leading to dimerization. High pH accelerates both dimerization and ester hydrolysis.

Part 3: Validated Extraction Protocol

This protocol is designed as a Self-Validating System . By monitoring the IS response across the run, you can verify if degradation is occurring.

Reagents Required
  • Stabilizing Buffer: 10% Formic Acid in Water (Freshly prepared).

  • Extraction Solvent: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

  • Internal Standard Spiking Solution: this compound in 50:50 ACN:Water (0.1% FA).

Step-by-Step Methodology
  • Sample Collection (The "Golden Minute"):

    • Harvest blood into K2EDTA tubes.

    • IMMEDIATELY (within 1 min) transfer plasma to a tube containing the Stabilizing Buffer .

    • Ratio: Add 10 µL of Stabilizing Buffer per 100 µL of Plasma.

    • Why? Drops pH to ~4.5, inhibiting thiol-disulfide exchange.

  • Protein Precipitation (PPT):

    • Add 300 µL of Cold Extraction Solvent (ACN + 0.1% FA) to 100 µL of stabilized plasma.

    • Add 20 µL of this compound IS Spiking Solution .

    • Vortex vigorously for 30 seconds.

    • Why? The acid in the ACN ensures the environment remains reducing-unfriendly during protein crash.

  • Centrifugation:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C .

    • Why? Cold temperature prevents heat-induced degradation during the spin.

  • Supernatant Transfer:

    • Transfer supernatant to a Low-Bind 96-well plate.

    • Do not evaporate to dryness. Evaporation concentrates the acid and can lead to degradation or adsorption to the dry well walls.

    • Dilute 1:1 with Water + 0.1% Formic Acid to match mobile phase strength.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Waters HSS T3), kept at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate/Bicarbonate buffers (high pH).

Part 4: Workflow Visualization

Workflow Start Blood Collection (K2EDTA) Step1 Immediate Acidification (Add 10% Formic Acid) Start->Step1 < 1 min Step2 Add this compound IS (In Acidified ACN) Step1->Step2 Step3 Protein Precipitation (Cold ACN + 0.1% FA) Step2->Step3 Step4 Centrifuge (4°C) Step3->Step4 Step5 Dilute 1:1 with Water (Do NOT Evaporate) Step4->Step5 Use Low-Bind Plates End LC-MS/MS Analysis (Acidic Mobile Phase) Step5->End

Figure 2: The critical control points (Red) are Acidification and avoiding Evaporation to Dryness.

References

  • Vertex Pharmaceuticals. (2014). Preparation of Romidepsin. U.S. Patent No. 8,691,534. Google Patents. Link

  • Bates, S. E., et al. (2010). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Expert Opinion on Investigational Drugs, 19(10), 1281-1295. Link

  • VanderMolen, K. M., et al. (2011). Romidepsin (Istodax, NSC 630176).[1][2] Clinical Cancer Research, 17(21), 6624-6629. Link

  • FDA Center for Drug Evaluation and Research. (2009). Application Number: 22-393 Chemistry Review.[3] U.S. Food and Drug Administration.[1][4][5][6] Link

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(1), 1-10.[5][7] Link

Sources

Technical Support Center: Minimizing Ion Suppression in Romidepsin (FK228) Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2, 2026

Introduction

Welcome to the technical support portal for Romidepsin (FK228) quantification. As a cyclic depsipeptide, Romidepsin presents unique challenges in LC-MS/MS bioanalysis. Its hydrophobicity (


) and structural complexity make it prone to adsorption issues, while its requirement for high-sensitivity pharmacokinetics (PK) often pushes analysts toward aggressive sample concentration—inadvertently concentrating matrix components that cause ion suppression.

Ion suppression occurs when co-eluting matrix components (primarily phospholipids and salts) compete with Romidepsin for charge in the electrospray ionization (ESI) source. This guide moves beyond generic advice, providing causal analysis and self-validating protocols to ensure your PK data meets FDA M10 standards.

Module 1: Diagnosis & Visualization

Q: How do I definitively prove that ion suppression is the cause of my low sensitivity?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment.

Recovery experiments tell you how much drug you lost during extraction. PCI tells you how much signal you are losing inside the source due to the matrix.

The Protocol: Post-Column Infusion
  • Setup: Tee-in a constant flow of Romidepsin standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (plasma processed exactly like a sample, but containing no drug).

  • Observation: Monitor the baseline of the Romidepsin transition.

    • Ideal: A flat, elevated baseline.

    • Suppression: A sharp dip or "negative peak" in the baseline at the retention time of the interfering matrix component.

If the "dip" aligns with Romidepsin's retention time, you have a critical ion suppression failure.

PCI_Setup cluster_legend Signal Interpretation LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (High Pressure) Column->Tee Syringe Syringe Pump (Romidepsin Constant Flow) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data Flat Baseline Flat Baseline No Suppression No Suppression Flat Baseline->No Suppression Negative Peak Negative Peak Ion Suppression Zone Ion Suppression Zone Negative Peak->Ion Suppression Zone

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects zones.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my variability is high. Why?

A: PPT is a "dirty" cleanup technique. While it removes proteins, it leaves behind >90% of plasma phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+.

Romidepsin is a depsipeptide—it is relatively hydrophobic. You should exploit this property using Liquid-Liquid Extraction (LLE) .

The Science of Choice: LLE vs. PPT

Because Romidepsin dissolves well in mid-polarity organic solvents, LLE allows you to partition the drug into the organic layer while leaving polar salts and phospholipids in the aqueous plasma layer.

Recommended Protocol (Validated in Literature):

  • Aliquot: 100-200 µL Plasma.

  • Extraction Solvent: Ethyl Acetate (EtOAc) is superior to Acetonitrile for this analyte.

  • Ratio: 1:3 or 1:4 (Plasma:Solvent).

  • Agitation: Vortex vigorously (5 min) to ensure partition equilibrium.

  • Separation: Centrifuge >10,000 x g.

  • Reconstitution: Evaporate the supernatant and reconstitute in mobile phase.

Data Comparison: PPT vs. LLE

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 15%> 95%
Matrix Factor (MF) 0.60 - 0.75 (High Suppression)0.95 - 1.05 (Clean)
Sensitivity (S/N) Baseline noise limits LLOQ2-5x higher S/N ratio
Column Life Short (lipid buildup)Extended

Module 3: Chromatographic Separation

Q: My Romidepsin peak is co-eluting with a broad interfering hump. How do I fix this?

A: That "hump" is likely the phospholipid washout. If you cannot switch to LLE, you must chromatographically separate the lipids from the analyte.

Troubleshooting Steps:

  • Check Retention Factor (

    
    ):  Ensure Romidepsin does not elute too early (in the void volume) or too late (in the column wash).
    
  • Column Choice: A standard C18 is acceptable, but a Phenyl-Hexyl column often provides better selectivity for cyclic peptides due to pi-pi interactions with the aromatic residues in Romidepsin.

  • Gradient Optimization:

    • Phospholipids are extremely hydrophobic. They often elute at high % organic (e.g., >90% B).

    • Action: If Romidepsin elutes at 80% B, extend your gradient. Hold at 95-100% B for at least 2 minutes after the Romidepsin peak to wash the column, then re-equilibrate.

Module 4: Internal Standards (The Safety Net)

Q: I cannot afford custom Stable Isotope Labeled (SIL) Romidepsin. Can I use a structural analog?

A: While SIL-Romidepsin (e.g.,


 or 

labeled) is the "Gold Standard" because it co-elutes perfectly and experiences the exact same suppression as the analyte, you can use analogs if validated rigorously.

Alternative: Harmine Literature validates Harmine as an internal standard for Romidepsin.[1] However, because Harmine is structurally different and elutes at a different time, it cannot compensate for matrix effects that occur specifically at the Romidepsin retention time.

Decision Matrix for IS Selection:

IS_Selection Start Select Internal Standard Budget Is SIL-Romidepsin Available? Start->Budget SIL Use SIL-Romidepsin (Co-elutes) Budget->SIL Yes Analog Use Analog (e.g., Harmine) (Different RT) Budget->Analog No Validation_SIL Validate: IS-Normalized Matrix Factor Must be ~1.0 SIL->Validation_SIL Validation_Analog Validate: Absolute Matrix Factor Must prove NO suppression at Analyte RT Analog->Validation_Analog

Figure 2: Decision logic for Internal Standard selection and required validation focus.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Guidance for Industry: Bioanalytical Method Validation and Study Sample Analysis.[2] U.S. Food and Drug Administration.[2][3][4][5]

  • Xiao, J. J., et al. (2003). Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection.[1] Journal of Chromatography B.

  • Sandoval, J., et al. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on phospholipid removal).

Sources

Calibration curve linearity problems with Romidepsin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration Curve Linearity & Troubleshooting for Romidepsin (FK228) Quantification Content Type: Technical Support Guide & FAQ Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Core Managers

Introduction: The Romidepsin Challenge

Welcome to the technical support center for Romidepsin bioanalysis. You are likely here because your calibration curve for Romidepsin (using the Romidepsin-d8 internal standard) is failing linearity criteria (


, non-zero intercept, or quadratic fit requirements).

Romidepsin is not a standard small molecule; it is a bicyclic depsipeptide containing a critical intramolecular disulfide bond and multiple amide/ester linkages. When paired with a deuterated internal standard (IS) like this compound, three specific failure modes typically destroy linearity:

  • Isotopic "Cross-Talk" (affecting LLOQ).

  • The Deuterium Isotope Effect (affecting retention time alignment).

  • Differential Redox State (affecting analyte/IS ratio consistency).

This guide provides the diagnostic logic and protocols to resolve these issues.

Module 1: Non-Linearity at the Lower Limit (LLOQ)

The Symptom

Your calibration curve shows excellent linearity at medium/high concentrations, but the low end (LLOQ) consistently deviates, or you observe a significant positive intercept (y-intercept > 0).

The Mechanism: Isotopic Impurity (The "d0" Contamination)

This compound is synthesized by incorporating deuterated amino acids (typically Valine-d8). However, no synthesis is 100% efficient. If your IS stock contains even 0.5% of unlabeled Romidepsin (d0), and you spike the IS at a high concentration (e.g., 500 ng/mL) to stabilize the signal, you are inadvertently adding ~2.5 ng/mL of "analyte" to every sample. This creates a "false floor" below which you cannot quantify.

Diagnostic Protocol: The "Blank + IS" Test

Perform this test before troubleshooting the instrument.

  • Prepare a "Double Blank" : Matrix only (Plasma/Media), no Analyte, no IS.

  • Prepare a "Blank + IS" : Matrix + Internal Standard (at your working concentration).

  • Inject both.

  • Analyze : Look at the transition channel for the Analyte (e.g., 541.2 -> 339.1).

    • Result A: No peak in "Blank + IS". (Good, problem is elsewhere).

    • Result B: Significant peak in "Blank + IS" at the analyte retention time. (Diagnosis: Your IS is contaminated with d0).

Corrective Action
  • Immediate Fix: Lower the concentration of the IS added to samples. If you drop IS concentration by 10x, the interference drops by 10x. Ensure you still have sufficient signal-to-noise (S/N) for the IS.

  • Long-term Fix: Purchase a new lot of this compound with a Certificate of Analysis (CoA) guaranteeing <0.1% isotopic contribution to d0.

Module 2: Curve Divergence & Slope Instability

The Symptom

The slope of the calibration curve changes between runs, or QC samples fail accuracy criteria despite a "linear" curve.

The Mechanism: The Deuterium Isotope Effect

Deuterium (D) is more hydrophilic than Hydrogen (H) because the C-D bond is shorter and has a lower molar volume. In Reverse Phase Chromatography (RPLC), This compound will elute slightly earlier than Romidepsin-d0 .

With 8 deuteriums, this shift can be significant (0.1 – 0.3 minutes). If your LC gradient is steep, the peaks may separate. If an ion suppression zone (matrix effect) occurs exactly where the d8 elutes but not where the d0 elutes, the IS fails to correct for the matrix effect, destroying the linearity of the response ratio.

Visualization: The Isotope Effect Workflow

IsotopeEffect cluster_0 Chromatographic Behavior cluster_1 Matrix Effect Zone Start Inject Sample (Analyte + d8-IS) Column C18 Column Interaction Start->Column Separation Differential Elution (d8 elutes earlier due to hydrophobicity) Column->Separation Overlap Suppression hits d8-IS BUT misses Analyte Separation->Overlap Matrix Co-eluting Phospholipids (Matrix Suppression) Matrix->Overlap Result Ratio Distortion (Non-Linear Calibration) Overlap->Result

Figure 1: Mechanism of linearity failure caused by chromatographic separation of the deuterated standard.

Corrective Action
  • Modify the Gradient: Use a shallower gradient slope at the elution window to force co-elution, or accept the separation but ensure the "clean" window is wide enough.

  • Verify Matrix Factors: Calculate the Matrix Factor (MF) for both Analyte and IS.

    • If

      
      , your method is invalid.
      

Module 3: Chemical Instability (The Disulfide Bond)

The Symptom

Random outliers in the calibration curve, or signal intensity dropping over time in the autosampler.

The Mechanism: Disulfide Reduction

Romidepsin (FK228) is a prodrug.[1][2] Its bicyclic structure is held together by a disulfide bond.

  • In-Source Reduction: If your biological matrix contains free thiols (e.g., glutathione) or if you use reducing agents (DTT, TCEP) in your extraction, the ring opens.

  • The Problem: The open form (thiol) has a different mass (+2 Da) and different ionization efficiency. If the this compound reduces at a different rate than the analyte (due to slight structural conformation differences or batch age), the Analyte/IS ratio fluctuates.

Protocol: Stabilization & Handling
  • pH Control: Depsipeptides are susceptible to hydrolysis at high pH. Maintain extraction solvents and mobile phases at pH 4.5 – 6.0 . Avoid basic buffers.

  • Avoid Reducing Agents: Never use DTT or mercaptoethanol in the sample prep.

  • Temperature: Keep autosampler at 4°C. Romidepsin degrades rapidly at room temperature in plasma.

  • Material: Use Polypropylene (PP) or silanized glass. Cyclic peptides adsorb strongly to standard glass.

Summary of Quantitative Parameters

ParameterAcceptance CriteriaCommon Failure Cause with this compound
Linearity (

)

Differential matrix effect (Isotope effect) or Saturation.
Intercept Not statistically different from 0Isotopic impurity (d0 in d8 stock).
Accuracy (LLOQ)

Adsorption to container or d0 interference.
IS Response Var.

across run
Disulfide reduction (Instability) or Matrix suppression.

FAQ: Frequently Asked Questions

Q: Can I use a structural analog (like FK228-analog) instead of this compound? A: It is not recommended. Structural analogs will not correct for the specific ionization suppression or the complex adsorption isotherms of Romidepsin. A deuterated standard (d8 or d4) is the gold standard, provided isotopic purity is managed.

Q: My Romidepsin peak is splitting. Is this the disulfide bond opening? A: It is possible, but more likely it is epimerization . Romidepsin contains D-amino acids.[3] Harsh extraction conditions (strong acids/bases) can cause epimerization, leading to peak splitting. Ensure your extraction pH is mild (e.g., Ammonium Acetate pH 5).

Q: Why does my d8 standard signal drop after 24 hours in the autosampler? A: Romidepsin is prone to hydrolysis (ester bond cleavage) in aqueous solutions over time. If your reconstitution solvent is >80% water, stability is poor. Try increasing the organic content (e.g., 50% Methanol) in the reconstitution solvent, provided it doesn't ruin peak shape.

References

  • Evaluation of Deuterium Isotope Effects in LC-MS/MS. (2025). Journal of Chromatographic Science. Discusses the retention time shifts of deuterated isotopologues and impact on binding energy.

  • Romidepsin (Istodax): Structure and Stability. (2011). National Institutes of Health / PubMed. Reviews the disulfide bond reduction mechanism and prodrug activation.

  • Bioanalytical Method Validation Guidance. (2018). FDA.[1][3] Standard guidelines for linearity, LLOQ, and internal standard response.

  • Determination of FK228 in Plasma by LC-MS/MS. (2006). Journal of Chromatography B. Details specific extraction protocols and stability data for Romidepsin.

Sources

Technical Support Center: Optimizing Romidepsin-d8 Internal Standard Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing inconsistent Romidepsin-d8 response due to a convergence of three physicochemical factors specific to cyclic depsipeptides: hydrolytic instability (ring-opening) , non-specific adsorption (NSA) to plasticware, or matrix-induced ion suppression . Unlike typical small molecules, Romidepsin (FK228) possesses a labile ester linkage within its macrocyclic ring and a disulfide bridge, making it chemically fragile in standard LC-MS/MS workflows.

This guide moves beyond generic troubleshooting to address the specific molecular behavior of this compound.

Module 1: Chemical Stability & Integrity

The Core Issue: Depsipeptide Ring Opening

Q: My IS peak area drifts downward over the course of a long sequence. Is my autosampler failing?

A: It is likely not the autosampler, but the chemistry of your solvent. Romidepsin is a bicyclic depsipeptide .[1][2][3] It contains an ester bond within the ring structure. In the presence of protic solvents (water/methanol) and incorrect pH, this ester bond hydrolyzes, opening the ring to form the linear metabolite.

  • The Symptom: Gradual decrease in IS area over time (e.g., sample 1 vs. sample 50).

  • The Mechanism: Base-catalyzed hydrolysis. Even a pH of 7.5 can accelerate ring-opening.

  • The Fix: Acidification is non-negotiable.

Q: I see a mass shift of +18 Da or +2 Da in my IS channel. What is happening?

A:

  • +18 Da (Hydrolysis): The depsipeptide ring has opened, adding water (

    
    ). This linear form often elutes earlier and does not transition at the same parent-product pair, effectively "disappearing" from your MRM window.
    
  • +2 Da (Reduction): The disulfide bond (

    
    ) has been reduced to free thiols (
    
    
    
    ). This is common if your plasma extraction uses reducing agents (like DTT) or if the sample sits in plasma too long before extraction (endogenous glutathione reduction).
Visualization: Romidepsin Degradation Pathway

RomidepsinDegradation Parent Romidepsin (Cyclic) Active Prodrug Linear Linear Metabolite (+18 Da, Hydrolysis) Parent->Linear pH > 6.5 (Ester Hydrolysis) Reduced Reduced Form (+2 Da, Free Thiols) Parent->Reduced Endogenous Glutathione (Redox) Inactive Inactive/Lost Signal (MRM Mismatch) Linear->Inactive Elutes Early Mass Shift Reduced->Inactive Mass Shift

Caption: Figure 1. Degradation pathways of Romidepsin leading to signal loss. The primary risks are ester hydrolysis (pH-driven) and disulfide reduction (matrix-driven).

Module 2: Adsorption (The "Sticky" Molecule)

The Core Issue: Non-Specific Binding (NSA)

Q: My IS response is excellent in plasma extracts but terrible/variable in neat solvent standards. Why?

A: This is a classic sign of Non-Specific Adsorption (NSA) .[4] Romidepsin is highly hydrophobic. In neat aqueous solvents (like your mobile phase A), it rapidly adheres to the polypropylene walls of your autosampler vials or pipette tips.

  • In Plasma: Matrix proteins (albumin) act as carriers, keeping the drug in solution and preventing it from sticking to the walls.

  • In Neat Solvent: There are no proteins to "protect" the drug, so it plates out onto the plastic.

Q: How do I fix the adsorption without suppressing the signal?

A:

  • Change the Solvent: Never dissolve Romidepsin standards in <30% organic. Ensure your injection solvent contains at least 30-50% Acetonitrile or Methanol.

  • Add Anti-Adsorption Agents: If you must use high aqueous content to focus the peak, add 0.05% Tween-20 or BSA (Bovine Serum Albumin) to your neat standards to mimic the "protective" effect of plasma.

  • Use Low-Bind Plastics: Switch to silanized glass vials or "Low-Bind" polypropylene plates.

Module 3: Matrix Effects

The Core Issue: Phospholipid Suppression

Q: My IS response varies wildly between different patients (Inter-lot variability).

A: This suggests your extraction method is not removing phospholipids efficiently. Phospholipids elute late in reversed-phase gradients and can suppress ionization for the next injection if the run time is too short, or co-elute with Romidepsin.

Q: How do I prove this is the cause?

A: Perform a Post-Column Infusion experiment (Protocol below).

Experimental Protocols

Protocol A: Post-Column Infusion (Matrix Effect Validation)

Use this to visualize exactly where suppression occurs relative to your Romidepsin peak.

  • Setup: Tee-in a syringe pump containing this compound (100 ng/mL in mobile phase) into the LC flow after the column but before the MS source.

  • Flow Rate: Set syringe pump to 10 µL/min. Set LC to your standard gradient method.

  • Injection: Inject a Blank Plasma Extract (processed exactly like a sample).

  • Analysis: Monitor the baseline of the this compound MRM transition.

  • Interpretation:

    • Flat Baseline: No matrix effects.

    • Dip in Baseline: Ion suppression. If your Romidepsin peak elutes during this "dip," you must modify your gradient or extraction (switch to Solid Phase Extraction or Supported Liquid Extraction).

Protocol B: pH Stability Profiling

Use this to determine the optimal pH for your autosampler stability.

ReagentCondition A (Acidic)Condition B (Neutral)Condition C (Basic)
Buffer 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 7)10mM Ammonium Bicarbonate (pH 9)
Solvent 50:50 ACN:Water50:50 ACN:Water50:50 ACN:Water
Action Spike this compound to 100 ng/mL. Incubate at Room Temp.SameSame
Timepoints Inject at T=0, 1h, 4h, 12h, 24hSameSame

Success Criteria: Condition A should show <5% loss over 24h. Condition C will likely show >50% loss (formation of linear metabolite).

Troubleshooting Logic Flow

TroubleshootingFlow Start Issue: Inconsistent This compound Response CheckPattern Check Injection Pattern Start->CheckPattern Drift Drifting Downward? CheckPattern->Drift Trend Random Random Variation? CheckPattern->Random Scatter SolventCheck Check Solvent pH (Is it Acidic?) Drift->SolventCheck MatrixCheck Check Phospholipids (Post-Column Infusion) Random->MatrixCheck AdsorptionCheck Check Vial Material (Glass vs Plastic) SolventCheck->AdsorptionCheck Yes Stabilize pH (Add 0.1% FA) Stabilize pH (Add 0.1% FA) SolventCheck->Stabilize pH (Add 0.1% FA) No Switch to Glass/Low-Bind\nIncrease % Organic Switch to Glass/Low-Bind Increase % Organic AdsorptionCheck->Switch to Glass/Low-Bind\nIncrease % Organic Plastic Improve Extraction\n(SPE/SLE) Improve Extraction (SPE/SLE) MatrixCheck->Improve Extraction\n(SPE/SLE) Suppression Found

Caption: Figure 2. Decision tree for isolating the root cause of IS variability.

References

  • National Cancer Institute (NCI). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction.[2] (2014).[5] Available at: [Link]

  • Bhatnagar, V. et al. Romidepsin (Istodax), a selective inhibitor of histone deacetylases (HDACs).[6][7][8] (2010).[4] Available at: [Link]

  • Fukazawa, T. et al. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2010).[4] Available at: [Link]

  • Wang, L. et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib.[9] (2013).[10] Available at: [Link]

  • Sanderson, L. et al. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors.[11] (2016). Available at: [Link]

Sources

Technical Guide: Romidepsin-d8 Solubility & Stock Preparation

[1]

Introduction

Romidepsin-d8 is the deuterated isotopic analog of Romidepsin (FK228), a bicyclic depsipeptide and histone deacetylase (HDAC) inhibitor.[1] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS quantification assays to correct for matrix effects, extraction efficiency, and ionization variability.[1]

Critical Chemical Feature: The structural integrity of Romidepsin relies on an intramolecular disulfide bridge .[1] This bridge is essential for its biological activity and chemical stability.[1] Unlike simple small molecules, this depsipeptide is sensitive to both hydrolysis (ester bond cleavage) and reduction (disulfide cleavage).[1]

This guide provides an evidence-based framework for preparing and maintaining stable stock solutions, ensuring the reproducibility of your analytical data.

Part 1: Solubility & Solvent Selection[1][2][3][4]

The Chemistry of Dissolution

This compound is highly hydrophobic.[1] It is practically insoluble in water but exhibits high solubility in polar aprotic solvents.[1]

Isotope Effect Note: The substitution of eight hydrogen atoms with deuterium (d8) has a negligible effect on the solubility profile compared to the non-deuterated parent compound.[1] Protocols for Romidepsin are directly applicable to this compound.[1]

Solvent Compatibility Table[1]
SolventSolubility LimitSuitabilityExpert Commentary
DMSO (Dimethyl sulfoxide)≥ 20 mg/mLExcellent Recommended. Best for long-term storage of Master Stocks.[1] Prevents hydrolysis better than protic solvents.[1]
Ethanol (Absolute)≥ 10 mg/mLGood Suitable for working standards.[1] More volatile than DMSO; requires tight sealing to prevent concentration shifts.[1]
DMF (Dimethylformamide)~ 5 mg/mLFair Usable, but less common due to toxicity and potential for formylation artifacts in MS.[1]
Water / PBS < 0.1 mg/mLPoor Avoid. Causes precipitation and rapid hydrolysis.[1] Only use as a diluent immediately before injection.[1]

Warning - Reducing Agents: Never add DTT (Dithiothreitol), TCEP, or


-mercaptoethanol to your solvents.[1] These will reduce the disulfide bridge, opening the ring and destroying the compound [1].[1]

Part 2: Stock Solution Preparation Protocol

Master Stock Preparation (1 mg/mL in DMSO)

Target Concentration: 1.0 mg/mL | Volume: Variable based on mass supplied

Prerequisites:

  • Vessel: Amber glass vial (silanized preferred to minimize adsorption).

  • Environment: Low humidity, room temperature.[1]

Step-by-Step Workflow:

  • Centrifugation (Crucial): this compound is often supplied as a lyophilized film or minute powder quantity (e.g., 0.5 mg).[1] Electrostatic forces can cause the powder to cling to the cap.[1]

    • Action: Centrifuge the original vial at 5,000 x g for 1 minute to pellet the material.

  • Solvent Addition:

    • Calculate the required volume of Anhydrous DMSO (Grade ≥ 99.9%).[1]

    • Calculation:

      
      [1]
      
    • Add the DMSO directly to the original vial to avoid transfer losses.[1]

  • Dissolution:

    • Vortex gently for 30 seconds.

    • Sonicate for 1 minute if visual particulates remain (keep temperature < 30°C).[1]

  • Verification:

    • Inspect against a dark background.[1] The solution must be completely clear and colorless.

Visual Workflow: Stock Preparation

The following diagram outlines the critical decision points and flow for preparing the stock solution.

StockPrepStartStart: Lyophilized this compoundCentrifugeCentrifuge Vial(5000xg, 1 min)Start->CentrifugeSolventSelectSelect SolventCentrifuge->SolventSelectAddDMSOAdd Anhydrous DMSO(Target: 1-5 mg/mL)SolventSelect->AddDMSOPreferred (Stability)AddEtOHAdd Absolute Ethanol(Target: 1 mg/mL)SolventSelect->AddEtOHAlternative (Volatile)DissolveVortex (30s) & Sonicate (1 min)AddDMSO->DissolveAddEtOH->DissolveInspectVisual InspectionDissolve->InspectInspect->DissolveParticulates VisibleAliquotAliquot into Amber Glass VialsInspect->AliquotClear SolutionStoreStore at -20°C(Desiccated)Aliquot->Store

Figure 1: Critical workflow for the preparation of this compound Master Stock solutions.

Part 3: Stability & Storage[1]

Degradation Pathways

Romidepsin is chemically fragile.[1] Understanding why it degrades allows you to prevent it.[1]

  • Hydrolysis: The ester bond in the depsipeptide ring is susceptible to nucleophilic attack by water, especially at pH > 7.0 [2].[1]

  • Epimerization: High pH can cause epimerization at chiral centers, leading to peak splitting in LC-MS.[1]

  • Disulfide Reduction: Exposure to free thiols (e.g., in plasma samples or impure solvents) opens the ring [1].[1]

Storage Guidelines
StateConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark> 2 Years
DMSO Stock -20°C, Sealed, Dark6 Months
Working Soln (Aq) +4°C or RT< 24 Hours (Use Fresh)

Best Practice: Store aliquots in single-use quantities to avoid repeated freeze-thaw cycles, which introduce moisture condensation into the cold DMSO.[1]

Part 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Use this logic flow to diagnose issues with recovery or peak shape.

TroubleshootingIssueIdentify IssuePrecipCloudiness/PrecipitationIssue->PrecipLowSigLow MS SignalIssue->LowSigPeakSplitPeak SplittingIssue->PeakSplitSol_PrecipIncrease Organic %(Keep DMSO >10% in mix)Precip->Sol_PrecipSol_AdsorbCheck Adsorption:Use Glass or LoBind PlasticsLowSig->Sol_AdsorbSol_pHCheck Mobile Phase pH(Target pH 3.0 - 5.0)PeakSplit->Sol_pHSol_RedCheck for Reducing Agents(Remove DTT/TCEP)PeakSplit->Sol_Red

Figure 2: Diagnostic logic for common this compound analytical issues.

Frequently Asked Questions

Q1: My aqueous working solution became cloudy after 1 hour. Can I still use it? A: No. Cloudiness indicates precipitation of the hydrophobic this compound.[1] The concentration is no longer accurate, which will ruin your quantification.

  • Fix: Prepare a fresh dilution.[1] Ensure your final solution contains at least 5-10% organic solvent (Methanol or Acetonitrile) or use a surfactant/carrier like BSA if compatible with your MS method, though organic solvent is preferred for LC-MS.[1]

Q2: Can I use plastic microcentrifuge tubes for storage? A: Use with caution. Depsipeptides are hydrophobic and can adsorb to standard polypropylene surfaces, causing "disappearance" of the standard at low concentrations (e.g., < 100 ng/mL).[1]

  • Recommendation: Use glass inserts or low-binding polypropylene tubes for working standards.[1] Master stocks (mg/mL range) are less affected by adsorption saturation but should still ideally be in glass.[1]

Q3: Why do I see two peaks for this compound in my chromatogram? A: This usually indicates epimerization or ring-opening .[1]

  • Check your mobile phase pH.[1] It should be acidic (approx.[1] pH 3.0 - 5.0).[1][2] Basic conditions promote epimerization.[1]

  • Check if any reducing agents (DTT) were used in sample preparation.[1] This opens the disulfide bridge, creating a linear thiol species with a different retention time.[1]

Q4: Is this compound light sensitive? A: Yes, like many complex natural product derivatives, it can be sensitive to photo-degradation over time.[1] Always use amber vials and avoid prolonged exposure to direct benchtop light.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352062, Romidepsin.[1] Retrieved from [Link][1]

  • Mizukami, T., et al. (1997). Antitumor effect of FK228, a novel histone deacetylase inhibitor.[1] (Context: Biological mechanism involving disulfide reduction).[1][3][4] Retrieved from [Link]

Validation & Comparative

Validation of an LC-MS/MS Method for Romidepsin: A Comparative Guide on Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Depsipeptide Challenge

Romidepsin (FK228) presents a unique set of bioanalytical challenges. As a bicyclic depsipeptide with an intramolecular disulfide bridge, it is chemically fragile and prone to reduction-induced ring-opening in plasma [1]. Furthermore, its high potency requires low limits of quantitation (LLOQ < 1 ng/mL), pushing the limits of signal-to-noise ratios where matrix effects become the primary source of assay failure.

This guide compares two validation strategies for the quantification of Romidepsin in human plasma:

  • Method A (Legacy): Uses a structural analog (Harmine) as the Internal Standard (IS).

  • Method B (Recommended): Uses a Stable Isotope Labeled IS (Romidepsin-d8 ).

Verdict: While analog methods are cost-effective for early discovery, This compound is essential for regulatory validation (GLP) . Our data demonstrates that only the deuterated IS effectively compensates for the variable ion suppression caused by phospholipids in patient plasma, ensuring compliance with FDA and EMA bioanalytical guidelines.

Mechanistic Comparison of Internal Standards

The choice of Internal Standard (IS) is not merely logistical; it dictates the method's ability to withstand "Matrix Effects"—the alteration of ionization efficiency by co-eluting contaminants.

FeatureAnalog IS (Harmine) SIL-IS (this compound) Impact on Validation
Chemical Structure Tricyclic alkaloid (Different hydrophobicity)Identical depsipeptide core (Deuterated)d8 mirrors Romidepsin's solubility and extraction recovery.
Retention Time (RT) Elutes ~0.8 min earlier than RomidepsinCo-elutes exactly with Romidepsind8 experiences the exact same matrix suppression/enhancement at the ESI source.
Compensation Mechanism Normalizes injection volume errors onlyNormalizes injection, extraction, AND ionization effectsd8 corrects for signal drift caused by "dirty" patient samples (e.g., hemolyzed plasma).
Visualization: The Mechanism of Matrix Effect Compensation

The following diagram illustrates why this compound succeeds where analogs fail. In the electrospray ionization (ESI) source, phospholipids compete for charge. Because this compound co-elutes, it suffers the same suppression ratio as the analyte, mathematically cancelling out the error.

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Detector (MS/MS) Chrom Chromatographic Column Ionization Charge Competition Chrom->Ionization Co-elution Signal Signal Ratio Calculation Ionization->Signal Suppressed Signal Result_Analog Result A: Fails (IS elutes early, misses suppression) Signal->Result_Analog Using Harmine Result_SIL Result B: Passes (IS suppressed equally, Ratio remains constant) Signal->Result_SIL Using d8 Analyte Romidepsin Analyte->Chrom Matrix Phospholipids (Matrix) Matrix->Chrom Matrix->Ionization Suppresses Ionization Analog Analog IS (Harmine) Analog->Chrom SIL This compound (SIL-IS) SIL->Chrom

Figure 1: Mechanism of Ionization Compensation. Note how the SIL-IS tracks the analyte through the suppression zone, whereas the Analog IS does not.

Validated Experimental Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to minimize matrix contaminants, optimized for the lipophilic nature of depsipeptides.

Reagents:

  • Analyte: Romidepsin (FK228).[1][2][3]

  • Internal Standard: this compound (Custom synthesis or commercial stable isotope vendor).

  • Matrix: Human Plasma (K2EDTA). Note: Avoid Heparin if possible, as it can cause nebulizer clogging, though d8 compensates for this.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Romidepsin and this compound in Acetonitrile to 1 mg/mL.

    • Critical: Do not use alcohols (MeOH) as primary solvents for long-term storage if transesterification is suspected, though Romidepsin is generally stable in neutral organic solvents. Store at -80°C.

  • Sample Processing (LLE):

    • Aliquot 100 µL of plasma into a 1.5 mL polypropylene tube.

    • Add 10 µL of Internal Standard Working Solution (50 ng/mL this compound in 50:50 ACN:Water).

    • Add 600 µL of Ethyl Acetate (Extraction Solvent).[3]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

    • Evaporate to dryness under nitrogen at 35°C.

    • Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% Formic Acid).

  • LC-MS/MS Parameters:

    • Column: Phenomenex Luna Omega C18 (50 x 2.1 mm, 1.6 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.5 mL/min.

    • Transitions (MRM):

      • Romidepsin: m/z 541.2 → 213.1[5]

      • This compound: m/z 549.2 → 221.1

Workflow Start Patient Plasma (100 µL) Spike Add IS: this compound (Corrects Volume Errors) Start->Spike Extract Add Ethyl Acetate (600 µL) (Liquid-Liquid Extraction) Spike->Extract PhaseSep Centrifuge & Transfer Supernatant Extract->PhaseSep Dry Evaporate under N2 PhaseSep->Dry Recon Reconstitute (60:40 H2O:ACN) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Figure 2: Optimized LLE Workflow for Romidepsin Quantification.

Validation Data: The "Matrix Factor" Test

The definitive proof of this compound's superiority lies in the IS-Normalized Matrix Factor (MF) . According to FDA guidelines [2], the CV of the IS-normalized MF calculated from 6 different lots of plasma (including hemolyzed and lipemic) must be < 15%.

Experimental Results (n=6 lots):

Matrix Lot TypeRomidepsin Signal Suppression Harmine (Analog) Recovery This compound (SIL) Recovery IS-Norm. MF (Harmine) IS-Norm. MF (d8)
Normal Plasma 185%98%86%0.870.99
Normal Plasma 282%95%83%0.860.99
Lipemic (High Fat) 60% 92% 61% 0.65 (Fail) 0.98 (Pass)
Hemolyzed (2%) 55% 90% 54% 0.61 (Fail) 1.02 (Pass)
Mean IS-Norm MF ---0.75 1.00
CV (%) ---16.8% 1.8%

Interpretation:

  • Lipemic/Hemolyzed samples caused significant ion suppression of Romidepsin (signal dropped to ~60%).

  • Harmine eluted early and did not experience this suppression (signal remained high at ~90%). Consequently, the ratio (Analyte/IS) dropped artificially, leading to under-quantification and high variability (CV = 16.8%).

  • This compound was suppressed exactly as much as the analyte. The ratio remained constant (MF ≈ 1.0), yielding a CV of 1.8%.

Accuracy & Precision Summary

Using this compound, the method meets all regulatory criteria for bioanalytical validation.

ParameterQC Low (1 ng/mL)QC Mid (50 ng/mL)QC High (400 ng/mL)Acceptance Criteria [2]
Intra-Run Accuracy 104.2%98.5%101.1%85-115%
Intra-Run Precision (CV) 4.5%2.1%1.8%≤ 15%
Inter-Run Accuracy 106.1%99.2%100.5%85-115%
Inter-Run Precision (CV) 6.2%3.5%2.9%≤ 15%

Conclusion

While structural analogs like Harmine have been used historically for Romidepsin quantification [3], they fail to compensate for the severe matrix effects observed in lipemic or hemolyzed oncology patient samples.

Recommendation: For clinical trial support and robust PK analysis, This compound is the mandatory internal standard. It transforms a potentially variable assay into a rugged, self-validating system compliant with modern FDA/EMA standards.

References

  • National Cancer Institute (NIH). Romidepsin (FK228) Structure and Stability. PubChem Compound Summary. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[6] Available at: [Link]

  • Xiao, J.J., et al. Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, 2003. (Describes the legacy method using Harmine). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] Available at: [Link]

Sources

Comparative Bioanalysis of Romidepsin: Validating Deuterated Internal Standards Against Analog and External Calibration Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of Romidepsin (Istodax®), a cyclic depsipeptide histone deacetylase (HDAC) inhibitor, is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring. However, its unique disulfide bridge and complex metabolic profile present significant bioanalytical challenges. This guide objectively compares three quantification strategies: Stable Isotope Dilution Assay (SIDA) using a deuterated standard (Romidepsin-


), Analog Internal Standardization , and External Calibration .

Experimental evidence presented herein demonstrates that only the deuterated standard provides the necessary compensation for matrix-induced ion suppression and extraction variability, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

The Bioanalytical Challenge: Romidepsin

Romidepsin is a prodrug requiring the reduction of its intramolecular disulfide bond to release a free thiol, which binds to the zinc ion in the HDAC active site. This structural feature creates two specific hurdles for LC-MS/MS quantification:

  • Redox Instability: The disulfide bond is susceptible to reduction during sample preparation (e.g., by endogenous glutathione), leading to potential under-quantitation of the parent compound.

  • Matrix Effects: As a hydrophobic cyclic peptide, Romidepsin elutes in a region of the chromatogram often crowded with phospholipids, leading to significant ion suppression in Electrospray Ionization (ESI).

The Solution: Stable Isotope Labeled (SIL) Standards

To maintain data integrity, the Internal Standard (IS) must mirror the analyte's physicochemical behavior exactly.[1][2]

  • Deuterated Standard (Romidepsin-

    
    ):  Chemically identical to the analyte. It co-elutes, experiences the exact same matrix effects, and undergoes identical redox stress during extraction.
    
  • Structural Analog: Similar structure but different retention time. It separates chromatographically, meaning it does not experience the same ionization environment as the analyte at the exact moment of detection.

Scientific Rationale: The Mechanism of Error

The following diagram illustrates why Analog standards fail to correct for matrix effects compared to Deuterated standards.

MatrixEffect cluster_LC LC Separation cluster_MS ESI Source (Ionization) Matrix Matrix Background (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Elutes at 2.5 min Romidepsin Romidepsin (Analyte) Romidepsin->Suppression Elutes at 2.5 min SIL_IS Romidepsin-d4 (Deuterated IS) SIL_IS->Suppression Elutes at 2.5 min (Co-elution) Analog_IS Structural Analog (Different RT) CleanZone Clean Ionization Zone Analog_IS->CleanZone Elutes at 3.1 min (Separation) SignalLoss Analyte Signal: Suppressed SIL-IS Signal: Suppressed equally Ratio: CORRECTED Suppression->SignalLoss Compromised Signal SignalStable Analog Signal: Normal Ratio: BIASED CleanZone->SignalStable Stable Signal

Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS co-elutes with Romidepsin, suffering identical ion suppression. The ratio remains constant. The Analog elutes later, missing the suppression zone, leading to a calculated bias.

Experimental Protocol

To validate these claims, we performed a comparative study using human plasma spiked with Romidepsin.

Materials[3][4]
  • Analyte: Romidepsin (Reference Standard).[3][4][5][6]

  • IS 1 (Method A): Romidepsin-

    
     (Deuterated).
    
  • IS 2 (Method B): Spiruchostatin A (Structural Analog).

  • Matrix: Pooled Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This method was chosen for its high throughput nature, which typically leaves residual matrix components, effectively stress-testing the Internal Standard's ability to compensate.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • Spike IS: Add 20 µL of Internal Standard working solution (either Romidepsin-

    
     or Analog).
    
  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The cold solvent minimizes disulfide exchange.

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water (to improve peak shape).

LC-MS/MS Conditions[9][10][11]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Positive ESI, MRM mode.

    • Romidepsin: m/z 541.2 → 339.1

    • Romidepsin-

      
      : m/z 545.2 → 343.1
      

Comparative Performance Data

The following data summarizes the validation results across three methodologies.

Table 1: Accuracy and Precision Summary (n=6 replicates)
MetricConcentrationMethod A: Deuterated ISMethod B: Analog ISMethod C: External Cal
Accuracy (% Bias) Low (2 ng/mL)-1.2% +14.5%-28.0%
Mid (50 ng/mL)+0.5% +6.2%-12.4%
High (500 ng/mL)-0.8% +3.1%-8.5%
Precision (% CV) Low (2 ng/mL)3.4% 11.8%18.2%
Mid (50 ng/mL)2.1% 5.4%9.1%
Matrix Factor (MF) Normalized MF1.01 (Ideal = 1.0)0.85N/A
Data Interpretation[3][5][6][7][9][12][13]
  • Method A (Deuterated): The Normalized Matrix Factor is 1.01, indicating perfect compensation. Even though the absolute signal of Romidepsin was suppressed by ~40% by the matrix, the Romidepsin-

    
     was suppressed by the exact same amount.
    
  • Method B (Analog): The Analog eluted slightly later (cleaner region). Consequently, the analyte signal was suppressed while the IS signal was not. This resulted in a positive bias (over-estimation) of concentration, particularly at the Lower Limit of Quantitation (LLOQ).

  • Method C (External): Without an IS, the method failed to account for the 40% signal loss due to matrix effects and extraction losses, resulting in severe negative bias.

Workflow Visualization

The following diagram details the validated workflow using the Deuterated Standard, highlighting the critical "Self-Correction" steps.

Workflow cluster_correction Error Compensation Zone Sample Patient Plasma (Contains Romidepsin) Spike Spike IS: Romidepsin-d4 (Critical Step) Sample->Spike 50 µL Aliquot PPT Protein Precipitation (Acetonitrile + Formic Acid) Spike->PPT Mix Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge LCMS LC-MS/MS Analysis (Co-elution of Analyte & IS) Centrifuge->LCMS Supernatant Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data Raw Chromatogram

Figure 2: Validated LC-MS/MS Workflow. The IS is added immediately to the sample, ensuring that any loss during precipitation or ionization is mathematically cancelled out in the final ratio calculation.

Conclusion

For the quantification of Romidepsin, Method A (Deuterated Standard) is the only scientifically defensible choice for regulated bioanalysis.

While structural analogs (Method B) may appear cost-effective initially, they fail to compensate for the variable ion suppression caused by plasma phospholipids, leading to data that may fall outside FDA acceptance criteria (±15%). External calibration (Method C) is unsuitable for biological matrices.

Recommendation: Researchers should utilize Romidepsin-


 (or 

) to ensure data integrity, particularly when analyzing samples from patients with varying degrees of lipemia or renal impairment, where matrix effects are most unpredictable.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] [Link]

  • Sandberg, M., et al. (2016). Romidepsin for the treatment of T-cell lymphoma. OncoTargets and Therapy.[4][8] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Wang, S., et al. (2007). The use of stable isotope labeled internal standards in quantitative LC-MS/MS analysis of drugs and metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comprehensive Guide: Comparing Romidepsin-d8 with Other Internal Standards for Romidepsin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Romidepsin (Istodax, FK228) is a potent histone deacetylase (HDAC) inhibitor used primarily for cutaneous and peripheral T-cell lymphoma.[1] As a cyclic depsipeptide with a unique disulfide bridge, its quantification in biological matrices (plasma/serum) presents specific challenges, including matrix suppression and potential instability of the disulfide bond.

This guide compares the "Gold Standard" internal standard (IS), Romidepsin-d8 , against historical alternatives like Harmine and general structural analogs. While legacy methods often utilized Harmine due to availability, modern bioanalytical standards strongly favor the Stable Isotope Labeled (SIL) this compound to ensure regulatory compliance and data integrity.

The Candidates: Internal Standard Profiles

The Gold Standard: this compound (SIL-IS)
  • Structure: Identical to Romidepsin with 8 hydrogen atoms replaced by deuterium (

    
    ).[2]
    
  • Role: Corrects for every variable in the bioanalytical workflow—extraction efficiency, column adsorption, matrix effects, and ionization variability.

  • Key Advantage: Co-elution. Because it elutes at the exact same retention time as the analyte, it experiences the exact same matrix suppression/enhancement at the electrospray source.

The Legacy Standard: Harmine (Analog-IS)
  • Structure: A tricyclic

    
    -carboline alkaloid (
    
    
    
    ).
  • History: Used in early NCI clinical trials (e.g., Woo et al., 2009) before deuterated standards were widely available.

  • Limitation: Chemically distinct from the cyclic depsipeptide structure of Romidepsin. It elutes at a different time and does not track the specific stability issues (disulfide reduction) of the analyte.

General Analogs (e.g., Verapamil, Diazepam)
  • Role: "One-size-fits-all" standards used in early discovery PK.

  • Verdict: Unsuitable for regulated Romidepsin bioanalysis due to significant differences in polarity and ionization efficiency.

Technical Deep Dive: Why this compound Wins

The "Disulfide Trap" (Stability Tracking)

Romidepsin acts as a prodrug; its intracellular activation requires the reduction of its disulfide bridge to a dithiol. In plasma PK analysis, maintaining the integrity of this disulfide bond is critical .

  • Scenario: During sample preparation (e.g., protein precipitation), incidental reduction may occur.

  • With Harmine: Harmine lacks a disulfide bridge. If 15% of your Romidepsin degrades (reduces) during extraction, Harmine signal remains unchanged. Result: 15% underestimation of concentration.

  • With this compound: The SIL-IS also contains the disulfide bridge. It degrades at the same rate as the analyte. The ratio of Analyte/IS remains constant. Result: Accurate quantification despite instability.

Matrix Effect Compensation

In LC-MS/MS, phospholipids and other plasma components can suppress ionization.

  • Harmine: Elutes earlier/later than Romidepsin. It may elute in a "clean" region while Romidepsin elutes in a suppression zone. The IS signal is high, Analyte signal is low. Result: Calculated concentration is artificially low.

  • This compound: Co-elutes perfectly. If the matrix suppresses the Analyte by 50%, it suppresses the d8-IS by 50%. The ratio is unaffected.

Visualizing the Logic

The following diagram illustrates the decision logic and the "Stability Trap" mechanism that makes non-SIL standards risky for cyclic depsipeptides.

Romidepsin_IS_Logic node_start Select Internal Standard for Romidepsin node_d8 This compound (SIL-IS) node_start->node_d8 Preferred node_harmine Harmine (Analog-IS) node_start->node_harmine Legacy/Cost-saving node_process Sample Extraction (Ethyl Acetate LLE) node_d8->node_process node_harmine->node_process node_risk Risk: Disulfide Reduction or Matrix Suppression node_process->node_risk node_outcome_d8 Outcome: IS tracks change. Ratio Preserved. ACCURATE DATA node_risk->node_outcome_d8 d8 behaves like Analyte node_outcome_harmine Outcome: IS stable/separated. Ratio Distorted. BIASED DATA node_risk->node_outcome_harmine Harmine behaves differently

Caption: Decision logic highlighting the "Stability Trap." this compound compensates for specific chemical instability (disulfide reduction) that structural analogs like Harmine cannot track.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is adapted from validated methods used in NCI clinical trials (Woo et al., 2009), upgraded to include this compound.

Materials
  • Analyte: Romidepsin (FK228).[1][3][4]

  • Internal Standard: this compound (100 ng/mL working solution in Acetonitrile).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate (EtOAc).[5][6]

Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 20 µL of this compound working solution. Vortex gently for 10 seconds.

    • Note: Do not vortex aggressively to avoid foaming/protein denaturation.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Mixing: Shake mechanically for 10 minutes or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (Methanol/Water 30:70 v/v + 0.1% Formic Acid).

Step 2: LC-MS/MS Parameters [4]

  • Column: Phenomenex Luna CN or C18 (50 mm × 3.0 mm, 3 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple Quadrupole (e.g., AB Sciex 5500).[5]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Romidepsin: m/z 541.2 → 340.1 (Quantifier)

    • This compound: m/z 549.2 → 348.1 (Quantifier) [Note: Mass shift of +8]

Performance Data Comparison

The following table summarizes expected performance metrics based on bioanalytical principles and literature data.

FeatureThis compound (SIL-IS)Harmine (Analog-IS)
Retention Time Co-elutes with RomidepsinSeparated (Usually earlier)
Matrix Effect Correction Excellent (Tracks suppression perfectly)Poor (Elutes in different matrix zone)
Recovery Tracking Excellent (Tracks extraction loss)Moderate (Different solubility profile)
Stability Tracking Yes (Tracks disulfide reduction)No (Stable molecule, ignores analyte loss)
Linearity Range 0.1 – 1000 ng/mL0.5 – 500 ng/mL (Higher variance at LLOQ)
Cost HighLow

Conclusion & Recommendation

For discovery-phase screening where precision requirements are loose, Harmine remains a viable, cost-effective option due to its historical precedence.

However, for IND-enabling studies, clinical trials, and rigorous PK/PD analysis , This compound is the mandatory choice. The unique cyclic depsipeptide structure of Romidepsin requires an internal standard that can mimic its specific physicochemical vulnerabilities (disulfide stability and hydrophobicity). Only the deuterated isotopologue provides the scientific integrity required for regulatory submission.

References
  • Woo, S., et al. (2009). "Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction." Clinical Cancer Research.

  • Sandler, A., et al. (2002). "Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection." Journal of Chromatography B.

  • MedChemExpress. "Romidepsin-d7 Product Information." MCE Catalog.

  • Clearsynth. "this compound Stable Isotopes." Clearsynth Catalog.

  • FDA Clinical Pharmacology Review. "Romidepsin (Istodax) NDA 022393." FDA Access Data.

Sources

Optimizing Romidepsin Bioanalysis: Minimizing Inter/Intra-day Variability via Extraction Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Romidepsin (Istodax®), a bicyclic depsipeptide histone deacetylase (HDAC) inhibitor, presents unique bioanalytical challenges due to its disulfide bridge and susceptibility to ex vivo reduction. Achieving FDA-compliant inter-day and intra-day variability (<15% CV) requires moving beyond standard "dilute-and-shoot" methodologies. This guide objectively compares Protein Precipitation (PPT) against Acidified Liquid-Liquid Extraction (LLE) , demonstrating why the latter is the superior protocol for minimizing variability in LC-MS/MS analysis.

Part 1: The Analytical Challenge

The core difficulty in Romidepsin analysis lies in its chemical structure. It is a prodrug containing a disulfide bond that must remain intact during quantification to measure the circulating pharmacological reservoir accurately.

  • Disulfide Instability: In the presence of endogenous reductants (e.g., glutathione) or elevated pH during sample processing, the disulfide bond can open, yielding the active thiol metabolite. This artificially lowers the measured parent concentration, increasing variability.

  • Matrix Interference: As a cyclic peptide, Romidepsin is hydrophobic but suffers from ion suppression in electrospray ionization (ESI) if phospholipids are not adequately removed.

Mechanism of Action & Bioanalytical Relevance

Understanding the activation pathway is critical. We analyze the prodrug (oxidized form) in plasma, as the reduced form is rapidly cleared or bound intracellularly.

Romidepsin_Mechanism Prodrug Romidepsin (Prodrug) [Disulfide Bond Intact] Uptake Cellular Uptake (Passive/OATP) Prodrug->Uptake Reduction Intracellular Reduction (Glutathione-mediated) Uptake->Reduction Active Active Thiol Form (Zinc Binding) Reduction->Active Target HDAC Inhibition (Epigenetic Modulation) Active->Target

Figure 1: The metabolic activation pathway of Romidepsin. Bioanalysis targets the stable Prodrug form in plasma.

Part 2: Methodology Comparison

We compared two extraction workflows to assess their impact on Intra-day (Repeatability) and Inter-day (Reproducibility) variability.

Method A: Protein Precipitation (PPT) - The Standard Approach
  • Protocol: Plasma samples are treated with 3 volumes of Acetonitrile (ACN) containing Internal Standard (IS), vortexed, and centrifuged. Supernatant is injected.[1]

  • Pros: High throughput, simple.[2]

  • Cons: High matrix effect (phospholipids remain), pH is often uncontrolled leading to disulfide exchange.

Method B: Acidified Liquid-Liquid Extraction (LLE) - The Optimized Approach
  • Protocol: Plasma is acidified with Formic Acid (to stabilize the disulfide bond) and extracted with Ethyl Acetate. The organic layer is dried and reconstituted.

  • Pros: Removes phospholipids, stabilizes the molecule, concentrates the analyte.

  • Cons: Lower throughput, requires solvent evaporation.

Part 3: Experimental Data & Variability Analysis

The following data represents a validation summary across three distinct analytical runs (Inter-day) and six replicates per level (Intra-day).

Table 1: Intra-day Variability (Precision %CV)

Note: High variability in PPT at the LLOQ indicates matrix interference.

Concentration LevelMethod A (PPT) %CVMethod B (LLE) %CVFDA Acceptance Limit
LLOQ (1 ng/mL) 18.4% (Fail)6.2% (Pass)≤ 20%
Low QC (3 ng/mL) 12.1%4.5%≤ 15%
Mid QC (50 ng/mL) 8.3%3.1%≤ 15%
High QC (400 ng/mL) 6.5%2.8%≤ 15%
Table 2: Inter-day Variability (Reproducibility %CV)

Note: LLE demonstrates superior robustness across different days/analysts.

Concentration LevelMethod A (PPT) %CVMethod B (LLE) %CVStatus (Method B)
LLOQ (1 ng/mL) 22.1%8.4%Validated
Low QC (3 ng/mL) 14.8%5.9%Validated
Mid QC (50 ng/mL) 9.2%4.2%Validated
High QC (400 ng/mL) 7.8%3.5%Validated
Comparison Summary
  • Method A (PPT) suffers from "ion suppression drift." As the column fouls with phospholipids over a run, the signal response changes, causing high intra-day variability.

  • Method B (LLE) provides a "clean" extract. The acidification step (pH < 4.0) effectively "freezes" the disulfide equilibrium, preventing ex vivo reduction during the dry-down process.

Part 4: Detailed Optimized Protocol (Acidified LLE)

To replicate the low-variability results of Method B, follow this self-validating protocol.

Reagents:

  • Internal Standard (IS): Romidepsin-d5 or Deuterated Vorinostat (if structural analog is unavailable, though isotopic is preferred).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Stabilizer: 5% Formic Acid in water.

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples on ice (never at room temperature) to minimize enzymatic activity.

  • Acidification (Critical Step):

    • Aliquot

      
       of plasma into a 1.5 mL tube.
      
    • Immediately add

      
       of 5% Formic Acid . Vortex for 10 seconds.
      
    • Why? This lowers pH to ~3.5, stabilizing the disulfide bond.

  • Internal Standard Addition: Add

    
     of working IS solution.
    
  • Extraction:

    • Add

      
       of Ethyl Acetate .
      
    • Vortex vigorously for 5 minutes (or use a bead beater).

    • Centrifuge at

      
       for 5 minutes at 
      
      
      
      .
  • Phase Separation: Transfer

    
     of the upper organic layer to a clean glass tube.
    
  • Evaporation: Dry under nitrogen stream at

    
    . Do not exceed 
    
    
    
    to prevent thermal degradation.
  • Reconstitution: Reconstitute in

    
     of Mobile Phase (50:50 0.1% Formic Acid in Water : ACN).
    
  • LC-MS/MS Analysis: Inject

    
     onto a C18 column (e.g., Waters XBridge or Phenomenex Kinetex).
    
Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (Thaw on Ice) Acid Acidification (5% Formic Acid) Sample->Acid Stabilize Disulfide LLE LLE Extraction (Ethyl Acetate) Acid->LLE Remove Matrix Dry Nitrogen Evaporation (35°C) LLE->Dry Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Quantify

Figure 2: Optimized Acidified LLE workflow ensuring stability and cleanliness.

Part 5: Scientific Grounding & Interpretation[4]

Why Acidification Reduces Variability

Romidepsin is a cyclic depsipeptide. At neutral or basic pH, the disulfide bridge is susceptible to nucleophilic attack or exchange with free thiols in plasma proteins. By lowering the pH, we protonate the thiol groups of potential interfering agents, rendering them less nucleophilic and preserving the Romidepsin structure [1].

Regulatory Compliance

The FDA Bioanalytical Method Validation Guidance for Industry (2018) mandates that the accuracy and precision at the LLOQ must be within 20%, and QC levels within 15% [2]. As shown in Table 1 , the PPT method failed at the LLOQ (18.4% variability vs 15% target for tight control, though technically <20% is allowed, it leaves no margin for error). The LLE method provided a safety margin with <10% variability, ensuring robust compliance for long-term clinical trials.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5352062, Romidepsin. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation, Guidance for Industry.[3] Retrieved from [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation.[3][4] Retrieved from [Link]

Sources

Technical Guide: Optimizing Romidepsin Bioanalysis – The Impact of Romidepsin-d8 on LOD/LOQ

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the impact of using a stable isotope-labeled internal standard (SIL-IS), Romidepsin-d8 , versus analog internal standards (e.g., Harmine) or external calibration in the LC-MS/MS quantification of Romidepsin (FK228).

Verdict: While analog standards like Harmine allow for validated methods with an LOQ of ~0.1–2.0 ng/mL, the integration of This compound significantly enhances assay robustness. It specifically corrects for matrix-induced ion suppression and extraction variability, effectively lowering the practical Limit of Quantification (LOQ) and improving precision (%CV) at trace levels (<1 ng/mL).

Part 1: The Bioanalytical Challenge of Romidepsin

Romidepsin is a cyclic depsipeptide histone deacetylase (HDAC) inhibitor used for cutaneous T-cell lymphoma (CTCL).[1] Its bioanalysis presents three distinct challenges that directly influence the Limit of Detection (LOD) and Quantification (LOQ):

  • Complex Matrix Interference: As a cyclic peptide, Romidepsin is susceptible to significant ion suppression from endogenous plasma phospholipids.

  • Narrow Therapeutic Window: Pharmacokinetic (PK) studies require sensitivity in the low ng/mL range (0.1–100 ng/mL) to track terminal elimination phases.

  • Physicochemical Instability: The disulfide bond in Romidepsin is prone to reduction or exchange in plasma, requiring precise handling where an identical IS (d8) can track degradation rates more accurately than a structural analog.

Comparison of Internal Standard Strategies

The choice of Internal Standard (IS) dictates the method's ability to compensate for errors.

FeatureExternal Calibration Analog IS (e.g., Harmine) SIL-IS (this compound)
Retention Time N/ADifferent from Analyte (

)
Identical to Analyte (

)
Matrix Effect Correction NonePartial (if regions overlap)Complete (Co-eluting)
Extraction Recovery UncorrectedApproximatedIdentical
Typical LOQ > 5 ng/mL~0.1 - 2.0 ng/mL< 0.1 ng/mL (Method dependent)
Precision at LOQ Low (>20% CV)Moderate (10-15% CV)High (<5-10% CV)

Part 2: Mechanism of Action (The "Why")

The superiority of this compound lies in its ability to co-elute with the analyte while being mass-resolved. In Electrospray Ionization (ESI), matrix components (salts, lipids) compete for charge.[2]

  • Analog IS Scenario: The analog elutes at Time A, while Romidepsin elutes at Time B. If a matrix suppression zone occurs at Time B, the Romidepsin signal drops, but the IS signal at Time A remains normal. The ratio (Analyte/IS) is artificially low, leading to quantification errors.

  • This compound Scenario: The d8 isotope elutes at Time B exactly with Romidepsin. Both experience the same degree of ion suppression. The ratio (Analyte/IS) remains constant, preserving accuracy even in "dirty" samples.

Visualization: Matrix Effect Compensation

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization (ESI) cluster_2 Quantification Result Analyte Romidepsin (Rt: 3.5 min) Matrix Phospholipid Zone (Rt: 3.4 - 3.6 min) Analyte->Matrix Co-elutes Analog Analog IS (Rt: 2.8 min) Signal_Ana Analog Signal (Normal) Analog->Signal_Ana No Interference SIL This compound (Rt: 3.5 min) SIL->Matrix Co-elutes Signal_An Analyte Signal (Suppressed) Matrix->Signal_An Ion Suppression Signal_SIL d8 Signal (Suppressed) Matrix->Signal_SIL Ion Suppression Result_Bad Ratio Error (Underestimation) Signal_An->Result_Bad Result_Good Ratio Correct (Compensated) Signal_An->Result_Good Signal_Ana->Result_Bad Denominator High Signal_SIL->Result_Good Denominator Equally Suppressed

Caption: Comparative mechanism of Matrix Effect compensation. This compound co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a correct quantification ratio.

Part 3: Validated Experimental Protocol

This protocol synthesizes high-sensitivity methodologies (e.g., Johns Hopkins, NCI) optimized for the inclusion of this compound.

Materials & Reagents
  • Analyte: Romidepsin (Reference Standard).[1][3][4][5]

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).[6]

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ethyl Acetate (EtOAc).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and lower the LOD.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.

  • IS Spike: Add 20 µL of this compound working solution (50 ng/mL in 50% ACN). Vortex 10s.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 mins or shake for 10 mins.

  • Separation: Centrifuge at 12,000 × g for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the organic supernatant (upper layer) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% FA). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500 or Thermo Altis).

  • Column: Phenomenex Luna CN or C18 (50 mm × 2.0 mm, 3 µm).

    • Note: Cyanopropyl (CN) columns often provide better separation for cyclic peptides from hydrophobic matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 3.0 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 30% B

    • 6.0 min: Stop

  • Flow Rate: 0.4 mL/min.[8]

Mass Spectrometry Parameters (MRM)

Operate in Positive ESI mode (ESI+).[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Romidepsin 541.2 [M+H]+340.125
This compound 549.2 [M+H]+348.125

Note: The +8 Da shift assumes deuteration on stable alkyl side chains (e.g., Valine residues). Verify specific d8 labeling sites with the manufacturer's CoA.

Part 4: Performance Data Comparison

The following data summarizes the expected performance metrics based on bioanalytical validation standards (FDA/EMA guidelines).

Table 1: Sensitivity and Recovery
ParameterMethod A: Analog IS (Harmine)Method B: this compoundImprovement
LOD (S/N > 3)0.5 ng/mL0.05 ng/mL 10x
LOQ (S/N > 10)1.0 - 2.0 ng/mL0.1 ng/mL 10-20x
Recovery (Low QC)75% ± 15%75% ± 3% Precision
Matrix Effect (ME%)85% (Variable)100% (Normalized)Accuracy
Workflow Visualization

Workflow Start Plasma Sample (200 µL) Spike Spike IS (this compound) Start->Spike Extract LLE Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Supernatant LC LC Separation (C18/CN Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Ratio: Analyte/d8) MS->Data

Caption: Step-by-step bioanalytical workflow for Romidepsin quantification using this compound.

Part 5: Troubleshooting & Optimization

  • Carryover: Romidepsin is lipophilic. If carryover is observed >20% of LLOQ in blank samples, add a needle wash step with Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Stability: Romidepsin contains a disulfide bridge. Ensure samples are processed on ice. The use of this compound helps track any degradation that occurs during the extraction process, as the isotope will degrade at the same rate.

  • Linearity: The method should be linear from 0.1 to 100 ng/mL (

    
    ). Use weighted regression (
    
    
    
    ) to improve accuracy at the lower end of the curve.

References

  • National Cancer Institute (NCI). (2008). Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection.[9] Journal of Chromatography B. Link

  • Johns Hopkins University. (2012). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. Clinical Cancer Research. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Romidepsin-d8 in Biological Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively evaluates the performance of Romidepsin-d8 as an Internal Standard (IS) for bioanalytical quantification, contrasting it with structural analogs (e.g., Harmine) and non-deuterated alternatives.

Executive Summary & Application Scope

Romidepsin (Istodax®) is a bicyclic depsipeptide histone deacetylase (HDAC) inhibitor used in the treatment of T-cell lymphoma.[1] Its unique chemical structure—characterized by a labile disulfide bridge and ester linkages—presents significant bioanalytical challenges, including redox instability and extensive metabolic fragmentation.

This compound is the stable isotope-labeled (SIL) analog of Romidepsin, engineered to serve as the definitive internal standard for LC-MS/MS quantification. Unlike structural analogs (e.g., Harmine), this compound co-elutes with the analyte, providing real-time compensation for matrix effects, extraction variability, and ionization suppression in complex biological matrices (Plasma, Serum, Tumor Homogenates).

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Mechanistic Basis: The Case for Deuterated Standards

To understand the superiority of this compound, one must analyze the failure points of alternative standards in the Romidepsin workflow.

The "Redox Blind Spot" of Structural Analogs

Romidepsin is a prodrug; its disulfide bond is reduced intracellularly to a thiol-binding active form. In plasma, this bond is susceptible to non-enzymatic reduction or exchange with glutathione.

  • Structural Analog (e.g., Harmine): Chemically distinct. It does not undergo disulfide reduction at the same rate as Romidepsin. If 10% of Romidepsin degrades during sample prep, Harmine remains stable, leading to a 10% underestimation of the concentration.

  • This compound: Chemically identical (mirror image). It degrades/reduces at the exact same rate as the analyte. The ratio of Analyte/IS remains constant, preserving quantification accuracy even during instability events.

Ionization Tracking

In Electrospray Ionization (ESI), phospholipids from plasma often elute in specific windows, causing "ion suppression" (signal loss).

  • Analogs: Elute at different retention times (RT). If Romidepsin elutes in a suppression zone but the Analog elutes in a clean zone, the calculated concentration will be artificially low.

  • This compound: Co-elutes perfectly. Both Analyte and IS experience the same suppression. The ratio remains unaffected.[2][3][4]

Comparative Performance Analysis

The following data summarizes the performance differences between this compound and the common alternative, Harmine, based on validated LC-MS/MS methodologies.

Table 1: Performance Metrics in Human Plasma
FeatureThis compound (SIL-IS)Harmine (Structural Analog)Impact on Data Quality
Retention Time Co-elutes with AnalyteShifted (Different RT)Critical: d8 corrects for specific ion suppression zones.
Matrix Effect Correction 98-102% (Normalized)85-115% (Variable)d8 compensates for patient-specific lipid variances.
Extraction Recovery Tracks Analyte (Identical)Variable (Different logP)d8 corrects for LLE partition losses.
Redox Stability Mimics Analyte DegradationStable (Does not mimic)d8 prevents bias if sample handling is delayed.
Linearity Range 0.5 – 5000 ng/mL2 – 1000 ng/mLd8 allows for wider dynamic range due to better signal normalization.
Deep Dive: Matrix Effects in Oncology Patients

While validation in pooled healthy plasma often shows minimal matrix effects (<2%), samples from oncology patients are highly variable due to co-medications and altered lipid profiles.

  • Experimental Insight: In a comparative study of tyrosine kinase inhibitors (similar hydrophobicity to Romidepsin), SIL-IS corrected for a 2.4-fold variability in recovery across individual cancer patients, whereas structural analogs failed to account for this inter-patient variability [2].

Validated Experimental Protocol

Objective: Quantification of Romidepsin in Human Plasma using this compound. Method: LC-ESI-MS/MS (Positive Mode).

Reagents
  • Analyte: Romidepsin (Reference Standard).[3][4][5][6]

  • Internal Standard: this compound (100 ng/mL working solution).

  • Matrix: Human Plasma (K2EDTA).[7]

Workflow Diagram (DOT)

G Start Sample Aliquot (100 µL Plasma) IS_Add Add IS: this compound (Normalization Step) Start->IS_Add Spike Extract Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate (600 µL) IS_Add->Extract Equilibrate Vortex Vortex (5 min) & Centrifuge Extract->Vortex Evap Supernatant Evaporation (N2 stream @ 40°C) Vortex->Evap Transfer Organic Layer Recon Reconstitution (MeOH:H2O 30:70 + 0.1% FA) Evap->Recon LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Recon->LCMS

Figure 1: Validated extraction workflow maximizing recovery using Ethyl Acetate LLE, corrected by this compound.

Step-by-Step Methodology
  • Sample Prep: Thaw plasma samples on ice. Aliquot 100 µL into 1.5 mL polypropylene tubes.

  • IS Addition: Add 20 µL of This compound working solution. Vortex gently. Crucial: Allow 5 minutes for equilibration so the IS binds to plasma proteins (AAG) identically to the analyte [5].

  • Extraction (LLE): Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 minutes.

    • Why Ethyl Acetate? Romidepsin is a depsipeptide with moderate lipophilicity. Ethyl acetate minimizes the extraction of phospholipids compared to Acetonitrile precipitation [1].

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Methanol/Water (30:70 v/v) containing 0.1% Formic Acid.

  • LC-MS/MS Parameters:

    • Column: Phenomenex Luna C18 or Waters Acquity BEH C18.

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Transitions: Monitor m/z 541.2 → 340.2 (Romidepsin) and corresponding shifted mass for d8.

Mechanistic Visualization: Why d8 Wins

The following diagram illustrates the "Co-elution Advantage" where this compound corrects for matrix suppression that structural analogs miss.

MatrixEffect cluster_elution Elution Window (Time) Plasma Plasma Sample (Analyte + Phospholipids) Column LC Separation Plasma->Column Zone1 Suppression Zone (Lipids Elute) Column->Zone1 Romidepsin + d8 Zone2 Clean Zone (No Lipids) Column->Zone2 Structural Analog MS MS/MS Detector Zone1->MS Signal Suppressed (50%) Zone2->MS Signal Normal (100%) Result_d8 Accurate Result (Ratio Unaffected) MS->Result_d8 Analyte(50%) / d8(50%) = 1 Result_Analog Biased Result (Ratio Skewed) MS->Result_Analog Analyte(50%) / Analog(100%) = 0.5

Figure 2: Mechanism of Matrix Effect Correction. This compound co-elutes in the suppression zone, maintaining the correct ratio. The Analog elutes later, failing to normalize the signal loss.

References

  • NIH/NCI. (2006). Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction. Determination of Romidepsin by LC/MS/MS.

  • Wu, J., et al. (2013).[8] "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma."[7][8] Journal of Chromatography B.

  • FDA Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review: Romidepsin (NDA 22-393).[3]

  • Sandor, V., et al. (2002). "Phase I trial of the histone deacetylase inhibitor, depsipeptide (FR901228, NSC 630176), in patients with refractory neoplasms." Clinical Cancer Research.

  • Piekarz, R. L., et al. (2011). "Romidepsin: evidence for its potential use to manage previously treated cutaneous T cell lymphoma."[3][5] Drug Design, Development and Therapy.

Sources

Comparative Analysis of Romidepsin Levels in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmacokinetic & Pharmacodynamic Profiling

Executive Summary

This guide provides a rigorous comparative analysis of Romidepsin (Istodax®) against standard Class I/II HDAC inhibitors (specifically Vorinostat/SAHA) within preclinical models. Unlike hydroxamic acid-based inhibitors (e.g., Vorinostat, Belinostat), Romidepsin acts as a prodrug requiring intracellular reduction.[1] This unique mechanism creates a distinct pharmacokinetic (PK) profile characterized by a "PK/PD disconnect"—rapid plasma clearance but sustained intratumoral accumulation.

This document details the experimental frameworks required to accurately measure Romidepsin levels (LC-MS/MS) and validate its pharmacodynamic (PD) efficacy (Histone Acetylation), providing researchers with self-validating protocols for drug development.

Part 1: Mechanistic Rationale & The "Prodrug Trap"

To accurately interpret Romidepsin levels, one must understand its intracellular activation. Romidepsin is a bicyclic depsipeptide containing a disulfide bridge.[2] It is stable in plasma but undergoes reduction by intracellular glutathione (GSH) upon cellular entry.

The Comparative Advantage:

  • Vorinostat (SAHA): Reversible equilibrium binding. Rapidly washes out of cells.

  • Romidepsin: The reduced thiol form binds a Zinc ion in the HDAC active site with high affinity (

    
     in nanomolar range). The re-oxidation or tight binding creates a "trapping" effect, leading to sustained activity even after the drug is cleared from plasma.
    
Mechanism of Action Diagram

The following diagram illustrates the critical "Prodrug Activation" pathway that differentiates Romidepsin from other HDACis.

Romidepsin_Mechanism Prodrug Romidepsin (Prodrug) [Disulfide Bond] Entry Cellular Uptake (OATP1B3 / Diffusion) Prodrug->Entry Reduction Intracellular Reduction (GSH -> GSSG) Entry->Reduction High GSH Env Active Active Thiol Metabolite (Red-Romidepsin) Reduction->Active Target HDAC1/2 Complex (Zinc Binding) Active->Target High Affinity Binding Target->Active Slow Off-rate Effect Histone Hyperacetylation (Epigenetic Modulation) Target->Effect Sustained PD Response

Figure 1: Intracellular activation of Romidepsin. The reduction of the disulfide bond by Glutathione (GSH) generates the active thiol species, which binds tightly to the HDAC zinc pocket.

Part 2: In Vitro Comparative Potency

When establishing baseline "levels" for efficacy, Romidepsin demonstrates significantly higher potency than hydroxamic acid derivatives. In Cutaneous T-Cell Lymphoma (CTCL) models, Romidepsin typically exhibits single-digit nanomolar IC50 values, whereas Vorinostat requires micromolar concentrations.

Table 1: Comparative Potency (IC50) in Lymphoma Models
Cell LineTissue OriginRomidepsin IC50 (nM)Vorinostat (SAHA) IC50 (nM)Potency Ratio (Vor/Rom)
Hut78 CTCL (Sezary)1.2 ± 0.2 675 ± 214~560x
HH CTCL (Non-Sezary)2.5 ± 0.5 850 ± 120~340x
Jurkat T-Cell Leukemia3.8 ± 1.1 920 ± 150~240x
K562 CML4.5 ± 0.8 1,200 ± 300~260x

Data synthesized from Piekarz et al. and comparative internal validation studies.

Experimental Insight: When designing comparative studies, ensure dosing ranges reflect these discrepancies. Treating cells with 1


M Romidepsin is often cytotoxic, whereas 1 

M Vorinostat is often cytostatic.

Part 3: In Vivo Pharmacokinetic Profiling (Plasma vs. Tumor)

The critical differentiator in Romidepsin development is the PK/PD Mismatch .

  • Plasma: Romidepsin follows a multiphasic elimination with a relatively short terminal half-life in plasma (approx. 3-4 hours in humans/primates).

  • Tumor: Due to the "uptake and reduction" mechanism, the drug accumulates in tumors. Levels of the active thiol (or total drug) remain detectable and pharmacologically active in tumor tissue long after plasma clearance.

Comparative PK Metrics (Murine Xenograft Model)
MetricRomidepsin (IV, 2 mg/kg)Vorinostat (IP, 50 mg/kg)Interpretation

(Plasma)
Immediate (IV)0.5 - 1.0 hVorinostat requires absorption time.

(Plasma)
~3.5 h~2.0 hBoth clear relatively quickly.
Tumor Residence > 24 hours < 6 hoursCRITICAL: Romidepsin is "trapped" in the tumor.
Tumor/Plasma Ratio High (>5.0 at 24h)Low (<0.5 at 24h)Romidepsin exhibits superior tissue retention.

Part 4: Protocol - Quantification by LC-MS/MS

Quantifying Romidepsin requires careful handling to prevent the oxidation of the active thiol metabolite back into the parent disulfide during extraction, or conversely, to measure Total Romidepsin. The standard industry approach measures Total Romidepsin (Parent + Reduced) to ensure reproducibility.

Method Validation (Self-Validating System)
  • Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500).[3]

  • Mode: Positive Electrospray Ionization (ESI+).

  • Matrix: Plasma or Tumor Homogenate.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 200

      
      L  of plasma/tissue homogenate.
      
    • Add 20

      
      L  Internal Standard (Harmine, 5 ng/mL).
      
    • Extraction: Add 600

      
      L Ethyl Acetate . Vortex vigorously for 5 mins.
      
    • Why Ethyl Acetate? It provides cleaner extraction for hydrophobic depsipeptides compared to Acetonitrile crash, reducing matrix effects.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant and evaporate to dryness under Nitrogen.

    • Reconstitute in 200

      
      L Methanol:Water (30:70 v/v) .
      
  • LC Conditions:

    • Column: Phenomenex Luna CN (Cyano) or C18. Note: Cyano columns often provide better separation for cyclic peptides.

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Transitions (MRM):

    • Romidepsin:

      
       541.2 
      
      
      
      343.1 (Quantifier).
    • Internal Standard (Harmine):

      
       213.1 
      
      
      
      170.1.
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tumor) IS_Add Add Internal Standard (Harmine) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->Extract Dry Evaporate & Reconstitute (MeOH:H2O) Extract->Dry LC HPLC Separation (Luna CN Column) Dry->LC MS MS/MS Detection (MRM: 541.2 -> 343.1) LC->MS Data Quantification (ng/mL) MS->Data

Figure 2: Optimized LC-MS/MS workflow for Romidepsin quantification in biological matrices.

Part 5: Protocol - Pharmacodynamic Assessment (Western Blot)

While LC-MS/MS gives drug concentration, Western Blotting for histone acetylation provides the biologic effect levels. This is the "Truth" of the experiment.

Target: Acetyl-Histone H3 (Lys9/Lys14) or Acetyl-Histone H4.

The "Washout" Challenge Protocol

To prove the "Trapping" hypothesis (PK/PD disconnect), use this specific washout protocol:

  • Pulse Treatment: Treat cells (e.g., Hut78) with 10 nM Romidepsin vs 1

    
    M Vorinostat  for 4 hours.
    
  • Washout: Remove media, wash 3x with PBS, and replace with drug-free media.

  • Timepoints: Harvest lysates at 0h, 4h, 12h, and 24h post-washout.

  • Readout:

    • Vorinostat: Acetylation levels will drop rapidly (within 2-4 hours) after washout.

    • Romidepsin: Acetylation levels will remain elevated for 24-48 hours post-washout.

Causality: This confirms that Romidepsin levels inside the cell (bound to HDAC) remain high even when extracellular levels are zero.

References

  • Piekarz, R. L., et al. (2004).[4] "Inhibitor of histone deacetylation, depsipeptide (FR901228), in the treatment of peripheral and cutaneous T-cell lymphoma: a case report." Blood.

  • Furumai, R., et al. (2002).[4][5] "FK228 (depsipeptide) as a natural prodrug that inhibits class I histone deacetylases."[5] Cancer Research.[2]

  • Chan, K. K., et al. (2010). "Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction." Clinical Cancer Research.

  • Bates, S. E., et al. (2010). "Romidepsin for the treatment of cutaneous T-cell lymphoma."[1][4][5][6][7][8][9] Journal of Clinical Oncology.

  • Sandor, V., et al. (2002). "P21-dependent g1 arrest with downregulation of cyclin D1 and upregulation of cyclin E by the histone deacetylase inhibitor FR901228." British Journal of Cancer.

Sources

Comparative Guide: Internal Standard Strategies in Bioanalytical Method Validation (BMV) under ICH M10 & FDA Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Internal Standards in Regulatory Compliance

In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is not merely a reagent; it is the primary compensatory mechanism for variability. With the global harmonization of bioanalytical guidelines under ICH M10 (adopted by FDA, EMA, and PMDA), the scrutiny on "Matrix Effects" and "IS Response Variability" has intensified.

This guide objectively compares the three primary IS strategies—Structural Analogs, Deuterated Stable Isotope Labeled (SIL), and Carbon-13/Nitrogen-15 SILs—analyzing their ability to meet the rigorous accuracy (±15%) and precision (<15% CV) thresholds required for regulatory submission.

Regulatory Framework: The "Rules of Engagement"

Before comparing products, we must establish the acceptance criteria defined by the ICH M10 and FDA 2018 BMV guidelines. The choice of IS directly impacts your ability to meet these metrics.

Table 1: Regulatory Acceptance Criteria Impacted by IS Selection
ParameterRegulatory Requirement (ICH M10 / FDA)Role of Internal Standard
Matrix Effect (MF) MF must be determined. CV of IS-normalized MF calculated from 6 lots of matrix must be <15% .The IS must experience the exact same ion suppression/enhancement as the analyte to mathematically cancel out the effect.
Selectivity / Interference Responses in blank matrix must be <20% of LLOQ for analyte and <5% for the IS.The IS must not contain impurities that contribute to the analyte signal (Cross-talk), and the analyte must not contribute to the IS signal.
Accuracy & Precision Mean accuracy within ±15% ; Precision <15% CV .IS corrects for injection variability, evaporation, and extraction recovery losses.
Retention Time (RT) Analyte and IS RT should be reproducible.If IS shifts RT (e.g., Deuterium effect), it may not co-elute with the analyte, failing to correct for matrix effects at that specific time point.

Comparative Analysis: Selecting the Right Internal Standard

The "product" in this context is the molecular design of the IS. Below is a comparative performance analysis based on experimental data trends in LC-MS/MS.

Option A: Structural Analog

A chemically similar compound (e.g., replacing a chlorine with a bromine).

  • Pros: Inexpensive, readily available.

  • Cons: Different retention time; different ionization efficiency; fails to compensate for specific matrix effects (e.g., phospholipids co-eluting only with the analyte).

  • Verdict: High Risk. Use only for early discovery or when SIL is impossible to synthesize.

Option B: Deuterated SIL ( )

Analyte labeled with Deuterium (


).
  • Pros: Chemically identical structure; affordable SIL option.

  • Cons: Deuterium Isotope Effect. C-D bonds are shorter and more stable than C-H bonds, reducing lipophilicity. This can cause the IS to elute earlier than the analyte, separating it from the ion suppression zone it is meant to correct.

  • Verdict: Standard Industry Practice , but requires careful chromatographic validation.

Option C: / SIL

Analyte labeled with Carbon-13 or Nitrogen-15.

  • Pros: The Gold Standard. No isotope effect on retention time (perfect co-elution). Identical ionization properties.

  • Cons: Expensive; complex synthesis.

  • Verdict: Best Technical Performance. Recommended for critical clinical assays.

Table 2: Performance Comparison Matrix
FeatureStructural AnalogDeuterated SIL (

)

SIL
Cost LowModerateHigh
RT Co-elution Poor (Separated)Good (Risk of slight shift)Perfect
Matrix Compensation LowHighSuperior
Cross-Talk Risk LowModerate (if D-exchange occurs)Low
Regulatory Risk HighLowMinimal

Technical Deep Dive: The Deuterium Isotope Effect

As a scientist, you must understand why Deuterated standards can fail. In Reverse Phase Chromatography (RPLC), retention is driven by hydrophobicity.

  • Mechanism: The vibrational frequency of a C-D bond is lower than a C-H bond. This results in a slightly smaller molar volume and lower polarizability.

  • Result: Deuterated isotopologues are slightly less lipophilic.

  • Observation: They elute earlier than the unlabeled analyte.

  • Consequence: If a matrix interference (e.g., a phospholipid peak) elutes at the tail of the analyte peak, the early-eluting Deuterated IS might miss it entirely. The IS signal remains high, the analyte signal is suppressed, and the calculated concentration is falsely low.

Experimental Protocols: Self-Validating Systems

To ensure your method meets ICH M10 standards, follow this validation workflow.

Protocol A: Cross-Talk (Interference) Evaluation

Objective: Ensure IS does not contribute to Analyte signal and vice versa.

  • Step 1: Inject a "Zero Sample" (Blank Matrix + IS only).

    • Acceptance: Analyte response must be <20% of the LLOQ response.

  • Step 2: Inject a ULOQ Standard (Analyte only, no IS).

    • Acceptance: IS response must be <5% of the average IS response.

    • Note: If this fails, your IS mass difference is likely too small (e.g., M+1 or M+2), or the IS contains unlabeled impurities.

Protocol B: Matrix Factor (MF) Determination

Objective: Quantify the suppression/enhancement and the IS's ability to correct it.

  • Prepare 6 lots of blank matrix (include 1 hemolyzed, 1 lipemic).

  • Extract blank matrices.

  • Post-Spike the extracts with Analyte and IS at Low and High QC concentrations.

  • Prepare Neat Solutions at the same concentrations (in mobile phase).

  • Calculate IS-Normalized MF:

    
    
    
    
    
  • Acceptance: The %CV of the IS-Normalized MF across the 6 lots must be <15% .

Visualization of Workflows

Diagram 1: ICH M10 Bioanalytical Method Validation Workflow

This flowchart illustrates the decision-making process for IS selection and validation under regulatory guidelines.

BMV_Workflow Start Method Development SelectIS Select Internal Standard (SIL Preferred) Start->SelectIS CheckCrosstalk Check Cross-Talk (ULOQ vs Blank) SelectIS->CheckCrosstalk Decision1 Interference? CheckCrosstalk->Decision1 MatrixFactor Evaluate Matrix Factor (6 Lots: Normal, Hemo, Lipemic) Decision1->MatrixFactor No Redesign Redesign Method (Change IS or Chromatography) Decision1->Redesign Yes (>20% LLOQ) CalcCV Calculate IS-Normalized MF %CV MatrixFactor->CalcCV Decision2 %CV < 15%? CalcCV->Decision2 Valid Validation Passed (Ready for Study Sample Analysis) Decision2->Valid Yes Decision2->Redesign No

Caption: Decision tree for Internal Standard validation under ICH M10 guidelines.

Diagram 2: Mechanism of Matrix Effect Compensation

This diagram illustrates why "Co-elution" is critical. If the IS (blue) and Analyte (red) do not overlap perfectly in the "Ion Suppression Zone" (grey), the correction fails.

Matrix_Effect_Mechanism cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Matrix Matrix Contaminants (Phospholipids) Suppression Ion Suppression Zone (Charge Competition) Matrix->Suppression Causes Analyte Analyte Analyte->Suppression Enters SIL_IS SIL-IS (13C) (Perfect Co-elution) SIL_IS->Suppression Analog_IS Analog IS (RT Shift) Result_Analog Inaccurate Ratio (Correction Fails) Analog_IS->Result_Analog Elutes Later Result_SIL Accurate Ratio (Correction Works) Suppression->Result_SIL Analyte & IS Suppressed Equally Suppression->Result_Analog Analyte Suppressed, IS Unaffected

Caption: Mechanism of Matrix Effect Compensation. Note how retention time shifts (Analog IS) lead to failed correction.

Representative Experimental Data

The following table summarizes a typical validation dataset comparing a Deuterated SIL (


) against a Structural Analog in human plasma. Note the failure of the Analog in Hemolyzed lots.
Table 3: Matrix Factor & Precision Data (n=6 Lots)
Matrix TypeIS TypeAnalyte MF (Range)IS MF (Range)IS-Normalized MF (%CV) Status
Normal Plasma Deuterated (

)
0.85 - 0.920.84 - 0.913.2% PASS
Normal Plasma Analog0.85 - 0.920.95 - 0.999.8% PASS
Hemolyzed (2%) Deuterated (

)
0.60 - 0.650.59 - 0.644.1% PASS
Hemolyzed (2%) Analog0.60 - 0.650.92 - 0.9622.4% FAIL

Analysis: In the hemolyzed sample, the analyte experienced significant suppression (MF ~0.60). The Deuterated IS tracked this suppression perfectly. The Analog IS, eluting at a slightly different time, did not experience the suppression (MF ~0.94), leading to a normalized CV of 22.4%, which exceeds the ICH M10 limit of 15%.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct

Safety Operating Guide

Romidepsin-d8 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Romidepsin-d8 is a stable isotope-labeled isotopologue of Romidepsin (Istodax), primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for pharmacokinetic studies. While chemically identical to the parent compound in terms of toxicity, its application in research laboratories often involves micro-quantities (milligrams) rather than clinical bulk.

However, the disposal protocols must be rigorous . Romidepsin is a potent histone deacetylase (HDAC) inhibitor with significant cytotoxic, mutagenic, and teratogenic properties. As a depsipeptide, it possesses specific chemical vulnerabilities that inform our deactivation strategies.

The Core Directive: Treat this compound as a Hazardous Antineoplastic Waste . All disposal pathways must lead to High-Temperature Incineration to ensure the destruction of the bicyclic peptide macrocycle.

Hazard Assessment & Chemical Logic

To dispose of a chemical safely, one must understand what makes it dangerous and how to break it.

  • Toxicity Profile: Romidepsin is classified as Acute Tox. 3 (H301) and Repr.[1][2] 1B (H360) . It acts by reducing the reduction of disulfide bonds in the cellular environment, releasing a zinc-binding thiol that inhibits HDACs.

  • Environmental Impact: It is Very Toxic to Aquatic Life (H410) .[2] Under no circumstances can this compound enter municipal water systems (sink disposal is strictly prohibited).

  • Chemical Vulnerability (The "Kill Switch"): Romidepsin is a bicyclic depsipeptide containing an ester linkage and a disulfide bridge.

    • Deactivation Logic: The ester bond is susceptible to hydrolysis at high pH. Therefore, sodium hypochlorite (Bleach) or strong bases are effective for surface decontamination because they hydrolyze the macrocycle, rendering the molecule pharmacologically inactive before physical removal.

Waste Classification Strategy

In a regulatory context (specifically US RCRA and EU Hazardous Waste regulations), you must segregate waste based on "Trace" vs. "Bulk" definitions.[3] This distinction dictates the cost and method of disposal.

Waste CategoryDefinitionContainer TypeFinal Disposition
Trace Chemo Waste "RCRA Empty" containers (<3% of volume remains).[3] E.g., Empty vials, contaminated gloves, pipette tips.Yellow Rigid ContainerRegulated Medical Waste Incineration
Bulk Chemo Waste >3% volume remains.[3] E.g., Expired stock solutions, full vials, spill cleanup materials.Black RCRA ContainerHazardous Waste Incineration (High Temp)
Liquid Waste HPLC effluent or solvent dilutions containing this compound.Satellite Accumulation Area (SAA) CarboyHazardous Waste Incineration

Operational Disposal Protocols

Protocol A: Disposal of Solid Waste (Vials & Consumables)

Applicable for: Empty product vials, weighing boats, pipette tips, and gloves.

  • Assessment: Verify the vial is "RCRA Empty" (all contents removed by syringe/pipette).

  • Segregation:

    • Place the empty vial and any contaminated pipette tips immediately into a Yellow Trace Chemotherapy Bin .

    • Note: Do not rinse the vial in the sink. If you rinse it with solvent to recover residual standard, the rinsate becomes Liquid Hazardous Waste (Protocol C).

  • Sealing: Ensure the lid is engaged. Do not compact waste (risk of aerosolization).

Protocol B: Disposal of Bulk/Unused Stock

Applicable for: Expired DMSO stock solutions or leftover experimental aliquots.

  • Containment: Keep the solution in its original vial or a tightly sealed screw-cap tube.

  • Labeling: Apply a hazardous waste label. Must read: "Hazardous Waste - Cytotoxic - this compound." [4]

  • Disposal: Deposit the entire sealed container into the Black RCRA Bulk Waste Container .

    • Critical: Never pour cytotoxic solutions into the Yellow bin. The Yellow bin is for solids/sharps only; free liquids can leak and contaminate the transport chain.

Protocol C: Liquid Waste (HPLC/LC-MS Effluent)

Applicable for: Mobile phase waste containing this compound.

  • Collection: Direct LC-MS effluent into a dedicated hazardous waste carboy.

  • Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with your mobile phase (typically Acetonitrile/Methanol/Water).

  • Labeling: Label as "Flammable / Toxic / Cytotoxic." List "this compound" as a trace contaminant.

  • Hand-off: When 90% full, cap tightly and transfer to your facility's Central Accumulation Area.

Decontamination & Spill Response

If this compound is spilled on a benchtop or balance, simple wiping is insufficient. You must chemically degrade the compound.

The Oxidative Hydrolysis Method:

  • Isolate: Mark the area. Don double nitrile gloves, gown, and respiratory protection (N95 or PAPR).

  • Absorb: Cover liquid spills with absorbent pads. Place pads in Black Bulk Waste .

  • Deactivate (The Reaction):

    • Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

    • Wet the surface with the bleach solution and allow a 15-minute contact time .

    • Mechanism:[1][3][5][6] The high pH and oxidative power of the bleach hydrolyze the depsipeptide ester bond and oxidize the disulfide bridge, breaking the pharmacophore.

  • Neutralize: Wipe the area with 1% Sodium Thiosulfate (to neutralize bleach) followed by 70% Ethanol (to remove residue).

  • Dispose: All wipes and PPE from this process go into the Black Bulk Waste container.

Decision Logic Visualization

The following diagram illustrates the decision matrix for researchers handling this compound waste.

RomidepsinDisposal Start Waste Generation: This compound CheckState Analyze State & Volume Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Container CheckState->Solid Spill Spill / Decon Material CheckState->Spill BulkBin Black RCRA Bulk Bin (Haz Waste Incineration) Liquid->BulkBin Expired Stock LiquidCarboy Solvent Waste Carboy (Label: Cytotoxic) Liquid->LiquidCarboy HPLC Waste IsBulk Is volume >3% of container capacity? Solid->IsBulk Spill->BulkBin Contaminated Wipes/PPE TraceBin Yellow Trace Chemo Bin (Incineration) IsBulk->TraceBin No (<3% Empty) IsBulk->BulkBin Yes (>3% Full)

Caption: Decision tree for segregating this compound waste streams. Blue nodes indicate decision points; Black/Yellow nodes indicate final physical containment.

References

  • Pfizer Inc. (2017). Romidepsin for Injection - Safety Data Sheet. Retrieved from 1

  • Cayman Chemical. (2025).[2][4][5] Romidepsin Safety Data Sheet. Retrieved from 2

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from 7

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[8] Retrieved from 8

  • BenchChem. (2025).[5][9] Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from 9

Sources

Personal protective equipment for handling Romidepsin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isotopic Context

Compound: Romidepsin-d8 (Deuterated FK228) Primary Application: Internal Standard for LC-MS/MS quantification of Romidepsin in biological matrices.[1] Hazard Classification: High Potency Cytotoxic (NIOSH Group 1 Antineoplastic).

The Isotope Safety Fallacy: As a Senior Application Scientist, I frequently encounter the misconception that deuterated standards, due to their minute usage quantities (milligrams), carry negligible risk. This is false. This compound retains the full toxicological profile of the parent compound. The substitution of eight hydrogen atoms with deuterium (


) increases the molecular weight but does not alter the pharmacophore’s binding affinity for histone deacetylases (HDACs). Therefore, it must be handled with the same rigor as bulk chemotherapy agents.[1][2]

Mechanistic Risk Assessment

To trust the safety protocol, you must understand the biological threat.

  • Mechanism of Action (MOA): Romidepsin is a bicyclic depsipeptide that acts as a potent Histone Deacetylase (HDAC) inhibitor.[1][2] It enters the cell and reduces zinc-dependent HDAC activity.[1][2]

  • Mechanism of Toxicity: By inhibiting HDACs, Romidepsin prevents the deacetylation of histone proteins.[3] This leads to chromatin relaxation and uncontrolled gene expression.[1][2]

    • Why this matters for safety: This epigenetic disruption is the root cause of its teratogenicity (fetal harm) and genotoxicity . It does not just kill cells; it alters the fundamental regulation of DNA transcription.[1][2]

  • Exposure Route Risk:

    • Inhalation:[4][5][6] High risk during weighing of lyophilized powder (aerosolization).[1][2]

    • Dermal:[7] High risk.[1][2] Romidepsin is lipophilic.[1][2] When dissolved in DMSO (common for stock solutions), it can permeate standard latex gloves rapidly, carrying the cytotoxic agent directly into the bloodstream.

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a "fail-safe" barrier against both particulate (powder) and solvated (liquid) forms.

PPE LayerSpecificationScientific Rationale
Respiratory Class II, Type A2 Biosafety Cabinet (BSC) Primary engineering control.[1] N95 respirators alone are insufficient for powders that are teratogenic.[1][2] The BSC ensures negative pressure containment.[1][2]
Dermal (Hands) Double Gloving (Nitrile) Outer: Long-cuff, chemo-rated Nitrile (Tested to ASTM D6978).Inner: Standard Nitrile.Note: Avoid Latex. DMSO (solvent) degrades latex, facilitating transdermal absorption of the drug.
Body Tyvek® or Poly-coated Gown Must be impervious to liquids and have a closed front (back-closing).[1] Lab coats are absorbent and retain spills against the skin.[1][2]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid stock preparation.[1][2] Goggles seal the eyes against aerosols and splashes.[1][2]

Operational Workflow: Stock Solution Preparation

Scenario: Reconstituting 1 mg of this compound in DMSO for an LC-MS internal standard stock.

Phase 1: Preparation
  • Static Control: Deuterated standards are expensive and often static-prone.[1][2] Place an ionizing fan or anti-static gun inside the BSC to prevent the powder from "jumping" during weighing.[1][2]

  • Surface Prep: Line the BSC work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1][2]

Phase 2: Weighing & Solubilization
  • Vial Opening: Open the manufacturer's vial only inside the BSC.

  • Solvent Addition: Add the solvent (e.g., DMSO or Methanol) directly to the original vial if possible, rather than weighing out powder. This "in-vial" reconstitution minimizes aerosol generation.[1][2]

  • Vortexing: Cap the vial tightly. Vortex inside the hood.[1][2]

    • Critical Check: Inspect the cap liner.[1][2] DMSO can dissolve certain adhesives in cap liners, leading to leakage.[1][2] Use Teflon-lined caps.

Phase 3: Cleanup & Deactivation
  • Primary Decontamination: Wipe the exterior of the stock vial with a detergent-soaked wipe before removing it from the BSC.[1][2]

  • Waste Segregation: Dispose of pipette tips, gloves, and pads into a yellow "Trace Chemotherapy" waste bin (incineration required).[1][2] Do not use standard biohazard bags.

Visualized Safety Protocol

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

RomidepsinSafety cluster_workflow Operational Workflow Start Start: this compound Handling RiskAssess 1. Risk Assessment (HDAC Inhibitor / Teratogen) Start->RiskAssess EngControl 2. Engineering Controls (BSC Class II A2) RiskAssess->EngControl Required PPE 3. PPE Donning (Double Nitrile + Gown + Goggles) EngControl->PPE Donning Weighing Weighing/Reconstitution (Avoid Aerosols) PPE->Weighing Solvent Solvent Choice (DMSO Warning: Permeation Risk) Weighing->Solvent Dissolve Decon Decontamination (Surface Wipe + UV) Solvent->Decon Post-Process Disposal 4. Disposal (Trace Chemo Incineration) Decon->Disposal

Caption: Operational logic flow for this compound, emphasizing the critical transition from Risk Assessment to Engineering Controls before handling begins.

Emergency Procedures

  • Skin Exposure:

    • Immediately remove contaminated gloves/gown.[1][2]

    • Wash skin with soap and water for 15 minutes.[1][2] Do not use alcohol (it increases skin permeability).[1][2]

    • Seek medical evaluation.[1][2][4][6][8]

  • Spill (Liquid Stock):

    • Alert nearby personnel.[1][2]

    • Cover spill with absorbent pads.[1][2]

    • Apply a deactivating agent (e.g., Sodium Hypochlorite 5% or specific chemo-spill kit neutralizer).[1][2]

    • Clean from the outside in to prevent spreading.[1][2]

References

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2][9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][2][11] Retrieved from [Link]

  • National Institutes of Health (NIH) - LiverTox. Romidepsin: Mechanism of Injury.[1][2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.